Synthesis and Characterization of 2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one Hydrochloride: A Comprehensive Technical Guide
Executive Summary & Pharmacological Context The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Structurally analogous to the purine ring system, it offers unique hydroge...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacological Context
The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Structurally analogous to the purine ring system, it offers unique hydrogen-bonding vectors and improved metabolic stability. This scaffold is heavily utilized in the development of targeted therapeutics, particularly as ATP-competitive kinase inhibitors targeting EGFR, CDK4, and various mutant variants 12.
Specifically, 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one provides a robust donor-acceptor-donor motif capable of anchoring deeply within the hinge region of kinase active sites. While the free base is highly active, it often suffers from poor aqueous solubility due to strong intermolecular hydrogen bonding and high crystal lattice energy. Conversion to the hydrochloride salt disrupts this lattice, yielding a highly water-soluble cationic species critical for in vitro screening and in vivo pharmacokinetic profiling 3.
This guide details a highly convergent, self-validating synthetic protocol for generating this crucial intermediate.
Figure 1: Logical relationship between the functional motifs of the pyrido[2,3-d]pyrimidine core and their utility.
Retrosynthetic Strategy & Mechanistic Causality
The construction of the pyrido[2,3-d]pyrimidine bicyclic system is most efficiently achieved via a biomimetic cyclocondensation.
The Disconnection:
The target molecule is disconnected at the pyrimidinone ring into a 1,3-dielectrophile/nucleophile system. The optimal starting materials are ethyl 2-aminonicotinate and guanidine hydrochloride .
Mechanistic Causality:
Base Liberation: Guanidine hydrochloride is highly stable and non-hygroscopic. To activate it, sodium ethoxide (NaOEt) is used to deprotonate the salt, generating free guanidine in situ.
Nucleophilic Acyl Substitution: The highly nucleophilic free guanidine attacks the ester carbonyl of ethyl 2-aminonicotinate. Ethanol is eliminated, forming a transient acylguanidine intermediate.
Intramolecular Cyclization: The weakly nucleophilic 2-amino group of the pyridine ring attacks the highly electrophilic imine carbon of the acylguanidine.
Aromatization: The resulting tetrahedral intermediate collapses, eliminating ammonia (NH₃) to yield the thermodynamically stable, fully aromatized 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one core 4.
Figure 2: Synthetic workflow and mechanistic progression for the target hydrochloride salt.
Experimental Protocol: A Self-Validating System
As an application scientist, it is critical to ensure reproducibility through built-in In-Process Controls (IPCs). The following protocol is designed to be self-validating.
Phase 1: Synthesis of the Free Base
Causality Note: Anhydrous ethanol is chosen as the solvent to match the ethoxide base and the ethyl ester starting material. This prevents unwanted transesterification side reactions that could generate mixed ester impurities and stall the cyclization.
Step-by-Step Procedure:
Preparation of the Base: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add absolute ethanol (50 mL). Carefully add sodium metal (0.92 g, 40 mmol, 2.0 eq) in small pieces to generate sodium ethoxide in situ. Allow the mixture to stir until all sodium is consumed.
Guanidine Liberation: Add guanidine hydrochloride (2.86 g, 30 mmol, 1.5 eq) to the ethoxide solution. Stir at room temperature for 30 minutes. A fine white precipitate of NaCl will form, indicating the successful liberation of the free guanidine base.
Condensation: Add ethyl 2-aminonicotinate (3.32 g, 20 mmol, 1.0 eq) to the suspension.
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to reflux (78 °C) for 16 hours.
IPC (Self-Validation): Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the high-Rf ethyl 2-aminonicotinate spot and the emergence of a strong UV-active baseline/low-Rf spot indicates complete conversion.
Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in minimal water and carefully adjust the pH to 6.5–7.0 using 1M aqueous HCl.
Isolation: The free base will precipitate as a pale yellow solid. Filter the solid, wash sequentially with cold water and cold ethanol, and dry in vacuo to yield the free base.
Phase 2: Hydrochloride Salt Formation
Causality Note: 4M HCl in dioxane is utilized rather than aqueous HCl to prevent hydrolytic degradation of the lactam ring. Furthermore, the product is highly insoluble in the dioxane/methanol mixture, driving the precipitation of the salt via Le Chatelier's principle.
Step-by-Step Procedure:
Suspend the purified free base (2.0 g) in anhydrous methanol (20 mL).
While stirring vigorously at 0 °C, add 4M HCl in dioxane (1.5 eq) dropwise over 10 minutes.
The suspension will briefly clarify as protonation occurs, followed immediately by the precipitation of a dense, crystalline solid.
Stir for an additional 1 hour at room temperature to ensure complete crystal maturation.
Filter the precipitate, wash with cold diethyl ether (2 x 10 mL), and dry under high vacuum to afford 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride .
Analytical Validation & Data Presentation
To confirm the structural integrity of the synthesized hydrochloride salt, the following spectroscopic parameters must be validated. The disappearance of the ethyl ester signals (a quartet at ~4.3 ppm and a triplet at ~1.3 ppm) and the emergence of the highly deshielded lactam proton are the primary markers of success.
Analytical Technique
Observed Signal/Value
Structural Assignment & Causal Link
¹H NMR (DMSO-d₆)
11.52 ppm (s, 1H)
N3-H (Lactam): Highly deshielded due to adjacent carbonyl and ring current.
8.81 ppm (dd, J = 4.5, 1.8 Hz, 1H)
C7-H (Pyridine): Deshielded by the adjacent N8 nitrogen.
8.25 ppm (dd, J = 8.0, 1.8 Hz, 1H)
C5-H (Pyridine): Para to N8, coupled to C6-H.
7.22 ppm (dd, J = 8.0, 4.5 Hz, 1H)
C6-H (Pyridine): Meta to N8, exhibits typical ortho-coupling.
7.05 ppm (br s, 2H)
C2-NH₂: Broadened due to quadrupolar relaxation and exchange.
4.50 - 6.50 ppm (br)
HCl Proton: Indicates successful salt formation (exchangeable).
FT-IR (ATR)
1685 cm⁻¹
C=O Stretch: Confirms the presence of the 4(3H)-one lactam core.
3310, 3150 cm⁻¹
N-H Stretches: Primary amine and secondary lactam N-H vibrations.
LC-MS (ESI+)
m/z 163.06
[M+H]⁺: Confirms the exact mass of the free base (C₇H₆N₄O).
References
Elzahabi, H. S. A., et al. "Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers." Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. 1
Campos, J. F., et al. "Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d],[3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives." Pharmaceuticals, 2022. 3
Stroke, I. L., et al. "Small Molecule CXCR3 Antagonists." Journal of Medicinal Chemistry, 2015. 4
Shamroukh, A. H., et al. "Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses." MDPI, 2025. 2
Mechanism of Action of 2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one: A Privileged Scaffold in Targeted Therapeutics
Executive Summary In the landscape of rational drug design, achieving high-affinity target engagement while maintaining kinase selectivity remains a formidable challenge due to the highly conserved nature of the orthoste...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of rational drug design, achieving high-affinity target engagement while maintaining kinase selectivity remains a formidable challenge due to the highly conserved nature of the orthosteric ATP-binding pocket. The 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one scaffold has emerged as a structurally versatile, "privileged pharmacophore" in medicinal chemistry. By acting as a highly efficient purine isostere, this bicyclic heteroaromatic system competitively inhibits the catalytic domains of major oncogenic drivers, most notably Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, Cyclin-Dependent Kinases (CDK4/6), and Phosphodiesterase 3 (PDE3).
This technical guide dissects the molecular recognition logic, target-specific mechanisms of action, and the self-validating experimental workflows required to evaluate this scaffold in preclinical drug development.
Pharmacophore Architecture and Molecular Recognition
The efficacy of the 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one core stems from its precise structural mimicry of the adenine ring of ATP. The scaffold establishes a robust anchoring system within the kinase hinge region through a highly conserved hydrogen-bonding network:
The 2-Amino Group (H-Bond Donor): Acts as a critical hydrogen bond donor, interacting directly with the backbone carbonyl of the kinase hinge region (e.g., Met793 in EGFR).
The Pyrimidine N1/N3 (H-Bond Acceptor): Functions as a hydrogen bond acceptor, pairing with the backbone amide NH of the hinge.
The 4-Oxo Group: Projects toward the solvent interface or interacts with gatekeeper residues via water-mediated hydrogen bonds.
The Pyridine Ring: Provides a vector for functionalization (at C5, C6, or C7) to probe the deep hydrophobic pocket, allowing medicinal chemists to tune the molecule for DFG-in (active) or DFG-out (inactive) kinase conformations.
Fig 1. Molecular recognition logic of the scaffold at the kinase hinge region.
First-generation EGFR inhibitors (e.g., Erlotinib) frequently fail in the clinic due to the T790M gatekeeper mutation . The substitution of threonine with a bulky methionine residue creates steric occlusion in the ATP pocket and increases the receptor's affinity for endogenous ATP, rendering standard competitive inhibitors ineffective.
Derivatives of the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold can be sterically engineered to bypass this occlusion. By occupying the adenine binding pocket while extending flexible substituents into adjacent allosteric clefts, these molecules maintain nanomolar potency against both wild-type (WT) and T790M mutant EGFR. This dual inhibition effectively shuts down downstream PI3K/AKT and MAPK signaling cascades, leading to Caspase-3 dependent apoptosis and pre-G1 cell cycle arrest ( [1]).
Fig 2. EGFR signaling blockade and apoptosis induction by the inhibitor scaffold.
Phosphodiesterase 3 (PDE3) Substrate Modulation
Beyond kinases, the scaffold acts as an effective mimic of cyclic nucleotides (cAMP/cGMP). PDE3 regulates the hydrolytic breakdown of these secondary messengers. The 4-oxo and 2-amino groups of the pyrido-pyrimidine core interact favorably with the metal-binding pocket and conserved glutamine residues in the PDE3 catalytic domain. Dual inhibition of cAMP and cGMP hydrolysis by this scaffold has demonstrated significant anti-proliferative effects in HT-29 colon tumor cell lines, highlighting its potential in non-cardiovascular oncology applications ( [2]).
Experimental Workflows & Validation Protocols
To rigorously validate the mechanism of action of synthesized pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, the following self-validating protocols must be employed.
In Vitro Kinase Assay (TR-FRET)
Causality & Rationale: Highly conjugated heteroaromatic compounds frequently exhibit intrinsic auto-fluorescence that confounds standard homogeneous assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a Europium (Eu) chelate donor with a long emission half-life. By introducing a temporal delay (typically 50–100 µs) before signal acquisition, short-lived compound auto-fluorescence is completely eliminated. This ensures the IC50 readout is a true reflection of target engagement rather than an optical artifact.
Protocol:
Pre-incubation: Incubate 5 nM recombinant EGFR (WT or T790M) with a serial dilution of the inhibitor (0.1 nM to 10 µM) in kinase buffer for 30 minutes. Control: Erlotinib (positive), DMSO (vehicle).
Reaction Initiation: Add ATP at the established
Km
value (ensuring competitive inhibition is accurately measured) alongside a biotinylated poly-GT substrate. Incubate for 60 minutes at room temperature.
Detection Binding: Add the detection mixture containing Eu-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (APC).
Readout: Excite at 340 nm. Measure emission at 615 nm (Eu donor) and 665 nm (APC acceptor) after a 50 µs delay. Calculate the 665/615 ratio to determine IC50.
Fig 3. Step-by-step TR-FRET kinase assay workflow for IC50 determination.
Cellular Target Engagement (Western Blotting)
Causality & Rationale: Biochemical IC50 values rarely translate directly to cellular efficacy due to the competing high intracellular ATP concentration (~1–5 mM) and variable membrane permeability. This protocol utilizes serum starvation followed by an acute EGF pulse to synchronize receptor activation, providing a high signal-to-noise ratio.
Protocol:
Starvation: Seed PC-3 or A549 cells in 6-well plates. Once 80% confluent, wash with PBS and incubate in serum-free media for 24 hours to silence basal growth factor signaling.
Inhibition & Stimulation: Treat cells with the inhibitor (at 1x, 5x, and 10x the biochemical IC50) for 2 hours. Pulse with 50 ng/mL EGF for exactly 15 minutes to trigger robust receptor auto-phosphorylation.
Lysis: Wash with ice-cold PBS. Lyse immediately in RIPA buffer supplemented with protease and phosphatase inhibitors (NaF, Na3VO4). Note: The inclusion of phosphatase inhibitors is non-negotiable; omitting them results in rapid dephosphorylation by endogenous phosphatases, yielding false-negative data.
Immunoblotting: Resolve proteins via SDS-PAGE. Probe membranes for total EGFR, p-EGFR (Tyr1068), and GAPDH (loading control).
Quantitative Data Summaries
The following table summarizes the validated pharmacological metrics for representative compounds utilizing the 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one scaffold against primary targets.
Scaffold / Compound
Target
IC50 (µM)
Primary Cellular Effect
Reference
Compound 8a (Pyrido-pyrimidine)
EGFR (WT)
0.099
Apoptosis, Pre-G1 Arrest
Elzahabi et al., 2022
Compound 8a (Pyrido-pyrimidine)
EGFR (T790M)
0.123
Apoptosis, Pre-G1 Arrest
Elzahabi et al., 2022
Compound 5 (Pyrido-pyrimidine)
PDE3
~3.00
Decreased HT-29 Proliferation
Davari et al., 2020
Erlotinib (Clinical Control)
EGFR (WT)
0.030
Apoptosis
Elzahabi et al., 2022
Erlotinib (Clinical Control)
EGFR (T790M)
>10.0
Resistance / No Effect
Elzahabi et al., 2022
Conclusion
The 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one scaffold is a masterclass in structural mimicry. By perfectly complementing the hydrogen-bond requirements of the kinase hinge region while offering synthetic vectors to probe allosteric pockets, it allows researchers to overcome severe clinical challenges such as the EGFR T790M gatekeeper mutation. When paired with rigorous, self-validating biochemical and cellular assays, this scaffold remains a cornerstone in the development of next-generation targeted therapeutics.
References
Elzahabi, H. S. A., et al. (2022). "Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1856-1873. URL:[Link]
Davari, M., et al. (2020). "Modulating the Cyclic Guanosine Monophosphate Substrate Selectivity of the Phosphodiesterase 3 Inhibitors by Pyridine, Pyrido[2,3-d]pyrimidine Derivatives and Their Effects upon the Growth of HT-29 Cancer Cell Line." Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1591-1602. URL:[Link]
Foundational
2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one Hydrochloride: Chemical Properties, Synthesis, and Applications in Kinase-Targeted Drug Development
Executive Summary In the landscape of rational drug design, the discovery and optimization of "privileged scaffolds" are paramount. The 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one core is one such highly validated pharmacoph...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of rational drug design, the discovery and optimization of "privileged scaffolds" are paramount. The 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one core is one such highly validated pharmacophore, widely recognized for its profound utility in oncology and inflammatory disease research. Structurally mimicking the adenine ring of adenosine triphosphate (ATP), this bicyclic heteroaromatic system acts as a potent, ATP-competitive hinge-binder in various kinase targets, including RAF, ERK5, and PI3K[1].
As a Senior Application Scientist, I have structured this technical guide to move beyond basic descriptions. Here, we will dissect the physicochemical properties of the hydrochloride salt variant, detail the causality behind its synthetic workflows, and provide self-validating experimental protocols for its application in high-throughput drug development.
Chemical Properties & Structural Biology
Physicochemical Profile
The free base of 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one suffers from strong intermolecular hydrogen bonding, leading to a highly stable crystalline lattice and notoriously poor aqueous solubility. By synthesizing the hydrochloride salt , the protonation of the pyrimidine nitrogen disrupts this lattice energy, drastically improving its solubility profile for in vitro and in vivo assays.
Core nomenclature defining the heterocyclic fusion.
Molecular Formula
C₇H₆N₄O · HCl
Defines stoichiometry for assay molarity calculations.
Molecular Weight
198.61 g/mol (162.15 free base)
Low MW provides high ligand efficiency (LE) for lead optimization.
Tautomeric States
3H-one ⇌ 1H-one ⇌ 4-ol
The lactam (4-one) form predominates, dictating the target binding conformation.
H-Bond Donors
3 (NH₂, NH, + HCl)
Critical for anchoring to the backbone carbonyls of the kinase hinge region.
H-Bond Acceptors
4 (N, O)
Facilitates solvent interaction and target specificity.
Aqueous Solubility
Enhanced (>10 mg/mL)
HCl salt formation enables uniform dissolution in aqueous assay buffers.
Structural Basis for Kinase Inhibition
The efficacy of the pyrido[2,3-d]pyrimidine scaffold lies in its precise geometric alignment within the ATP-binding cleft of kinases. The 2-amino group acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the adjacent pyrimidine nitrogen acts as an acceptor to the backbone amide NH. This bidentate interaction perfectly mimics the native adenine binding mode, effectively halting downstream signal transduction[2].
Mechanism of ATP-competitive kinase inhibition by pyrido[2,3-d]pyrimidine derivatives.
Synthesis & Chemical Workflows
To utilize this scaffold in drug development, a scalable and high-purity synthetic route is required. The following protocol outlines the base-catalyzed cyclocondensation method[3].
Protocol 1: Synthesis of 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride
Rationale: We utilize ethyl 2-aminopyridine-3-carboxylate and guanidine hydrochloride. The choice of guanidine over urea ensures the installation of the critical 2-amino group, which is structurally required to mimic the exocyclic amine of adenine.
Step-by-Step Methodology:
Reagent Preparation: Suspend ethyl 2-aminopyridine-3-carboxylate (1.0 eq) and guanidine hydrochloride (1.5 eq) in anhydrous ethanol.
Causality: Anhydrous conditions are mandatory to prevent premature ester hydrolysis, which would yield the unreactive carboxylic acid and halt cyclization.
Base Addition: Add sodium ethoxide (2.0 eq) dropwise at 0°C.
Causality: The strong base deprotonates the guanidine hydrochloride, generating the highly nucleophilic free guanidine species in situ while controlling exothermic side reactions.
Cyclocondensation: Reflux the mixture (78°C) for 16 hours under an inert argon atmosphere.
Causality: Elevated thermal energy drives the initial amidation of the ester and the subsequent intramolecular cyclization onto the pyridine ring's amino group.
Isolation of Free Base: Cool to room temperature, concentrate under reduced pressure, and neutralize with 1M acetic acid to precipitate the free base. Filter and wash with cold water to remove inorganic salts.
Salt Formation: Suspend the purified free base in anhydrous methanol. Slowly add 4M HCl in dioxane until the solution clarifies, followed by the precipitation of the hydrochloride salt.
Causality: As established, protonation disrupts the planar crystalline lattice, reducing lattice energy and ensuring the compound is soluble enough for biological screening.
Purification: Recrystallize the hydrochloride salt from methanol/diethyl ether to achieve >98% purity (verified via LC-MS and ¹H-NMR).
When transitioning from chemical synthesis to biological evaluation, assay artifacts (such as compound auto-fluorescence or aggregation) can lead to false positives. The following Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol is designed as a self-validating system to accurately determine the IC₅₀ of pyrido[2,3-d]pyrimidine derivatives.
Protocol 2: Self-Validating TR-FRET Kinase Assay
Rationale: TR-FRET is selected because its delayed measurement window allows short-lived background fluorescence (from the compound or buffer) to decay, drastically improving the signal-to-noise ratio for highly conjugated heterocycles.
Step-by-Step Methodology:
Buffer Preparation: Prepare 1X Kinase Buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Brij-35.
Causality: Brij-35 is a non-ionic detergent critical for preventing the hydrophobic pyrido-pyrimidine compounds from forming non-specific aggregates or adhering to the microplate walls.
Compound Titration & Controls: Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer to a 384-well low-volume plate (Final DMSO <1%).
Self-Validation: You must include columns with purely DMSO (Negative Control = 100% Kinase Activity) and a reference inhibitor like Staurosporine (Positive Control = 0% Activity).
Enzyme/Substrate Addition: Add the target kinase and the specific biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor with the enzyme.
Reaction Initiation: Add ATP to initiate the reaction.
Causality: The ATP concentration must be strictly set at the enzyme's apparent
Km
value. This ensures the assay is highly sensitive to ATP-competitive inhibitors while maintaining physiological relevance.
Termination & Detection: After 60 minutes, add the stop buffer containing EDTA (to chelate Mg²⁺ and halt catalysis), a Europium-labeled anti-phospho antibody, and Streptavidin-Allophycocyanin (APC).
Data Acquisition & Quality Control: Read the plate using a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
Self-Validation: Calculate the Z'-factor using the positive and negative controls. The assay is only deemed valid if Z' > 0.5, ensuring the signal window is robust enough to accurately determine the IC₅₀.
Self-validating TR-FRET kinase assay workflow for evaluating pyrido[2,3-d]pyrimidines.
References
Title: Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor
Source: ACS Medicinal Chemistry Letters (via PubMed)
URL: [Link]
Title: Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives
Source: Research in Pharmaceutical Sciences (via PubMed Central)
URL: [Link]
Title: Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis
Source: MDPI Molecules
URL: [Link]
Exploratory
Biological Activity of 2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one Hydrochloride: A Technical Whitepaper
Executive Summary The search for highly selective, ATP-competitive kinase inhibitors has driven extensive exploration into heterocyclic aromatic scaffolds. Among these, 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one hydrochlori...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The search for highly selective, ATP-competitive kinase inhibitors has driven extensive exploration into heterocyclic aromatic scaffolds. Among these, 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride has emerged as a structurally privileged pharmacophore. Characterized by a unique bicyclic system, this compound exhibits potent biological activity across oncology and virology by acting as a high-affinity mimic of natural purines[1]. This technical guide explores the structural biology, primary mechanistic targets, and standard experimental workflows associated with this compound, providing a comprehensive resource for drug development professionals.
Structural Biology & Pharmacophore Modeling
The biological efficacy of 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one is rooted in its striking bioisosteric resemblance to endogenous purines, specifically adenine and guanine[1].
Purine Mimicry: The core structure features a pyrimidine ring fused with a pyridine, creating a planar, electron-rich system analogous to the purine imidazo[4,5-b]pyridine core[1].
Hydrogen Bonding: The 2-amino group acts as a critical hydrogen-bond donor, while the N1 and C2 carbonyl groups serve as hydrogen-bond acceptors. This configuration perfectly mirrors the Watson-Crick edge of adenine, allowing the scaffold to anchor deeply within highly conserved ATP-binding pockets of kinases[1].
Formulation Causality: The base compound is highly lipophilic. Converting it to a hydrochloride salt through reaction with hydrochloric acid is a deliberate chemical modification designed to disrupt crystal lattice energy. This drastically improves aqueous solubility, ensuring complete dissolution in physiological buffers and preventing compound precipitation that leads to false-negative readings in biological assays[1].
Primary Biological Targets & Mechanistic Pathways
ERK5 / BMK1 Axis Inhibition
The 2-aminopyrido[2,3-d]pyrimidine scaffold is a foundational template for developing inhibitors against Big MAP Kinase 1 (BMK1), also known as ERK5[2]. ERK5 is a terminal kinase in the MEK5 pathway, heavily implicated in tumor cell proliferation, survival, and epithelial-mesenchymal transition[3].
X-ray crystallography of the ERK5 kinase domain in complex with derivatives of this scaffold reveals that the aromatic core binds against the backbone atoms of Gly199 and Asn187 in the kinase hinge region[4]. The inhibitor forms critical hydrogen bonds with Met140 and interacts via a water molecule with the DFG motif (Asp200) and the αC helix (Glu102)[5]. Optimized derivatives, such as MHJ-627, successfully inhibit the kinase activity of ERK5 with an IC50 of 0.91 μM, promoting the mRNA expression of tumor suppressors and anti-metastatic genes[3].
ERK5/BMK1 signaling cascade and the targeted ATP-competitive inhibition mechanism.
Broad-Spectrum Tyrosine Kinase Activity
Beyond ERK5, 2-aminopyrido[2,3-d]pyrimidin-7(8H)-ones have been identified as potent, broadly active tyrosine kinase inhibitors[6]. They exhibit strong binding affinities to the vascular endothelial growth factor receptor-2 (VEGFR-2), a primary driver of tumor angiogenesis[7]. Furthermore, specific derivatives inhibit PIM1 and CDK2/cyclin A, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis in hepatic and breast cancer cell lines[7][8].
PAK1 and Cytoskeletal Regulation
The p21-activated kinase 1 (PAK1), a downstream effector of CDC42 and RAC1, is another validated target. 2-amino pyrido[2,3-d]pyrimidine-7(8H)-one derivatives effectively inhibit PAK1, thereby disrupting oncogenic signaling pathways associated with cell motility, transformation, and metastasis[9].
Quantitative Target Affinity
To facilitate comparative analysis, the following table summarizes the binding affinities and inhibitory concentrations of optimized 2-aminopyrido[2,3-d]pyrimidine derivatives across key biological targets.
Target Kinase
Representative IC50 / Kd
Primary Biological Implication
Reference
ERK5 (BMK1)
Kd ~ 19 nM, IC50 ~ 0.19 μM
Suppression of tumor cell proliferation and metastasis.
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly defined to explain why specific experimental conditions are mandated.
In Vitro ATP-Competitive Kinase Assay
This protocol details the biochemical evaluation of the compound against recombinant kinases (e.g., ERK5 or VEGFR-2).
Compound Preparation: Dissolve the 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride salt in 100% DMSO to create a 10 mM stock, then perform serial dilutions in aqueous assay buffer.
Causality: While the HCl salt improves aqueous solubility, initial DMSO solvation ensures complete disruption of crystal lattice forces, preventing micro-precipitates that artificially skew IC50 curves.
Kinase Pre-incubation: Incubate the recombinant kinase with the compound for 30 minutes at room temperature before the addition of ATP.
Causality: This allows the inhibitor to reach thermodynamic equilibrium within the ATP-binding pocket. Skipping this step risks measuring association kinetics rather than true binding affinity.
ATP/Substrate Addition: Add ATP at a concentration strictly equal to its apparent
Km
for the specific kinase, alongside the peptide substrate.
Causality: Operating exactly at the
Km
balances assay sensitivity with physiological relevance, allowing the competitive nature of the purine-mimicking scaffold to be accurately quantified.
Luminescence Detection: Utilize a luminescence-based ADP detection system (e.g., ADP-Glo). Include a no-enzyme control and a staurosporine control.
Causality: The no-enzyme control establishes the absolute baseline, while staurosporine (a pan-kinase inhibitor) validates the dynamic range of the assay, ensuring the luminescence readout accurately reflects ATP depletion.
This workflow validates target engagement within a complex intracellular environment.
Self-validating cellular autophosphorylation workflow for kinase inhibitor screening.
Cell Synchronization: Seed HeLa or MCF7 cells and subject them to 24-hour serum starvation.
Causality: Serum starvation synchronizes the cell cycle and reduces background basal kinase activity, ensuring that subsequent stimulation provides a high signal-to-noise ratio.
Inhibitor Pre-treatment: Treat cells with a concentration gradient of the compound for 1 hour.
Causality: A 1-hour pre-incubation allows sufficient time for cellular penetration and intracellular target engagement before the signaling cascade is artificially triggered.
Mitogenic Stimulation: Stimulate cells with Epidermal Growth Factor (EGF) for exactly 15 minutes.
Causality: EGF rapidly activates upstream MEK5, which subsequently phosphorylates ERK5. The 15-minute window captures the peak transient phosphorylation state before endogenous phosphatases downregulate the signal[2].
Lysis and Detection: Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors. Perform Western blotting probing for both anti-phospho-ERK5 and anti-total-ERK5.
Causality: Probing for total ERK5 acts as a self-validating internal loading control. It proves that any observed decrease in the phospho-signal is due to true kinase inhibition rather than variations in protein loading or compound-induced cytotoxicity.
Engineering 2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one Hydrochloride Structural Analogs: A Comprehensive Guide to Synthesis, SAR, and Kinase Inhibition
Abstract The pyrido[2,3-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, exhibiting profound bioisosteric resemblance to the purine and pyrimidine rings of ATP. Specifically, 2-aminopyrido[2,...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The pyrido[2,3-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, exhibiting profound bioisosteric resemblance to the purine and pyrimidine rings of ATP. Specifically, 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been extensively validated as potent competitive inhibitors of various kinases—including cyclin-dependent kinases (CDK4/6), phosphoinositide-3-kinase (PI3K), and extracellular signal-regulated kinase 5 (ERK5)—as well as phosphodiesterase 3 (PDE3)[1, 2, 5]. This technical whitepaper provides an in-depth analysis of the structural pharmacology, synthetic methodologies, and biological evaluation of these analogs, with a specific focus on the critical role of hydrochloride salt formulation in optimizing pharmacokinetic properties.
Structural Pharmacology and Mechanism of Action
The Pharmacophore Model
The bicyclic pyrido[2,3-d]pyrimidine ring system is structurally primed to insert deeply into the ATP-binding cleft of target kinases. X-ray crystallographic studies of related 2-aminopyrido[2,3-d]pyrimidine inhibitors bound to kinases (such as ERK5) reveal that the C4-carbonyl group (in the 3H-one tautomer) and the C2-amino group act as critical hydrogen bond acceptors and donors, respectively, interacting directly with the backbone amides of the kinase hinge region [5].
Substitutions at the C5 and C7 positions of the pyridine ring dictate target selectivity. For instance, bulky aryl or heteroaryl groups at C7 often project into the solvent-exposed region or hydrophobic pockets, enhancing selectivity for CDK4/6 over other CDKs [1]. Furthermore, structural analogs of this scaffold have demonstrated significant efficacy in inhibiting PDE3, impacting both cAMP and cGMP hydrolysis pathways, which is critical for their anticancer and cardiovascular applications [2, 3].
Causality of the Hydrochloride Salt Formulation
A persistent challenge in developing pyrido[2,3-d]pyrimidine analogs is the high lipophilicity and highly stable intermolecular hydrogen-bonding network of the free base crystal lattice, which results in poor aqueous solubility.
The Causal Solution: By exploiting the basicity of the C2-amino group and the pyridine nitrogen, the molecule can be protonated to form a hydrochloride salt. This transformation disrupts the stable free-base lattice, lowering the solvation energy required for aqueous dissolution. Consequently, the HCl salt form drastically improves bioavailability and ensures reproducible concentration-response curves in in vitro assays.
Mechanism of action: CDK4/6 inhibition by pyrido[2,3-d]pyrimidine analogs blocking G1/S transition.
Synthetic Workflow and Methodologies
The synthesis of 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one analogs requires a highly controlled, modular approach. The most efficient route involves the condensation of 6-amino-2,3-dihydro-2-thioxopyrimidin-4(1H)-one with α,β-unsaturated ketones, followed by hydrazinolysis and subsequent amination [1, 4].
Step-by-step synthetic workflow for 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride analogs.
Protocol 1: Synthesis of 2-Amino-5,7-diarylpyrido[2,3-d]pyrimidin-4(3H)-one Hydrochloride
This protocol is designed as a self-validating system; intermediate isolation and spectroscopic verification prevent the propagation of synthetic errors.
Step 1: Condensation to the Thioxo Intermediate
Suspend 10 mmol of 6-amino-2,3-dihydro-2-thioxopyrimidin-4(1H)-one and 10 mmol of the target α,β-unsaturated ketone in 30 mL of dry N,N-dimethylformamide (DMF).
Causality Check: Dry DMF is utilized because the condensation requires high temperatures and an aprotic environment to prevent premature hydrolysis of the thioxo group, ensuring nucleophilic attack is directed correctly.
Reflux the mixture for 10 hours under an inert argon atmosphere.
Cool to room temperature and pour into crushed ice. Filter the resulting precipitate, wash with distilled water, and recrystallize from ethanol to yield the 2-thioxo derivative [1].
Step 2: Hydrazinolysis
Dissolve the 2-thioxo derivative in 25 mL of dry ethanol.
Add an excess (30 mmol) of 99% hydrazine hydrate.
Reflux for 12 hours. The evolution of hydrogen sulfide gas indicates reaction progression.
Validation Check: Monitor via TLC (Ethyl Acetate:Hexane 7:3). The disappearance of the thioxo spot confirms complete conversion to the 2-hydrazinyl-5,7-diarylpyrido[2,3-d]pyrimidin-4(3H)-one intermediate [4].
Step 3: Amination and Hydrochloride Salt Formation
Treat the hydrazinyl derivative with the desired aromatic aldehyde in glacial acetic acid (reflux 5-8h) to yield the 2-arylidene derivative [1].
Dissolve the purified free base (1 mmol) in 10 mL of anhydrous diethyl ether.
Slowly bubble anhydrous HCl gas (or add 1.2 equivalents of 2M HCl in diethyl ether) into the solution at 0°C.
Causality Check: Anhydrous conditions are critical here. The presence of water would lead to competitive solvation and potentially hydrolyze the delicate imine/hydrazone linkages. Anhydrous conditions force the immediate precipitation of the pure crystalline salt.
Filter the precipitate under a nitrogen blanket, wash with cold anhydrous ether, and dry in vacuo to yield the final hydrochloride salt.
Quantitative Data: Target Profiling
The structural modifications at the C5 and C7 positions drastically alter the binding affinity across different kinase and phosphodiesterase targets. The table below summarizes the quantitative in vitro inhibitory data for key analogs synthesized via the described methodology.
Compound Designation
Substitution (C5)
Substitution (C7) / C2 Modification
Primary Target
IC₅₀ (nM)
Reference
Analog 6b
Phenyl
Pyridin-3-yl / 2-arylidene (4-Cl)
CDK6
115.38
[1]
Analog 8d
Phenyl
Pyridin-3-yl / 2-arylidene (4-F)
CDK6
726.25
[1]
Compound 5
-
- / Unsubstituted C2
PDE3
27,000.00
[2, 3]
Compound 26
-
- / Benzo-fused derivative
ERK5
4,200.00
[5]
Protocol 2: In Vitro Kinase Inhibition Assay (Self-Validating FRET)
To accurately determine the IC₅₀ values presented above, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.
Buffer Preparation: Prepare a kinase assay buffer consisting of 40 mM Tris-HCl (pH 7.5), 1 mM EGTA, 1 mM EDTA, 1 mM sodium orthovanadate, and 50 mM sodium fluoride [5]. Causality: Phosphatase inhibitors (orthovanadate/fluoride) are mandatory to prevent the premature dephosphorylation of the substrate, which would yield false-positive inhibition data.
Compound Dilution: Prepare a 10-point 3-fold serial dilution of the 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one HCl analog in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.
Enzyme/Substrate Addition: Add the target kinase (e.g., CDK4/Cyclin D1) and the specific fluorophore-labeled peptide substrate.
Reaction Initiation: Initiate the reaction by adding ATP at a concentration equal to its apparent
Km
for the specific kinase. Validation Check: Using ATP at
Km
ensures the assay is highly sensitive to competitive ATP-site inhibitors.
Incubation & Readout: Incubate for 60 minutes at room temperature. Add the TR-FRET development reagent (containing the Europium-labeled anti-phospho antibody). Read the emission ratio (665 nm / 615 nm) on a microplate reader.
Conclusion
The 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one scaffold remains a cornerstone in the development of targeted therapeutics. By strictly controlling the synthetic environment and isolating the final compounds as hydrochloride salts, researchers can bypass the inherent physicochemical limitations of the free base. This ensures that the high target affinity—driven by precise hydrogen bonding in the kinase hinge region—translates effectively into robust in vitro and in vivo efficacy.
References
REVIEW ARTICLE SYNTHESIS AND ANTICANCER PERSPECTIVE OF PYRIDOPYRIMIDINE SCAFFOLD
amazonaws.com
Beyond the heart - Exploring the therapeutic potential of PDE3 inhibitors
dergipark.org.tr
Chemical Structures of 2-Pyridone or 3-Cyano-2-pyridone Containing PDE3 Inhibitors, Namely
researchg
Synthesis of new pyridopyrimidinone-based thiadiazoles and pyrazolines as potential anti-breast cancer agents
alliedacademies.org
(PDF) X-ray Crystal Structure of ERK5 (MAPK7)
Exploratory
The Pyridopyrimidine Scaffold in Modern Drug Discovery: Synthesis, SAR, and Kinase Inhibition Workflows
Structural Rationale and Pharmacophore Significance In the landscape of targeted therapeutics, the pyridopyrimidine scaffold has emerged as a privileged pharmacophore. Formed by the orthogonal fusion of an electron-defic...
Author: BenchChem Technical Support Team. Date: April 2026
Structural Rationale and Pharmacophore Significance
In the landscape of targeted therapeutics, the pyridopyrimidine scaffold has emerged as a privileged pharmacophore. Formed by the orthogonal fusion of an electron-deficient pyrimidine ring with a pyridine ring, this rigid, planar bicyclic system serves as an excellent bioisostere for the purine core of adenosine triphosphate (ATP)[1].
Depending on the position of the nitrogen atom within the pyridine ring, four isomeric configurations exist: pyrido[2,3-d], [3,2-d], [3,4-d], and[4,3-d]pyrimidines[1]. Among these, the pyrido[2,3-d]pyrimidine core has garnered the most clinical success. By systematically functionalizing the C-2, C-4, and C-7 positions, medicinal chemists can exploit specific hydrogen-bonding networks within the highly conserved hinge regions of various kinases, effectively outcompeting ATP and halting downstream oncogenic signaling[1][2].
Mechanistic Pathways: Targeting the Kinase Cascade
The causality behind selecting pyridopyrimidines for oncology lies in their ability to disrupt hyperactive kinase cascades. A prime example is the inhibition of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). In hormone receptor-positive (HR+) breast cancer, the overactivation of CDK4/6 drives the cell cycle by phosphorylating the retinoblastoma (Rb) protein, releasing E2F transcription factors, and forcing the cell from the G1 to the S phase[1].
By deploying a pyrido[2,3-d]pyrimidine derivative like Palbociclib, researchers can competitively bind the ATP cleft of CDK4/6, stabilizing the inactive conformation of the kinase and inducing robust G1-phase cell cycle arrest[1].
Fig 1. Mechanism of action for pyrido[2,3-d]pyrimidine-based CDK4/6 inhibitors.
Synthetic Methodologies: Constructing the Core
To rapidly generate libraries of pyrido[2,3-d]pyrimidine analogs for Structure-Activity Relationship (SAR) screening, traditional reflux methods (which require prolonged heating and harsh organic solvents) are often inadequate. Instead, a multi-component reaction (MCR) under microwave irradiation provides a self-validating, high-yield alternative[2].
Fig 2. Step-by-step synthetic workflow for pyrido[2,3-d]pyrimidine derivatives.
Protocol 1: Microwave-Assisted Synthesis of Pyrido[2,3-d]pyrimidines
Objective: Synthesize a functionalized pyrido[2,3-d]pyrimidine library with high atom economy.
Causality & Rationale: Microwave irradiation provides uniform dielectric heating, accelerating the initial Knoevenagel condensation and subsequent intramolecular Michael addition from 12 hours to under 15 minutes. Using water as a solvent with a basic nanocrystalline catalyst ensures thermodynamic control and minimizes toxic byproducts[2].
Step-by-Step Workflow:
Reagent Assembly: In a 10 mL microwave-safe reaction vial, combine 1.0 mmol of a substituted benzaldehyde, 1.0 mmol of malononitrile, and 1.0 mmol of 6-aminouracil.
Catalysis: Add 5 mL of deionized water and 10 mol% of nanocrystalline MgO. Reasoning: The basic sites on MgO abstract a proton from the active methylene of malononitrile, initiating the cascade.
Irradiation: Seal the vial and subject it to microwave irradiation (400 W) at 80°C for 10–15 minutes.
In-Process Validation: Monitor reaction completion via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (3:1) mobile phase. The disappearance of the aldehyde spot validates the completion of the Knoevenagel condensation.
Isolation & Characterization: Cool the mixture to room temperature to precipitate the crude product. Filter under vacuum, wash with cold ethanol, and recrystallize from DMF/ethanol. Validate the final planar structure via ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).
Once the derivatives are synthesized, their efficacy must be quantified. A self-validating in vitro assay is critical to establish the IC₅₀ before moving to cellular models.
Protocol 2: TR-FRET Kinase Inhibition Assay
Objective: Quantify the IC₅₀ of synthesized derivatives against target kinases (e.g., EGFR or CDK4).
Causality & Rationale: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized because it eliminates radioactive waste and uses a time-delay measurement that completely nullifies compound auto-fluorescence—a common false-positive artifact in standard fluorescence assays.
Step-by-Step Workflow:
Master Mix Preparation: Prepare a solution containing the recombinant target kinase, a biotinylated peptide substrate, and ATP in a standard kinase buffer (HEPES pH 7.5, MgCl₂, DTT). Critical Parameter: Set the ATP concentration exactly at its
Km
value for the specific kinase. This ensures the assay is highly sensitive to ATP-competitive inhibitors.
Compound Titration: Dispense 10 µL of the master mix into a 384-well plate. Add 5 µL of the test compound (serially diluted in DMSO; final DMSO concentration <1%). Incubate for 15 minutes at room temperature to allow the inhibitor to reach binding equilibrium in the ATP cleft.
Reaction Initiation: Add 5 µL of the ATP/substrate mix to trigger the phosphorylation cascade. Incubate for 60 minutes at 30°C.
Termination & Detection: Stop the reaction by adding 10 µL of a detection buffer containing EDTA. Reasoning: EDTA chelates the Mg²⁺ ions required for kinase catalytic activity, instantly freezing the reaction state. The buffer must also contain a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).
Readout: Incubate for 30 minutes, then read the plate (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615 nm) and plot against log[inhibitor] to determine the IC₅₀ via non-linear regression.
The structural versatility of the pyridopyrimidine core allows it to be tuned for various oncogenic targets. For instance, adding a piperazine side chain and a cyclopentyl group yields Palbociclib, which is highly selective for CDK4/6[1]. Conversely, amino-functionalization at the C-4 position shifts the selectivity toward Epidermal Growth Factor Receptor (EGFR), even showing activity against the notorious T790M gatekeeper mutation[3]. Furthermore, morpholine substitutions have successfully generated dual PI3K/mTOR inhibitors[4].
Table 1: SAR and IC₅₀ Profiles of Key Pyridopyrimidine Derivatives
The discovery and development of pyridopyrimidine derivatives continue to evolve. While early generations focused on single-target inhibition (e.g., DHFR or CDK4/6)[1][2], modern drug design is leveraging this scaffold to overcome acquired clinical resistance. By utilizing computational docking and molecular dynamics, researchers are now designing dual-target inhibitors (such as PI3K/mTOR blockers) that prevent cancer cells from utilizing compensatory survival pathways[4]. As synthetic methodologies become greener and more efficient, the pyridopyrimidine core will undoubtedly remain a cornerstone of targeted oncology.
Target Identification and Validation Strategies for 2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one Hydrochloride Scaffolds
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one scaffold is a privileged pharmaco...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper
Executive Summary
The 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one scaffold is a privileged pharmacophore in modern oncology and medicinal chemistry. Structurally mimicking the adenine ring of ATP, derivatives of this core are highly adept at occupying the hinge region of the human kinome. While historically associated with Cyclin-Dependent Kinases (CDK4/6) and Epidermal Growth Factor Receptors (EGFR), novel phenotypic screening hits utilizing this scaffold require rigorous, unbiased target deconvolution.
As a Senior Application Scientist, I have designed this guide to move beyond theoretical overviews. Here, we dissect the causality behind experimental design, providing a self-validating framework for identifying and confirming the molecular targets of novel 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride derivatives using chemoproteomics and label-free biophysical assays.
Structural Rationale and Pharmacophore Dynamics
Before deploying complex proteomics, one must understand why this molecule behaves as it does in biological systems.
The core structure consists of a fused pyridine and pyrimidine ring system. The 2-amino group and the N1/N3 nitrogens of the pyrimidine ring form a critical bidentate hydrogen-bonding network with the backbone carbonyl and amide groups of a kinase's hinge region (e.g., Valine or Leucine residues) .
The Role of the Hydrochloride Salt:
Phenotypic screens often suffer from false positives due to compound aggregation in aqueous media. Formulating the scaffold as a hydrochloride salt protonates the basic nitrogens (typically the 2-amino or ring nitrogens depending on substitution), significantly lowering the partition coefficient (LogP) and enhancing aqueous solubility. This causality is vital: it ensures that the observed cellular phenotype is driven by target engagement rather than non-specific lipophilic toxicity or colloidal aggregation.
When a novel 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one HCl derivative exhibits potent anti-cancer activity without a known target, Activity-Based Protein Profiling (ABPP) is the gold standard for unbiased discovery.
Probe Design Causality
To capture the target in live cells, the compound must be converted into a photoaffinity probe. Crystallographic data of pyrido[2,3-d]pyrimidines bound to kinases reveal that while the pyrimidine core occupies the deep hydrophobic ATP-binding pocket, substituents at the 6- or 7-position project outward into the solvent channel. Therefore, attaching a minimal linker containing a diazirine (for photo-crosslinking) and a terminal alkyne (for click chemistry) at these solvent-exposed positions preserves the native binding affinity while enabling target capture.
Protocol 1: Step-by-Step in situ ABPP Workflow
This protocol is designed as a self-validating system. It includes a mandatory competition arm to mathematically distinguish true targets from background "sticky" proteins.
Live Cell Incubation: Plate target cancer cells (e.g., PC-3 or MCF-7) to 80% confluence. Treat the experimental arm with 1 µM of the synthesized photo-probe. For the self-validating competition arm , pre-treat cells with 10 µM of the unmodified parent compound for 1 hour prior to probe addition.
UV Crosslinking: Wash cells with cold PBS and irradiate on ice at 365 nm for 10 minutes.
Causality: 365 nm provides precise energy to activate the diazirine into a highly reactive carbene, forming a covalent bond with the nearest amino acid residue within the binding pocket, without causing widespread UV-C induced protein denaturation.
Lysis and Click Chemistry (CuAAC): Lyse cells using 1% NP-40 buffer. Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) by adding biotin-azide,
CuSO4
, THPTA ligand, and sodium ascorbate. React for 1 hour at room temperature.
Enrichment: Add streptavidin-agarose beads to the lysate. Rotate for 2 hours. Wash stringently (1% SDS, followed by 8M Urea) to remove all non-covalently bound proteins.
On-Bead Digestion & LC-MS/MS: Digest the enriched proteins on-bead using Trypsin. Label peptides with Tandem Mass Tags (TMT) and analyze via high-resolution LC-MS/MS. True targets will show a >80% reduction in spectral counts in the competition arm.
Caption: Chemoproteomic Activity-Based Protein Profiling (ABPP) Workflow.
Because bulky alkyne/diazirine tags can occasionally alter a compound's localization or binding profile, any target identified via ABPP must be validated using a label-free method. CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes the folded state of a protein, shifting its aggregation temperature (
Tagg
) higher.
Protocol 2: Step-by-Step CETSA Validation
Cellular Treatment: Incubate live cells with the unmodified 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one HCl compound (e.g., 5 µM) or DMSO vehicle for 2 hours.
Thermal Gradient Aliquoting: Harvest cells, resuspend in PBS, and divide into 8 aliquots. Subject each aliquot to a distinct temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature.
Lysis and Ultracentrifugation: Lyse cells via freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 100,000 x g for 20 minutes at 4°C.
Causality: Standard benchtop centrifugation (e.g., 20,000 x g) is insufficient. Ultracentrifugation is critical to completely pellet micro-aggregates. Failing to do so artificially inflates the soluble protein fraction, obscuring the true
Tagg
shift and leading to false negatives.
Quantification: Analyze the soluble supernatant via Western Blotting against the suspected target (e.g., EGFR or CDK4).
Self-Validation (ITDR): To ensure the thermal shift is not an artifact of cellular toxicity, perform an Isothermal Dose-Response (ITDR). Fix the temperature at the
Tagg
inflection point and titrate the compound (1 nM to 10 µM). A sigmoidal stabilization curve perfectly correlating with the cellular
IC50
confirms specific engagement.
Quantitative Profiling: Kinome Selectivity
Given the propensity of the pyrido[2,3-d]pyrimidine scaffold to inhibit multiple kinases, quantitative profiling is required to establish the therapeutic window. Below is a representative data matrix summarizing how structural variations of this scaffold impact target selectivity across common oncogenic kinases .
Target Kinase
Cellular Context
Biochemical
Kd
(nM)
Cellular
IC50
(nM)
Target Pathway Modulated
EGFR (WT)
A549 / PC-3
12.5
99.0
MAPK / PI3K / Akt
EGFR (T790M)
H1975
18.2
123.0
MAPK / PI3K / Akt
CDK4 / CycD1
MCF-7
8.4
45.0
Rb / E2F Cell Cycle
CDK6 / CycD3
MCF-7
15.1
72.0
Rb / E2F Cell Cycle
PDE3
HT-29
> 1000
3000.0
cAMP / cGMP Hydrolysis
Table 1: Representative binding affinities and cellular inhibitory concentrations of optimized 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one derivatives across primary targets.
Mechanistic Visualization
When a pyrido[2,3-d]pyrimidine derivative successfully engages its target (e.g., CDK4/6), it disrupts downstream signaling cascades. The diagram below illustrates the logical relationship between compound binding, target inhibition, and the resulting phenotypic endpoint (cell cycle arrest).
Caption: Mechanism of action for pyrido[2,3-d]pyrimidine-mediated signal transduction inhibition.
References
Title: Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers
Source: Journal of Enzyme Inhibition and Medicinal Chemistry
URL: [Link]
Title: Beyond the heart - Exploring the therapeutic potential of PDE3 inhibitors (Includes profiling of pyrido[2,3-d]pyrimidin-4(3H)-one scaffolds)
Source: Journal of Research in Pharmacy
URL: [Link]
Exploratory
Spectroscopic Characterization of 2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one: A Comprehensive Analytical Guide
Executive Summary The 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural foundation for numerous ATP-competitive kinase inhibitors (e.g...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural foundation for numerous ATP-competitive kinase inhibitors (e.g., PAK1, BMK1) and antifolate agents . Because its biological efficacy is intimately tied to its hydrogen-bonding network and tautomeric state, rigorous structural verification is paramount. This whitepaper provides an in-depth, multi-modal spectroscopic framework—encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS)—to unequivocally characterize this bicyclic heteroaromatic system.
Structural Dynamics & Tautomerism
Before initiating spectroscopic analysis, one must understand the structural dynamics of the pyrido[2,3-d]pyrimidine core. The molecule exists in a dynamic tautomeric equilibrium between the lactam (4(3H)-one) and lactim (4-hydroxy) forms. In polar aprotic solvents like DMSO, and in the solid state, the lactam form predominantly dictates the spectroscopic signature due to the thermodynamic stability provided by the amide resonance and intermolecular hydrogen bonding .
Furthermore, the 2-amino group exhibits partial double-bond character (amidine-like resonance), which restricts its rotation and heavily influences both the
1
H and
13
C NMR chemical shifts. Recognizing these causal structural features is critical for preventing misassignment of spectral data.
NMR is the definitive tool for mapping the connectivity of the pyrido[2,3-d]pyrimidine system. We utilize DMSO-
d6
as the solvent of choice; its high dielectric constant disrupts intermolecular aggregation, ensuring sharp resonance lines, while its lack of exchangeable protons preserves the visibility of the crucial N-H and NH
2
signals .
1
H NMR Signatures: The most deshielded proton is typically the lactam N3-H, appearing as a broad singlet between
δ
11.5–12.5 ppm. The pyridine ring protons (C5-H, C6-H, C7-H) form a distinct spin system. The C7-H is highly deshielded (
δ
8.5–8.9 ppm) due to the anisotropic effect and electron-withdrawing nature of the adjacent pyridine nitrogen. The 2-NH
2
protons appear as a broad singlet (
δ
6.5–7.5 ppm) .
13
C NMR Signatures: The carbonyl carbon (C4) resonates characteristically at
δ
160–165 ppm. The C2 carbon, flanked by three nitrogens, appears slightly upfield of the carbonyl at
δ
155–160 ppm. The bridgehead carbons (C4a and C8a) are often difficult to assign via 1D NMR alone and require 2D Heteronuclear Multiple Bond Correlation (HMBC) to resolve.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides orthogonal validation of the tautomeric state. The solid-state (KBr pellet) IR spectrum is dominated by the lactam C=O stretch. Because the carbonyl is conjugated with the pyrimidine ring and participates in hydrogen bonding, its stretching frequency is lowered to 1650–1700 cm
−1
, distinguishing it from isolated ketones (>1700 cm
−1
) . The N-H stretching vibrations for both the lactam ring and the 2-amino group manifest as broad, overlapping bands in the 3100–3450 cm
−1
region.
High-Resolution Mass Spectrometry (HRMS)
Electrospray Ionization (ESI-TOF) in positive mode typically yields a strong
[M+H]+
pseudomolecular ion. The primary fragmentation pathway involves the retro-Diels-Alder-like cleavage of the pyrimidine ring, resulting in the loss of isocyanic acid (HNCO, 43 Da) or cyanamide (H
2
NCN, 42 Da), which serves as a diagnostic fingerprint for the 4(3H)-one core.
Quantitative Data Summary
The following table synthesizes the expected spectroscopic ranges for the unsubstituted 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one core, serving as a baseline for substituted derivatives.
Spectroscopic Modality
Target Nucleus / Bond
Expected Range / Value
Multiplicity / Appearance
Structural Causality
1
H NMR (DMSO-
d6
)
N3-H (Lactam)
11.5 – 12.5 ppm
Broad Singlet
Highly deshielded due to adjacent C=O and ring current.
1
H NMR (DMSO-
d6
)
C7-H (Pyridine)
8.5 – 8.9 ppm
Doublet / Multiplet
Proximity to the electronegative pyridine nitrogen.
1
H NMR (DMSO-
d6
)
2-NH
2
(Amine)
6.5 – 7.5 ppm
Broad Singlet
Quadrupolar relaxation of nitrogen; H-bonding.
13
C NMR (DMSO-
d6
)
C4 (Carbonyl)
160 – 165 ppm
Singlet
sp2
hybridized, highly deshielded by oxygen.
13
C NMR (DMSO-
d6
)
C2 (Amidine)
155 – 160 ppm
Singlet
Electron deficiency caused by three adjacent nitrogens.
FT-IR (KBr Pellet)
C=O Stretch
1650 – 1700 cm
−1
Strong, Sharp
Conjugation and solid-state H-bonding lower the frequency.
FT-IR (KBr Pellet)
N-H Stretches
3100 – 3450 cm
−1
Broad, Multiple
Overlap of lactam N-H and primary amine N-H bonds.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness in structural assignment, the following protocols incorporate built-in validation steps (e.g., D
2
O exchange).
Protocol 1:
1
H NMR Acquisition & D
2
O Exchange Validation
Objective: Assign carbon-bound protons and validate heteroatom-bound exchangeable protons (N3-H and 2-NH
2
).
Sample Preparation: Dissolve 10–15 mg of the highly purified compound in 0.6 mL of anhydrous DMSO-
d6
containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: Anhydrous solvent prevents the water peak (
δ
3.33) from masking the aliphatic/amine regions.
Initial Acquisition: Acquire a standard 1D
1
H NMR spectrum at 400 MHz or higher, using a 30° pulse angle and a relaxation delay (D1) of 2 seconds.
Self-Validation (D
2
O Shake): Add 20
μ
L of Deuterium Oxide (D
2
O) directly to the NMR tube. Cap and invert the tube 10 times to ensure complete mixing.
Secondary Acquisition: Re-acquire the
1
H NMR spectrum under identical parameters.
Data Integration: Overlay the two spectra. The complete disappearance of the signals at ~12.0 ppm and ~7.0 ppm confirms their assignment as the exchangeable N3-H and 2-NH
2
protons, respectively.
Protocol 2: FT-IR Solid-State Analysis
Objective: Identify key functional groups while preserving the solid-state tautomeric form.
Matrix Preparation: Dry spectroscopic-grade Potassium Bromide (KBr) in an oven at 110°C for 2 hours to remove absorbed moisture. Causality: Water absorbs strongly at 3400 cm
−1
and 1640 cm
−1
, which would obscure the critical N-H and C=O bands of the target molecule.
Pellet Pressing: Grind 1–2 mg of the analyte with 100 mg of the dried KBr in an agate mortar until a fine, homogeneous powder is achieved. Press under 10 tons of pressure for 2 minutes to form a translucent pellet.
Acquisition: Scan from 4000 to 400 cm
−1
for 32 scans at a resolution of 4 cm
−1
, utilizing a blank KBr pellet for background subtraction.
Analytical & Biological Workflows
To visualize the logic of the characterization process, the following diagram maps the analytical pipeline.
Spectroscopic characterization workflow highlighting the D2O exchange self-validation step.
Biological Context: Kinase Inhibition
The rigorous characterization of this scaffold is justified by its potent biological activity. Derivatives of 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one act as ATP-competitive inhibitors of p21-activated kinase 1 (PAK1) and Big MAP Kinase 1 (BMK1) . The lactam N-H and the 2-amino group form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket.
Mechanism of action for pyrido[2,3-d]pyrimidine derivatives in the PAK1/BMK1 signaling cascade.
References
Title: Discovery of a benzo[e]pyrimido-[5,4-b][1,4]diazepin-6(11H)-one as a Potent and Selective Inhibitor of Big MAP Kinase 1
Source: ACS Medicinal Chemistry Letters
URL: [Link]
Title: P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer
Source: Theranostics
URL: [Link]
Title: Design, Synthesis, and Molecular Modeling of Novel Pyrido[2,3-d]pyrimidine Analogues As Antifolates
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: Synthesis, characterization and molecular docking studies on some new N-substituted 2-phenylpyrido[2,3-d]pyrimidine derivatives
Source: Research Journal of Pharmacy and Technology
URL: [Link]
Title: Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses
Source: MDPI (International Journal of Molecular Sciences)
URL: [Link]
Foundational
2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one Hydrochloride: A Privileged Pharmacophore in Kinase-Targeted Drug Discovery
Executive Summary The 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one scaffold is a highly privileged, nitrogen-dense bicyclic pharmacophore that has fundamentally shaped modern targeted oncology. By structurally mimicking the a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one scaffold is a highly privileged, nitrogen-dense bicyclic pharmacophore that has fundamentally shaped modern targeted oncology. By structurally mimicking the adenine ring of adenosine triphosphate (ATP), this core acts as a potent, ATP-competitive hinge binder across a wide spectrum of kinases, including Cyclin-Dependent Kinases (CDKs), PIM-1, p210Bcr-Abl, and ERK5.
This technical guide provides an in-depth analysis of the structural biology, synthetic methodologies, and preclinical validation protocols for this scaffold. Particular emphasis is placed on the hydrochloride salt form, a critical formulation choice that overcomes the inherent lipophilicity of the planar core to enable robust in vitro and in vivo evaluation.
Structural Biology & Mechanism of Action
The therapeutic efficacy of the 2-aminopyrido[2,3-d]pyrimidine core stems from its exquisite geometric complementarity to the highly conserved ATP-binding pocket (hinge region) of protein kinases.
The Causality of Hinge Binding
Kinase inhibitors must outcompete intracellular ATP (present at millimolar concentrations). The 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one scaffold achieves this through a highly specific hydrogen-bonding network:
The 2-Amino Group (Donor): Acts as a primary hydrogen bond donor to the backbone carbonyl of a hinge region residue.
The Pyrimidine N1/N3 (Acceptor): Acts as a hydrogen bond acceptor from the backbone amide NH of the hinge.
The 4(3H)-one Moiety: Provides an additional vector for interaction, often forming critical water-mediated hydrogen bonds with gatekeeper residues or structural waters deep within the binding cleft1[1].
By modifying the substituents on the pyridyl ring (C6 or C7 positions), medicinal chemists can sterically clash with bulky residues in off-target kinases, thereby tuning selectivity. For instance, lacking a 6-aryl substituent allows the scaffold to fit into the occluded ATP pocket of CDKs, achieving nanomolar potency 2[2].
Fig 1. ATP-competitive hinge-binding model of the pyrido[2,3-d]pyrimidine scaffold.
Synthesis and Hydrochloride Salt Formation
The Causality of Salt Selection
The free base of 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one is highly planar, leading to strong intermolecular
π−π
stacking. This creates a highly stable crystal lattice with poor thermodynamic solubility in aqueous media. Converting the free base to a hydrochloride salt protonates the basic pyrimidine nitrogen. This ionic state disrupts the crystal lattice energy and dramatically increases aqueous solubility, which is an absolute prerequisite for preventing artifactual aggregation in biochemical assays.
Fig 2. Synthetic workflow for 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride.
This methodology leverages microwave-assisted cyclization for high-yield ring closure 3[3] and 4[4].
Cyclization: In a microwave vial, dissolve 2-aminonicotinonitrile (1.0 eq) and guanidine carbonate (1.5 eq) in anhydrous dimethylacetamide (DMA). Seal and heat at 140 °C under microwave irradiation for 40 minutes. Causality: Guanidine acts as both the nucleophile and the source of the 2-amino group, driving the intramolecular ring closure.
Isolation of Free Base: Cool the mixture to room temperature. Precipitate the product by adding ice-cold water. Filter the solid, wash sequentially with water, ethanol, and diethyl ether, and dry under vacuum.
Salt Formation: Suspend the purified free base in anhydrous 1,4-dioxane under an argon atmosphere. Cool to 0 °C. Dropwise add 4M HCl in dioxane (1.2 eq). Stir for 2 hours at room temperature. Causality: Anhydrous conditions prevent the hydrolysis of the 4-one moiety while ensuring complete protonation of the basic nitrogens.
Validation: Collect the precipitated hydrochloride salt via filtration. Validate protonation via
1
H-NMR (DMSO-
d6
), looking for the characteristic downfield shift of the pyrimidine protons, and confirm the exact mass via HRMS (APCI-FIA-QTOF).
The pyrido[2,3-d]pyrimidine scaffold has been successfully optimized into highly potent inhibitors across diverse kinase families. The table below summarizes the quantitative biochemical data of key derivatives reported in the literature.
To ensure scientific integrity, evaluating the hydrochloride salt requires a self-validating system that confirms both biochemical target engagement and cellular target modulation.
Rationale: To validate the ATP-competitive nature of the inhibitor without using radioactive
32
P-ATP, a fluorescent ATP analog (MANT-ATP) is utilized1[1].
Preparation: Incubate the recombinant target kinase (e.g., CDK4 or ERK5) with 1 μM MANT-ATP in an assay buffer (50 mM HEPES, 10 mM MgCl
2
, 0.01% Tween-20, pH 7.4).
Titration: Prepare a 10-point serial dilution of the 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride salt (from 0.1 nM to 10 μM) in aqueous buffer. Causality: The HCl salt ensures complete dissolution, preventing false positives caused by compound aggregation.
Measurement: Monitor direct fluorescence quenching using a microplate reader (Excitation: 355 nm, Emission: 448 nm).
Validation: Calculate the IC
50
using a 4-parameter logistic curve. Include a known pan-kinase inhibitor (e.g., Staurosporine, IC
50
~16.7 nM 6[6]) as a positive control to validate assay sensitivity.
Methodology B: Cellular Autophosphorylation Assay
Rationale: Biochemical potency must translate to cellular efficacy. This assay confirms that the highly polar HCl salt can successfully permeate the cell membrane and inhibit target kinase autophosphorylation8[8].
Cell Treatment: Seed target cancer cells (e.g., K562 leukemic cells for p210Bcr-Abl5[5]) in 6-well plates. Treat with varying concentrations of the inhibitor for 24 hours.
Lysis & Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the native phosphorylation state.
Western Blotting: Resolve lysates via SDS-PAGE. Probe with phospho-specific antibodies (e.g., anti-phospho-ERK5 or anti-phospho-p210Bcr-Abl).
Validation: A successful assay will show a dose-dependent decrease in the phosphorylated protein band without altering total protein levels (probed via anti-total-kinase and a loading control like
β
-actin).
Strategic Initial Screening of 2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one Libraries for Kinase Inhibitor Discovery
Scaffold Rationale & Mechanistic Grounding The 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one scaffold is a highly privileged pharmacophore in medicinal chemistry, particularly in the development of targeted oncology therapeuti...
Author: BenchChem Technical Support Team. Date: April 2026
Scaffold Rationale & Mechanistic Grounding
The 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one scaffold is a highly privileged pharmacophore in medicinal chemistry, particularly in the development of targeted oncology therapeutics. Structurally, this bicyclic system mimics the adenine ring of adenosine triphosphate (ATP). When introduced to a kinase, it acts as a potent ATP-competitive inhibitor by inserting into the highly conserved hydrophobic cleft between the N- and C-lobes of the kinase domain.
The core's efficacy is driven by its hydrogen-bonding profile: the 2-amino group acts as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the pyrimidine nitrogens serve as hydrogen bond acceptors. This structural versatility has enabled the discovery of potent inhibitors across a wide array of targets, including BMK1/ERK5[1], pan-RAF kinases[2], PDGFr/FGFr tyrosine kinases[3], and p21-activated kinases (PAKs)[4].
Figure 1: Disruption of the ERK5/BMK1 signaling cascade via ATP-competitive inhibition.
Library Screening Cascade & Logic
Because the 2-aminopyrido[2,3-d]pyrimidine scaffold is a "privileged" binder of the highly conserved ATP pocket, the primary challenge in library screening is not achieving biochemical potency, but engineering kinome selectivity . A poorly optimized derivative will promiscuously bind dozens of off-target kinases, leading to unacceptable toxicity profiles in vivo. Therefore, the screening cascade must aggressively triage hits based on selectivity and cellular permeability early in the workflow.
Figure 2: Strategic screening cascade for privileged kinase inhibitor scaffolds.
Experimental Protocols: A Self-Validating System
As an Application Scientist, ensuring the integrity of high-throughput screening (HTS) data requires building self-validating mechanisms into every protocol.
Causality Check: Why utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)? Heterocyclic libraries often contain highly conjugated systems that autofluoresce. TR-FRET introduces a temporal delay (e.g., 50–100 µs) before signal acquisition. This allows short-lived compound autofluorescence to decay, eliminating false positives and ensuring high-fidelity hit identification. Furthermore, the assay must be run at the apparent Michaelis constant (
Km
) for ATP to balance assay sensitivity with physiological relevance.
Step-by-Step Methodology:
Reagent Preparation: Prepare the kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Supplement with the target kinase and the specific biotinylated peptide substrate.
Compound Transfer: Using an acoustic liquid handler (e.g., Echo 550), transfer 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one library compounds into a 384-well low-volume plate to achieve a final screening concentration of 1 µM and 10 µM (0.1% DMSO final).
Kinase Reaction: Initiate the reaction by adding ATP at the predetermined
Km
concentration. Incubate at room temperature for 60 minutes.
Detection: Terminate the reaction by adding the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC) formulated in EDTA to chelate Mg2+ and halt kinase activity.
Data Analysis: Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using a 337 nm excitation and dual emission at 665 nm and 615 nm. Calculate the Z'-factor for each plate; only plates with Z' > 0.6 are accepted.
Causality Check: Biochemical potency rarely translates directly to cellular efficacy due to the high intracellular ATP concentration (1–5 mM) and membrane permeability barriers. A cellular autophosphorylation assay validates true target engagement. To make this a self-validating system, a parallel cell viability assay must be run to confirm that the reduction in phosphorylation is due to target inhibition, not non-specific cytotoxicity.
Step-by-Step Methodology:
Cell Seeding & Starvation: Seed target cancer cells (e.g., HeLa or A549) in 6-well plates. Once 80% confluent, serum-starve the cells for 16 hours to reduce basal kinase activity.
Compound Treatment: Treat cells with a dose-response titration (0.01 µM to 10 µM) of the triaged hit compounds for 2 hours.
Stimulation: Stimulate the cells with the appropriate growth factor (e.g., EGF at 50 ng/mL) for 15 minutes to induce robust autophosphorylation.
Lysis & Western Blotting: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with phospho-specific and total-kinase antibodies.
Counter-Screen: In a parallel 96-well plate, treat cells identically but assess viability using CellTiter-Glo (ATP luminescence) at 48 hours to rule out cytotoxic false positives.
Data Presentation: Hit Triaging & Preliminary SAR
Iterative rounds of medicinal chemistry and biological evaluation are required to refine the 2-aminopyrido[2,3-d]pyrimidine template. The table below illustrates a typical Structure-Activity Relationship (SAR) progression, demonstrating how modifications at the lactam position (R1) and the aniline ring (R2) drive both potency and selectivity, mirroring successful optimizations seen in the development of ERK5 and RAF inhibitors[1][2].
Compound Stage
R1 Substitution (Lactam)
R2 Substitution (Aryl)
Biochemical IC
50
(nM)
Cellular IC
50
(nM)
Kinome Selectivity Score (
S10
)
Initial Hit 1
-H
Phenyl
120
>10,000
0.45 (Poor)
Optimized Hit 2
-Methyl
2,6-dichlorophenyl
45
1,200
0.22 (Moderate)
Lead Candidate
-Cyclopentyl
2-methoxy-4-aminophenyl
19
190
0.035 (Excellent)
Note: The
S10
score represents the fraction of the kinome inhibited by >90% at a 10 µM screening concentration. A lower score indicates a highly selective compound.
References
Discovery of a benzo[e]pyrimido-[5,4-b][1,4]diazepin-6(11H)-one as a Potent and Selective Inhibitor of Big MAP Kinase 1
Source: ACS Medicinal Chemistry Letters
URL:[Link]
Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor
Source: ACS Medicinal Chemistry Letters
URL:[Link]
Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors
Source: Journal of Medicinal Chemistry (ACS)
URL:[Link]
The Role of p21-Activated Kinases in Cancer and Beyond: Where Are We Heading?
Source: Frontiers in Cell and Developmental Biology
URL:[Link]
Introduction & Scientific Context The 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one scaffold is a highly privileged pharmacophore in modern medicinal chemistry, frequently deployed as a potent, ATP-competitive inhibitor of rec...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Context
The 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one scaffold is a highly privileged pharmacophore in modern medicinal chemistry, frequently deployed as a potent, ATP-competitive inhibitor of receptor tyrosine kinases[1]. Due to its structural mimicry of the adenine ring of ATP, this bicyclic system effectively anchors into the highly conserved hinge region of the Epidermal Growth Factor Receptor (EGFR)[2].
Dysregulation of EGFR via gene amplification or activating mutations (e.g., L858R) drives malignancies such as non-small cell lung cancer (NSCLC). While first-generation inhibitors are effective initially, tumors inevitably develop resistance, most notably through the T790M "gatekeeper" mutation. Functionalized pyrido[2,3-d]pyrimidines have demonstrated exceptional promise in overcoming this resistance. By modifying the C-6 and C-7 positions, these scaffolds can accommodate the bulky methionine residue of the T790M mutant and, when equipped with a Michael acceptor, form irreversible covalent bonds with the Cys797 residue[1][3].
Mechanistic Overview
By occupying the ATP-binding pocket, 2-aminopyrido[2,3-d]pyrimidin-4(3H)-ones block the autophosphorylation of the EGFR intracellular kinase domain. This severs downstream signal transduction through the PI3K/AKT and RAS/MAPK pathways, ultimately arresting tumor cell proliferation and inducing apoptosis.
Mechanism of EGFR signaling blockade by 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one inhibitors.
To evaluate the half-maximal inhibitory concentration (
IC50
) of these synthesized derivatives, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) methodology, specifically adapting the HTRF KinEASE-TK assay platform[4].
Causality of Assay Design:
Background Elimination: Traditional fluorescence assays suffer from compound auto-fluorescence (especially with highly conjugated heterocyclic scaffolds). HTRF utilizes a Europium (Eu)-cryptate donor, which possesses an exceptionally long emission half-life. By introducing a time delay (e.g., 60 µs) before measurement, short-lived background fluorescence decays completely, yielding a pristine signal-to-noise ratio[3].
Self-Validating Ratiometric Readout: The assay measures emission at both 620 nm (Eu-cryptate) and 665 nm (XL665 acceptor). Calculating the 665/620 ratio inherently normalizes well-to-well variations in liquid handling, cell extract quenching, or optical interference, ensuring the data is highly trustworthy and reproducible.
TR-FRET logic: Proximity of Eu-Cryptate and XL665 on the phosphorylated substrate generates FRET.
Experimental Protocol
Reagents & Materials
Kinase: Recombinant human EGFR (Wild-Type, L858R, or T790M/L858R mutants)[4].
Detection: Eu-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665[4].
Plates: 384-well low-volume white microplates (e.g., Greiner Bio-One).
Rationale for Critical Assay Parameters
ATP at
Km
: The ATP concentration must be strictly maintained at its Michaelis constant (
Km
) for each specific mutant (e.g., 9.5 µM for WT, 25 µM for L858R, 20 µM for T790M/L858R)[4]. This balances physiological relevance with the assay window, ensuring the system is highly sensitive to ATP-competitive pyrido[2,3-d]pyrimidine inhibitors.
Pre-incubation: A 30 to 60-minute pre-incubation of the kinase and inhibitor is mandatory. This allows slow-binding or covalent-reversible derivatives to reach thermodynamic equilibrium before the reaction is initiated by ATP[3][4].
EDTA Quenching: The detection buffer contains EDTA to rapidly chelate
Mg2+
, instantly halting kinase activity. This prevents signal drift during the 1-hour detection incubation, acting as a self-validating control for assay stability[4].
Step-by-Step Workflow (384-Well Format)
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of the 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one derivative in 100% DMSO. Dilute further in enzymatic buffer to achieve a final 1% DMSO concentration in the assay well to prevent solvent-induced enzyme denaturation.
Enzyme Addition: Dispense 2 µL of EGFR enzyme into the assay plate. (Optimal amounts: 0.60 ng for WT, 0.10 ng for L858R, 0.07 ng for T790M/L858R per well)[4].
Pre-Incubation: Add 2 µL of the diluted inhibitor. Seal the plate and incubate at room temperature (RT) for 30 minutes (for WT) or 60 minutes (for Mutants)[3].
Reaction Initiation: Add 2 µL of a master mix containing ATP (at respective
Km
) and Biotin-TK-Substrate (1 µM for WT, 225 nM for L858R, 275 nM for T790M/L858R)[4].
Kinase Reaction: Incubate at RT. (Reaction times: 25 min for WT, 15 min for L858R, 20 min for T790M/L858R)[4].
Reaction Termination & Detection: Add 2 µL of detection buffer containing EDTA, Eu-cryptate anti-pTyr antibody, and Streptavidin-XL665[4].
Equilibration: Incubate for 1 hour at RT in the dark to allow stable FRET complex formation[3][4].
Measurement: Read the plate on a TR-FRET compatible microplate reader (e.g., Tecan Infinite M1000). Excite at 317 nm; measure emission at 620 nm and 665 nm after a 60 µs delay[3].
Data Presentation & Analysis
Calculate the HTRF Ratio for each well using the following formula:
Ratio=Signal at 620 nmSignal at 665 nm×104
Plot the calculated Ratio against the log of the inhibitor concentration. Fit the data to a 4-parameter logistic (4PL) non-linear regression model to determine the
IC50
. Below is a summarized quantitative comparison of expected
IC50
ranges for pyrido-pyrimidine leads against clinical benchmarks.
Table 1: Representative
IC50
Profiling of Kinase Inhibitors across EGFR Variants
Application Note: In Vitro Evaluation of 2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one Derivatives as Broad-Spectrum Kinase Inhibitors
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Author: BenchChem Technical Support Team. Date: April 2026
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Integrating Visual Data
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Introduction & Mechanistic Rationale
The 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one scaffold is a highly privileged pharmacophore in modern medicinal chemistry, renowned for its exceptional efficacy as an ATP-competitive kinase inhibitor. The structural geometry of this bicyclic system perfectly complements the ATP-binding pocket of numerous oncogenic kinases. Specifically, the 2-amino group acts as a critical hydrogen bond donor, while the pyrimidine nitrogens serve as hydrogen bond acceptors. This motif creates a robust interaction network with the backbone amides of the kinase hinge region (e.g., Met, Cys, or Leu residues, depending on the specific kinome target).
Recent drug discovery campaigns have successfully leveraged this scaffold to develop potent inhibitors against a diverse array of targets. Notable examples include the optimization of pan-RAF inhibitors for KRAS-mutant cancers[1], the development of apoptosis-inducing agents targeting mutant EGFR (T790M) in non-small cell lung cancer[2], and the discovery of selective inhibitors for Big MAP Kinase 1 (BMK1/ERK5)[3].
Mechanism of action for 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one derivatives targeting kinases.
Experimental Evaluation Pipeline
To rigorously validate the efficacy, selectivity, and cellular penetrance of novel 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one derivatives, a tiered in vitro screening cascade is essential. This ensures that biochemical potency translates effectively into functional cellular activity.
Tiered in vitro screening cascade for 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one derivatives.
Detailed Methodologies
Protocol 1: Biochemical Kinase Profiling via ADP-Glo Assay
Causality & Rationale: While radiometric assays (e.g.,
33
P-ATP) are the historical gold standard, the ADP-Glo luminescent assay is preferred for high-throughput screening of ATP-competitive inhibitors. It allows for the use of physiological ATP concentrations (100 µM to 1 mM). This is critical for accurately determining the
Ki
of 2-aminopyrido[2,3-d]pyrimidin-4(3H)-ones, as these compounds must compete with high intracellular ATP in downstream cellular assays[1].
Step-by-Step Procedure:
Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl
2
, 0.1 mg/mL BSA, 2 mM DTT).
Compound Dilution: Serially dilute the 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one derivatives in 100% DMSO (10-point curve, 1:3 dilutions). Transfer to a 384-well plate yielding a final DMSO concentration of 1%.
Enzyme/Substrate Addition: Add the target kinase (e.g., BRAF
V600E
or EGFR
T790M
) and the specific peptide substrate to the wells.
Reaction Initiation: Add ATP at a concentration equivalent to the enzyme's apparent
Km
(or at 1 mM to stress-test ATP competition). Incubate at room temperature for 60 minutes.
Kinase Reaction Termination: Add ADP-Glo Reagent (1:1 volume ratio) to deplete unconsumed ATP. Incubate for 40 minutes.
Detection: Add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction. Read luminescence on a multi-mode microplate reader.
Validation: Calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive control). A Z'-factor > 0.6 indicates a robust, self-validating assay.
Protocol 2: Cellular Target Engagement via NanoBRET
Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to factors like membrane impermeability, efflux pump liability, or competition with high intracellular ATP (~1-5 mM). The NanoBRET target engagement assay quantifies the true intracellular binding affinity of the derivatives in live cells by measuring Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-fused target kinase and a cell-permeable fluorescent tracer[3].
Step-by-Step Procedure:
Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase. Incubate for 24 hours.
Cell Plating: Harvest and resuspend cells in Opti-MEM. Plate into a 384-well white tissue culture plate at
2×104
cells/well.
Tracer Addition: Add the appropriate NanoBRET fluorescent tracer at its pre-determined
Kd
concentration.
Compound Treatment: Add serial dilutions of the 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one derivatives. Include wells with no tracer (background control) and DMSO (vehicle control). Incubate for 2 hours at 37°C to allow equilibration.
Causality & Rationale: To confirm that target engagement translates to functional anti-tumor activity, phenotypic assays are conducted on mutation-specific cell lines. For example, A549 cells are used for KRAS/pan-RAF evaluation[1], while H1975 cells are used for EGFR
T790M
evaluation[2]. Measuring ATP as a proxy for metabolically active cells provides a highly sensitive readout for anti-proliferative or apoptotic effects.
Step-by-Step Procedure:
Cell Seeding: Seed the target cancer cell line (e.g., A549 or H1975) in a 96-well opaque plate at 3,000 cells/well. Incubate overnight at 37°C, 5% CO
2
.
Dosing: Treat cells with the derivatives (0.1 nM to 10 µM). Incubate for 72 hours.
Lysis and Detection: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well.
Agitation: Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Quantification: Record luminescence. Normalize data against the DMSO control to calculate the absolute
EC50
for cell viability.
Data Presentation
The following table summarizes representative quantitative data for optimized 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one derivatives across the three evaluation tiers, demonstrating the correlation between biochemical potency and cellular efficacy.
Compound ID
Primary Target
Biochemical
IC50
(nM)
NanoBRET Cellular
IC50
(nM)
Phenotypic
EC50
(nM)
Target Cell Line
Derivative A
pan-RAF
4.2 ± 0.8
28.5 ± 2.1
85.4 ± 6.2
A549 (KRAS mutant)
Derivative B
EGFR
T790M
1.8 ± 0.3
12.4 ± 1.5
42.1 ± 3.8
H1975 (EGFR mutant)
Derivative C
BMK1 / ERK5
19.0 ± 2.4
115.0 ± 8.4
310.5 ± 15.2
HeLa (Wild-type)
Note: The shift from Biochemical
IC50
to Cellular
IC50
highlights the necessity of the NanoBRET assay to account for intracellular ATP competition and membrane permeability.
References
[1] Huestis, M. P., et al. "Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor." ACS Medicinal Chemistry Letters, 2021.
URL:[Link]
[2] Elzahabi, H. S. A., et al. "Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers." Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.
URL:[Link]
[3] Yang, Q., et al. "Discovery of a benzo[e]pyrimido-[5,4-b][1,4]diazepin-6(11H)-one as a Potent and Selective Inhibitor of Big MAP Kinase 1." Journal of Medicinal Chemistry, 2011.
URL:[Link]
protocol for assessing 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one cytotoxicity
Application Note & Protocol: Cytotoxicity and Mechanistic Profiling of 2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one Derivatives Introduction & Mechanistic Rationale The 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one scaffold is a pr...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol: Cytotoxicity and Mechanistic Profiling of 2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one Derivatives
Introduction & Mechanistic Rationale
The 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one scaffold is a privileged pharmacophore in modern oncology drug discovery. Structurally analogous to endogenous purines and clinically approved quinazolines, these derivatives exhibit potent anticancer activity by competitively binding to the ATP-binding pockets of critical kinases[1]. Recent structure-activity relationship (SAR) studies demonstrate that functionalization at the C-2 amino and C-6 positions yields highly selective inhibitors of the Epidermal Growth Factor Receptor (EGFR)—including resistant mutants like T790M—and Cyclin-Dependent Kinases (CDK4/6)[2][3].
Signaling pathway showing kinase inhibition by pyrido[2,3-d]pyrimidines leading to apoptosis.
Experimental Design: Building a Self-Validating System
To ensure scientific integrity, every cytotoxicity assay must be designed as a self-validating system. Relying solely on a single cell line or a single assay modality invites metabolic artifacts.
Orthogonal Cell Lines: Test compounds against target-overexpressing cancer lines (e.g., MCF-7 for CDK4/6, A549/H1975 for EGFR) alongside normal human fibroblasts (e.g., WI-38)[2][3][4]. This establishes a Selectivity Index (SI), proving the compound targets malignant biology rather than acting as a general cytotoxin.
Assay Orthogonality: Tetrazolium-based assays (MTT) measure mitochondrial reductase activity, which can be artificially skewed by cellular metabolic shifts. Pairing MTT with an ATP-quantification assay (CellTiter-Glo) confirms true cell death.
Validated Controls: Always include an internal vehicle control (≤0.1% DMSO) to rule out solvent toxicity, and clinically approved positive controls (e.g., Erlotinib for EGFR, Palbociclib for CDK4/6) to benchmark potency[1][3].
Standardized workflow for evaluating the cytotoxicity and mechanism of novel compounds.
Step-by-Step Methodologies
Compound Formulation and Handling
Causality Note: 2-aminopyrido[2,3-d]pyrimidin-4(3H)-ones are highly hydrophobic. Moisture absorption in the solvent can lead to micro-precipitation during serial dilution in aqueous culture media, artificially inflating the apparent IC50.
Stock Preparation: Dissolve the synthesized compound in 100% anhydrous DMSO to create a 10 mM or 20 mM master stock. Aliquot into single-use tubes and store at -20°C to prevent freeze-thaw degradation.
Working Dilutions: Perform serial dilutions (e.g., 100 µM down to 0.01 µM) in complete culture medium immediately before cell treatment. Ensure the final DMSO concentration never exceeds 0.1% (v/v) in the assay wells.
High-Throughput Cell Viability Assay (MTT)
Causality Note: Pyrido[2,3-d]pyrimidines can sometimes exhibit intrinsic absorbance. Running a "compound-only" blank (media + compound + MTT, no cells) is critical to subtract background optical density (OD)[5].
Seeding: Seed cells (e.g., MCF-7, A549, WI-38) in 96-well plates at a density of 5,000–10,000 cells/well in 100 µL of complete media. Incubate overnight at 37°C, 5% CO2.
Treatment: Aspirate media and add 100 µL of the serially diluted compounds. Include vehicle controls (0.1% DMSO) and positive controls (e.g., Erlotinib)[3]. Incubate for 48–72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C[5].
Solubilization: Carefully aspirate the media to remove phenol red and serum proteins, which reduce the signal-to-noise ratio. Add 150 µL of 100% DMSO to dissolve the intracellular formazan crystals[5].
Reading: Agitate the plate for 10 minutes on an orbital shaker. Read absorbance at 570 nm using a microplate reader.
Flow Cytometric Analysis of Apoptosis and Cell Cycle
Causality Note: For cell cycle analysis, RNase A treatment prior to Propidium Iodide (PI) staining is non-negotiable. PI intercalates into all double-stranded nucleic acids; without RNase A, RNA fluorescence will obscure the distinct 2N and 4N DNA peaks required to resolve G0/G1 and G2/M phases[1][3].
Harvesting: Post-treatment (typically 24-48h at the calculated IC50), harvest cells, ensuring both floating (apoptotic) and adherent cells are collected.
Apoptosis (Annexin V/PI): Wash cells in cold PBS and resuspend in 1X Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL PI. Incubate for 15 min in the dark. This distinguishes early apoptosis (Annexin V+/PI-) from late apoptosis/necrosis (Annexin V+/PI+)[4].
Cell Cycle (PI strictly): Fix cells in cold 70% ethanol overnight at -20°C. Wash with PBS, then resuspend in 500 µL PI/RNase Staining Buffer (50 µg/mL PI, 100 µg/mL RNase A). Incubate for 30 min at room temperature.
To confirm that the observed cytotoxicity is driven by target engagement (e.g., EGFR or CDK4/6), perform an ELISA-based or TR-FRET kinase assay[2][6].
Incubate the recombinant kinase (e.g., EGFR WT or T790M) with the compound for 15 minutes at room temperature.
Initiate the reaction by adding ATP and the specific peptide substrate.
Quantify phosphorylated substrate using a europium-labeled anti-phospho antibody to determine the biochemical IC50[2].
Data Presentation & Interpretation
A robust application note must summarize quantitative data to highlight the compound's therapeutic window. Below is a representative data structure summarizing the biological evaluation of pyrido[2,3-d]pyrimidine derivatives[2][3][7].
*Selectivity Index (SI) = IC50 (Normal Fibroblasts WI-38) / IC50 (Cancer Cell Line). An SI > 10 is generally considered favorable for preclinical advancement.
References
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing.
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC.
Synthesis and Anticancer Activity of Some pyrido[2,3-d]pyrimidine Derivatives as Apoptosis Inducers and Cyclin-Dependent Kinase Inhibitors. Taylor & Francis.
Head-to-Head Comparison of Novel Pyrido[2,3-d]pyrimidine Analogs as Potent Anticancer Agents. Benchchem.
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. PMC.
Synthesis and Cytotoxicity of 4-Amino-5-oxopyrido[2,3-d]pyrimidine Nucleosides. ACS Publications.
Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI.
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC.
Synthesis and Anticancer Activity of Some pyrido[2,3-d]pyrimidine Derivatives as Apoptosis Inducers and Cyclin-Dependent Kinase Inhibitors. ResearchGate.
Application Note & Protocol: Efficacy Evaluation of 2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one Derivatives in Xenograft Models
Executive Summary The 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its ability to selectively inhibit key oncogenic drivers. Depending on sp...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its ability to selectively inhibit key oncogenic drivers. Depending on specific functional group substitutions, derivatives of this class act as potent inhibitors of Phosphodiesterase 3 (PDE3), Fibroblast Growth Factor Receptors (FGFR), and Cyclin-Dependent Kinases (CDKs).
This application note provides an authoritative, self-validating methodological framework for evaluating the in vivo efficacy of these derivatives using murine xenograft models. By coupling macroscopic tumor growth inhibition (TGI) metrics with ex vivo pharmacodynamic (PD) biomarker validation, researchers can confidently distinguish true on-target anti-tumor efficacy from off-target systemic toxicity.
Scientific Rationale & Pharmacological Context
The Pharmacophore and Mechanism of Action
The 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one core mimics the adenine ring of ATP, allowing it to competitively bind the hinge region of various kinases and phosphodiesterases.
PDE3 Inhibition: Recent structural studies demonstrate that 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one derivatives effectively block PDE3, preventing the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The resulting accumulation of these secondary messengers induces apoptosis and cell cycle arrest in specific cancer lineages, such as the HT-29 colon cancer cell line 1.
Kinase Inhibition: Related pyrido[2,3-d]pyrimidine scaffolds exhibit profound selectivity for CDK4/6 and FGFR1-4, driving potent antiproliferative activity in breast carcinoma (MDA-MB-435) and hepatocellular carcinoma (HepG2) models 2, 3.
Mechanism of action for 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one derivatives in tumor cells.
Causality in Model Selection
Xenograft models are the gold standard for bridging in vitro potency to in vivo efficacy 4. The choice of cell line must directly align with the compound's primary target:
HT-29 (Colon Adenocarcinoma): Selected for PDE3-targeted derivatives due to the cell line's high sensitivity to cAMP/cGMP-mediated apoptotic pathways.
MDA-MB-435 (Breast Carcinoma): Selected for CDK-targeted derivatives due to reliance on the Cyclin D-CDK4/6-Rb pathway for cell cycle progression.
Preclinical Efficacy Data Summary
To establish a baseline for expected outcomes, the following table synthesizes quantitative data from benchmark preclinical studies utilizing pyrido[2,3-d]pyrimidine derivatives.
Compound Scaffold
Primary Target
Xenograft Model
Dosing Regimen
Tumor Growth Inhibition (TGI)
Key Pharmacodynamic Outcome
2-Amino-pyrido-pyrimidin-4-one
PDE3
HT-29 (Colon)
30 mg/kg, IP, Daily
~68%
Elevated intracellular cAMP/cGMP
Pyrido[2,3-d]pyrimidin-7-one
CDK4/6
MDA-MB-435 (Breast)
100 mg/kg, PO, Daily
~82%
Decreased Rb phosphorylation
Imidazo-pyrido-pyrimidine
FGFR1/2/4
HepG2 (Liver)
50 mg/kg, PO, Daily
~75%
Inhibition of p-ERK and p-AKT
Experimental Protocol: Xenograft Efficacy Testing
This protocol is designed as a self-validating system . Tumor shrinkage alone is insufficient to declare a compound successful; it must be coupled with ex vivo biomarker analysis to prove that the 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one derivative engaged its intended target.
Step-by-step in vivo xenograft workflow for evaluating compound efficacy and pharmacodynamics.
Step 1: Compound Formulation
Causality: Pyrido[2,3-d]pyrimidines often exhibit high lipophilicity and poor aqueous solubility. Proper formulation is critical to ensure reliable bioavailability and prevent precipitation in the gut or peritoneal cavity.
Vehicle Preparation: Prepare a solution of 0.5% methylcellulose (MC) and 0.2% Tween-80 in sterile deionized water.
Suspension: Weigh the required amount of the 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one derivative. Slowly add the vehicle while sonicating until a uniform, fine suspension is achieved. Prepare fresh weekly and store at 4°C.
Step 2: Cell Culture and Subcutaneous Implantation
Causality: Utilizing Matrigel provides a localized extracellular matrix that enhances initial cell survival and angiogenesis, leading to more uniform tumor take rates.
Harvest HT-29 or MDA-MB-435 cells in the exponential growth phase. Wash twice with cold, sterile PBS.
Resuspend cells at a concentration of
5×107
cells/mL in a 1:1 mixture of serum-free RPMI medium and Matrigel (Corning). Keep the suspension on ice to prevent Matrigel polymerization.
Anesthetize female athymic nude mice (6–8 weeks old). Inject 100 µL of the cell suspension (
5×106
cells) subcutaneously into the right flank.
Step 3: Randomization and Dosing
Monitor tumor growth twice weekly using digital calipers. Calculate tumor volume (
V
) using the formula:
V=(Length×Width2)/2
.
Once average tumor volumes reach 100–150 mm³ , randomize the mice into treatment and vehicle control groups (n=8 per group) to ensure equal starting tumor burdens across cohorts.
Administer the compound via oral gavage (PO) or intraperitoneal (IP) injection daily. Note: IP is often preferred for early-stage PDE3 inhibitors to bypass first-pass hepatic metabolism before PK optimization.
Step 4: In Vivo Monitoring and Efficacy Endpoints
TGI(%)=[1−(ΔVtreatment/ΔVcontrol)]×100
Toxicity Assessment: Weigh mice twice weekly. A body weight loss of >15% indicates severe off-target toxicity, requiring immediate dose reduction or cessation.
Step 5: Ex Vivo Pharmacodynamic (PD) Validation (The Self-Validating Loop)
Causality: To confirm that the observed TGI is due to the specific mechanism of the 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one derivative, tumors must be analyzed for target engagement.
At the end of the study (or at a specific time-point post-final dose), sacrifice the animals and rapidly excise the tumors.
Snap-freeze half of the tumor in liquid nitrogen for protein extraction; fix the other half in 10% formalin for immunohistochemistry (IHC).
For PDE3 Inhibitors: Perform an ELISA on tumor lysates to quantify intracellular cAMP/cGMP levels. Treated tumors should show a statistically significant elevation compared to vehicle controls.
For Kinase Inhibitors: Perform Western blotting on tumor lysates probing for downstream effectors (e.g., decreased p-Rb for CDK4/6 inhibitors, or decreased p-ERK/p-AKT for FGFR inhibitors).
References
Modulating the Cyclic Guanosine Monophosphate Substrate Selectivity of the Phosphodiesterase 3 Inhibitors by Pyridine, Pyrido[2,3-d]pyrimidine Derivatives and Their Effects upon the Growth of HT-29 Cancer Cell Line. ResearchGate. 1
Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. ACS. 2
Application Notes and Protocols: Efficacy Testing of Pyrido[2,3-d]pyrimidine Derivatives in Animal Models. Benchchem. 4
Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma. PubMed/Elsevier. 3
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals
Content Focus: Assay Design, Causality, and Self-Validating HTS Protocols
Introduction & Pharmacological Rationale
Pyridopyrimidines constitute a highly privileged class of bicyclic nitrogen heterocycles that have become cornerstones in modern drug discovery. Structurally, the pyrido[2,3-d]pyrimidine core serves as a superior bioisostere for the adenine ring of ATP. This structural mimicry allows these compounds to anchor deeply into the highly conserved hinge regions of eukaryotic protein kinases. For example, screening efforts have identified pyridopyrimidines like PD166326 as picomolar inhibitors of c-Abl kinase (IC50 = 8 nM)[1], while disubstituted libraries have yielded potent dual PI3K/mTOR inhibitors[2], and fragment-based screening has produced highly selective MAP4K4 inhibitors[3].
Beyond oncology, pyridopyrimidines have been successfully repurposed as potent antibacterial agents. High-throughput screening (HTS) of a 1.6 million-compound library against membrane-compromised E. coli identified this scaffold as a selective inhibitor of bacterial biotin carboxylase, a critical enzyme in fatty acid biosynthesis[4]. Furthermore, targeted screening of 4H-pyridopyrimidine analogs has uncovered selective inhibitors of bacterial protein synthesis that directly target the ribosome[5].
Divergent pharmacological targeting of pyridopyrimidine libraries in drug discovery.
Causality in Assay Design
To successfully screen pyridopyrimidine libraries, assay scientists must design protocols that actively mitigate the unique physicochemical liabilities of this chemical class.
Acoustic Liquid Handling: Pyridopyrimidines often exhibit planar, hydrophobic characteristics, making them prone to aggregation and plastic adherence in aqueous buffers. Therefore, compounds must be stored in 100% DMSO and transferred directly into the dry assay plate using acoustic droplet ejection (ADE). This contactless transfer prevents the compound loss associated with traditional pipette tips.
TR-FRET for Kinase Screening: Due to their conjugated bicyclic ring systems, pyridopyrimidines frequently exhibit intrinsic auto-fluorescence in the blue/green spectrum (350-500 nm), which severely confounds standard fluorescence intensity assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes lanthanide chelates (e.g., Europium) that possess exceptionally long emission half-lives. By introducing a 50–100 µs delay between excitation and emission reading, the short-lived auto-fluorescence of the pyridopyrimidine library decays to zero, yielding a pristine, interference-free signal.
Phenotypic Screening via tolC Mutants: Gram-negative pathogens possess highly efficient AcrAB-TolC efflux pumps that actively expel planar heterocycles. Screening against wild-type strains often results in a 100% false-negative rate. By utilizing an E. coli strain with a genetic deletion of the tolC outer membrane channel and an imp mutation for increased permeability, we isolate the variable of intrinsic target engagement from the variable of membrane permeability[4].
Objective: Identify ATP-competitive kinase inhibitors (e.g., MAP4K4 or PI3K) from a pyridopyrimidine library.
Compound Dispensing: Using an Echo Acoustic Dispenser, transfer 5 nL of pyridopyrimidine library compounds (10 mM in 100% DMSO) into a dry, low-volume 1536-well black microplate.
Enzyme/Substrate Addition: Dispense 2 µL of a 2X Kinase/Peptide substrate mixture (prepared in 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) into all wells.
Reaction Initiation: Add 2 µL of 2X ATP solution (at the predetermined
Km
for the specific kinase) to initiate the reaction. Centrifuge the plate at 1000 x g for 1 minute.
Incubation: Incubate the plate in the dark at room temperature (22°C) for 60 minutes.
Detection: Add 4 µL of TR-FRET detection buffer containing EDTA (to quench kinase activity by chelating Mg2+), a Europium-labeled anti-phosphopeptide antibody, and an APC-labeled tracer. Incubate for 30 minutes.
Readout & Self-Validation: Read the plate on a multi-mode reader (e.g., PHERAstar FSX) using a TR-FRET module (Excitation 337 nm, Emission 620 nm / 665 nm).
Validation Check: The assay is only validated if the 32 positive control wells (DMSO only, max activity) and 32 negative control wells (10 µM staurosporine, min activity) yield a Z'-factor ≥ 0.65 and a Signal-to-Background ratio > 4.0.
Objective: Identify inhibitors of bacterial macromolecular synthesis (e.g., Biotin Carboxylase)[4].
Inoculum Preparation: Grow E. coli (tolC, imp mutant) overnight in Mueller-Hinton broth. Dilute the culture to an OD600 of 0.001 (approximately
1×106
CFU/mL).
Compound Plating: Transfer 200 nL of library compounds into clear-bottom 384-well plates to achieve a final screening concentration of 64 µM[5].
Inoculation: Dispense 40 µL of the bacterial suspension into each well using a bulk reagent dispenser.
Incubation: Seal the plates with a breathable membrane and incubate at 37°C for 16 hours.
Readout & Self-Validation: Measure the optical density at 600 nm (OD600).
Validation Check: The plate must contain 16 wells of uninoculated media (blank) and 16 wells of untreated bacteria (max growth). The Z'-factor must exceed 0.5. Hits are defined strictly as compounds exhibiting >50% growth inhibition relative to the untreated controls[5].
Standardized high-throughput screening workflow for pyridopyrimidine library evaluation.
Quantitative Data Analysis & Hit Triage
Following primary screening, all hits (>50% inhibition) must be subjected to 10-point dose-response testing to determine the half-maximal inhibitory concentration (IC50) or Minimum Inhibitory Concentration (MIC). Data should be fitted using a 4-parameter logistic non-linear regression model.
Table 1 summarizes representative quantitative data from successful pyridopyrimidine HTS campaigns, demonstrating the extraordinary versatility and potency of this chemical scaffold across diverse biological targets.
Table 1: Quantitative Profiling of Pyridopyrimidine Library Hits
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Comprehensive IC50 Determination of 2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one Hydrochloride
Pharmacological Context & Scientific Rationale
2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride is a highly reactive heterocyclic aromatic compound characterized by a bicyclic structure that serves as a bioisosteric mimic of natural purines, such as adenine and guanine[1]. Because of this structural homology, the compound and its derivatives function as potent, ATP-competitive inhibitors of receptor tyrosine kinases (RTKs), including the Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Src[2][3].
Recent drug development efforts have highlighted the efficacy of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives in overcoming kinase resistance mutations, specifically targeting both wild-type EGFR (
EGFRWT
) and the
EGFRT790M
gatekeeper mutation[4][5].
Causality of the Salt Form: The hydrochloride salt is specifically utilized to enhance aqueous solubility and molecular stability[1]. Free-base pyrido-pyrimidines often suffer from precipitation in aqueous assay buffers, which artificially lowers the effective concentration of the drug and severely skews IC50 calculations. The HCl salt ensures complete dissolution in DMSO and subsequent stability when diluted into physiological assay buffers.
Mechanistic Visualization
Fig 1. Mechanism of action: ATP-competitive inhibition of EGFR signaling pathways.
Assay Design & System Causality
To accurately measure the IC50 (the half-maximal inhibitory concentration), we must employ a two-tiered, self-validating experimental system. Relying on a single assay is insufficient to capture both the intrinsic enzymatic inhibition and the physiological cellular efficacy.
Tier 1: Biochemical Kinase Assay (ADP-Glo). We utilize a luminescence-based ADP detection assay. Causality: Unlike radiometric assays, ADP-Glo universally measures the ADP produced during the kinase reaction. Crucially, the ATP concentration in this assay must be strictly calibrated to the specific
Km
(Michaelis-Menten constant) of the target kinase (e.g., 10 µM for EGFR). If the ATP concentration is too high, the competitive inhibitor is artificially outcompeted; if it is too low, the assay lacks the dynamic range to detect subtle inhibition differences[3].
Tier 2: Cellular Anti-Proliferative Assay (CellTiter-Glo). Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and high intracellular ATP concentrations (typically in the millimolar range). We use EGFR-dependent cell lines (e.g., PC-3 or A549) to measure the compound's ability to induce G1-phase cell cycle arrest and apoptosis in a physiological environment[4][5].
Protocol 1: Biochemical IC50 Determination (In Vitro EGFR Kinase Assay)
This protocol is designed as a self-validating system. Plate acceptance is strictly contingent on internal quality controls.
Step 1: Compound Preparation & Serial Dilution
Reconstitute 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride in 100% anhydrous DMSO to a stock concentration of 10 mM.
Perform a 10-point, 1:3 serial dilution in DMSO.
Dilute the DMSO stocks 1:100 in Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT) to achieve a final 1% DMSO concentration. Causality: Maintaining a constant 1% DMSO across all wells is critical, as varying DMSO concentrations can independently inhibit kinase activity.
Step 2: Kinase Reaction
In a 384-well low-volume white plate, add 2 µL of the diluted compound to the designated wells.
Add 2 µL of
EGFRWT
or
EGFRT790M
enzyme (optimized to 1 ng/well) and incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the inhibitor to bind the ATP pocket before the substrate is introduced.
Initiate the reaction by adding 1 µL of a substrate/ATP mix (Poly(Glu,Tyr) 4:1 peptide and 10 µM ATP final concentration).
Incubate for 60 minutes at room temperature.
Step 3: ADP Detection & Self-Validation
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes.
Read luminescence on a multi-mode microplate reader (e.g., Tecan Spark).
Self-Validation Check: Calculate the Z'-factor using the maximum activity control (1% DMSO vehicle) and maximum inhibition control (No enzyme). The plate is only validated for IC50 calculation if Z' > 0.5 .
Protocol 2: Cellular IC50 Determination
Step 1: Cell Seeding
Seed PC-3 or A549 cells at a density of 3,000 cells/well in 90 µL of complete growth medium (RPMI-1640 + 10% FBS) in a 96-well opaque white plate.
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
Step 2: Compound Treatment
Prepare a 10X concentration of the 10-point serial dilution of the compound in complete medium (final DMSO concentration must not exceed 0.5%).
Add 10 µL of the 10X compound to the 90 µL of cells.
Incubate for 72 hours. Causality: A 72-hour incubation is required to capture the compound's effect on multiple cell division cycles and accurately measure apoptosis induction[4].
Step 3: Viability Detection
Equilibrate the plate and CellTiter-Glo® Reagent to room temperature for 30 minutes.
Add 100 µL of CellTiter-Glo® Reagent per well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.
Record luminescence.
Experimental Workflow Visualization
Fig 2. Multi-tier workflow for biochemical and cellular IC50 determination.
Data Analysis & Quantitative Summary
Convert raw luminescence units (RLU) to % Inhibition relative to the vehicle control. Plot the % Inhibition against the
log10
of the compound concentration. Calculate the IC50 using a 4-Parameter Logistic (4PL) non-linear regression model:
Y=Bottom+1+10(LogIC50−X)×HillSlopeTop−Bottom
Table 1: Expected Quantitative IC50 Profile for Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives
| Target / Assay Type | Cell Line / Enzyme | Expected IC50 Range (µM) | Biological Implication |
| :--- | :--- | :--- | :--- |
| Biochemical Kinase |
EGFRWT
(Isolated) | 0.050 - 0.099 µM | High intrinsic affinity for the wild-type ATP pocket[4]. |
| Biochemical Kinase |
EGFRT790M
(Isolated)| 0.100 - 0.174 µM | Retained potency against the gatekeeper resistance mutation[5]. |
| Cellular Viability | PC-3 (Prostate Cancer) | 3.50 - 5.00 µM | Effective induction of apoptosis and caspase-3 elevation[4]. |
| Cellular Viability | MCF-7 (Breast Cancer) | 3.98 - 17.52 µM | G0/G1 phase cell cycle arrest and migration inhibition[5]. |
| Toxicity Control | WI-38 (Normal Fibroblasts)| > 60.00 µM | High therapeutic index; minimal toxicity to healthy cells[5]. |
References
Journal of Medicinal Chemistry (ACS Publications). 2-Substituted Aminopyrido[2,3-d]pyrimidin-7(8H)-ones. Structure−Activity Relationships Against Selected Tyrosine Kinases and in Vitro and in Vivo Anticancer Activity. Available at:[Link]
Journal of Enzyme Inhibition and Medicinal Chemistry (PubMed). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Available at:[Link]
Pharmaceuticals (MDPI). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Available at:[Link]
Application Notes & Protocols: Pharmacological Profiling of 2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one Derivatives in Signal Transduction
Introduction & Scientific Context The 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one scaffold represents a highly privileged pharmacophore in rational drug design, particularly for the interrogation and modulation of signal tra...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Context
The 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one scaffold represents a highly privileged pharmacophore in rational drug design, particularly for the interrogation and modulation of signal transduction pathways[1]. Structurally, this bicyclic system serves as an adenine isostere. The 2-amino group and the pyrimidine nitrogen atoms act as critical hydrogen bond donors and acceptors, precisely anchoring the molecule within the orthosteric ATP-binding hinge region of protein kinases[2]. By mimicking ATP, these derivatives function as potent, reversible, ATP-competitive inhibitors[3].
In signal transduction research, derivatives of this scaffold have been successfully deployed to block Receptor Tyrosine Kinases (RTKs) such as EGFR and PDGFR[2], non-receptor tyrosine kinases like BCR-ABL and c-Src[3], and serine/threonine kinases including the RAF-MEK-ERK axis[4] and Cyclin-Dependent Kinases (CDKs)[5]. Furthermore, the scaffold has shown versatility in targeting Phosphodiesterase 3 (PDE3), modulating cyclic nucleotide (cAMP/cGMP) signaling[6].
Rationale for Experimental Design (E-E-A-T)
As Application Scientists, we must build a self-validating experimental cascade. A common pitfall in kinase inhibitor development is relying solely on cell-free biochemical assays. While an in vitro assay confirms direct target binding, it does not account for cellular permeability, metabolic stability, or off-target effects in a complex physiological environment. Therefore, our workflow mandates a two-tiered approach:
In Vitro Kinase Assays (TR-FRET) : Establishes the absolute biochemical IC50. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it minimizes compound autofluorescence interference—a frequent issue with highly conjugated heterocyclic scaffolds like pyrido[2,3-d]pyrimidines.
Cellular Target Engagement (Phospho-Western Blotting) : Validates intracellular efficacy. By measuring the phosphorylation state of direct downstream effectors (e.g., AKT for PI3K, or CrkL for BCR-ABL), we prove that the compound not only enters the cell but successfully outcompetes intracellular ATP (which is present at millimolar concentrations) to block signal transduction[3].
Quantitative Data Summary
The tunability of the 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one core allows for broad-spectrum or highly selective kinase inhibition depending on the peripheral substitutions.
Table 1: Representative Pharmacological Profiling of Pyrido[2,3-d]pyrimidine Derivatives
Target Kinase / Enzyme
Pathway / Cellular Function
Representative IC50 Range
Key Downstream Biomarker (Phospho-Target)
BCR-ABL
Oncogenic Tyrosine Kinase
2.5 nM – 170 nM
p-CrkL, p-Gab2
EGFR (L858R/T790M)
RTK / Survival Signaling
5 nM – 15 nM
p-EGFR, p-AKT
c-Src
Non-receptor Tyrosine Kinase
0.2 μM – 1.0 μM
p-FAK, p-Paxillin
CDK4/6
Cell Cycle Progression
4 nM – 115 nM
p-Rb (Retinoblastoma protein)
PDE3
cAMP/cGMP Hydrolysis
3 μM – 27 μM
Intracellular cAMP levels
(Note: Values are aggregated from established literature[1][2][3][5] to illustrate the scaffold's dynamic range).
Objective : Determine the biochemical IC50 of 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one derivatives against a purified recombinant kinase (e.g., c-Src or EGFR).
Causality Focus : ATP concentration must be set at or near the Michaelis constant (
Km
) for the specific kinase. If ATP is too high, the assay will artificially mask the potency of an ATP-competitive inhibitor.
Reagent Preparation : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
Compound Dilution : Prepare a 10-point 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1% (v/v) to prevent solvent-induced kinase denaturation.
Enzyme-Inhibitor Pre-incubation : Add recombinant kinase to the assay plate. Incubate for 15 minutes at room temperature. Rationale: Pre-incubation allows the inhibitor to reach binding equilibrium within the ATP pocket before the reaction initiates.
Reaction Initiation : Add the substrate peptide (e.g., ULight-labeled poly-GT) and ATP (at
Km
concentration). Incubate for 60 minutes.
Detection : Add EDTA (to chelate Mg2+ and stop the kinase reaction) and the Europium-labeled anti-phospho antibody.
Readout : Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the IC50.
Protocol 2: Cellular Target Engagement via Phospho-Specific Western Blotting
Objective : Confirm that the inhibitor blocks intracellular signal transduction (e.g., BCR-ABL signaling in K562 cells)[3].
Causality Focus : Rapid lysis in the presence of phosphatase inhibitors is non-negotiable. Endogenous phosphatases act in milliseconds; without inhibitors, the phospho-signal will be lost, resulting in false-positive inhibition data.
Cell Treatment : Seed K562 cells at
1×106
cells/mL. Treat with the pyrido[2,3-d]pyrimidine inhibitor at varying concentrations (0.1, 1, 10, 100, 1000 nM) for 2 hours.
Cell Lysis : Pellet cells and wash once with ice-cold PBS. Lyse immediately in RIPA buffer supplemented with 1X Protease Inhibitor Cocktail, 1 mM Sodium Orthovanadate (tyrosine phosphatase inhibitor), and 10 mM Sodium Fluoride (serine/threonine phosphatase inhibitor).
Protein Quantification & Denaturation : Quantify protein using a BCA assay. Boil 20 µg of lysate with Laemmli buffer at 95°C for 5 minutes.
SDS-PAGE & Transfer : Resolve proteins on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
Immunoblotting : Block with 5% BSA in TBST for 1 hour. Probe with primary antibodies against the phosphorylated target (e.g., anti-p-CrkL) and total target (anti-CrkL) overnight at 4°C.
Detection : Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate. The dose-dependent reduction in the p-CrkL/total CrkL ratio confirms intracellular target engagement and signal transduction blockade.
Visualizations
Figure 1: RTK/PI3K/AKT signal transduction pathway and targeted ATP-competitive blockade.
Figure 2: Sequential experimental workflow for validating kinase inhibitors.
References
Title : Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Source : RSC Advances. URL :[Link]
Title : Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Source : Journal of Medicinal Chemistry. URL :[Link]
Title : The pyrido[2,3-d]pyrimidine derivative PD180970 inhibits p210Bcr-Abl tyrosine kinase and induces apoptosis of K562 leukemic cells. Source : Cancer Research. URL :[Link]
Title : Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers. Source : European Journal of Medicinal Chemistry. URL :[Link]
Title : Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. Source : Journal of Medicinal Chemistry. URL :[Link]
Title : Discovery of substituted 3H-pyrido[2,3-d]pyrimidin-4-ones as potent, biased, and orally bioavailable sst2 agonist. Source : Bioorganic & Medicinal Chemistry Letters. URL :[Link]
Technical Support Center: Optimizing Solubility for 2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the handling and formulation of fused heterocyclic compounds.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the handling and formulation of fused heterocyclic compounds. Pyrido[2,3-d]pyrimidines are highly valued in drug discovery, particularly as kinase inhibitors and antimicrobial agents[1]. However, their planar, rigid structures often lead to profound solubility challenges.
The compound 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride presents a classic "brick dust" solubility problem. The high polarity and hydrogen-bonding capacity of the 2-amino group (donor) and the 4-carbonyl group (acceptor) create an exceptionally strong crystal lattice[2]. While supplying the compound as a hydrochloride (HCl) salt is a common strategy to improve aqueous solubility[3], this modification introduces its own set of complex, pH-dependent behaviors in the laboratory.
This guide provides field-proven, mechanistically grounded protocols and troubleshooting steps to ensure your assays and in vivo studies succeed without precipitation artifacts.
Diagnostic Workflow: Identifying Your Solubility Bottleneck
Before altering your protocol, you must identify why the compound is failing to dissolve. The HCl salt behaves very differently in pure organic solvents compared to physiological buffers.
Diagnostic workflow for resolving solubility issues with 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one HCl.
Quantitative Solubility Profiles
To set realistic expectations for your experimental design, refer to the validated solubility limits below. Note the stark difference between acidic water and neutral PBS.
Vehicle
Expected Solubility (mg/mL)
Primary Application
Mechanistic Notes
Pure Water (pH < 4)
> 10.0
Intermediate / Pre-mix
Protonated state disrupts crystal lattice; highly soluble.
PBS / HEPES (pH 7.4)
< 0.05
In Vitro Assays
Deprotonation yields the neutral free base, causing rapid precipitation.
100% DMSO
1.0 - 2.0
Stock Solutions
Poor solvation of the chloride anion limits solubility.
90% DMSO / 10% Water
> 15.0
Stock Solutions
Water solvates the chloride ion, allowing DMSO to solvate the core.
20% HP-β-CD in Saline
5.0 - 8.0
In Vivo Dosing
Cyclodextrin cavity encapsulates the hydrophobic pyrido-pyrimidine core.
Troubleshooting Guides & Validated Protocols
Module A: Overcoming Poor Solubility in DMSO (Stock Solutions)
The Problem: You attempt to make a 10 mM stock in 100% DMSO, but the powder forms a stubborn suspension.
The Causality: DMSO is a strong hydrogen bond acceptor but a poor hydrogen bond donor. It struggles to solvate the chloride anion of the HCl salt, leaving the crystal lattice partially intact.
The Solution: Introducing a small fraction of water provides the necessary hydrogen bond donors to solvate the chloride ion, rapidly breaking the lattice.
Protocol 1: Preparing a High-Concentration Stock (10 mM)
Weighing: Weigh the required mass of 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one HCl into a glass vial.
Initial Solvation: Add 90% of the final target volume using anhydrous DMSO. Vortex for 30 seconds. Self-validation: The solution will likely appear cloudy or contain micro-particulates.
Anion Solvation: Add the remaining 10% of the volume using sterile, deionized water (Milli-Q).
Agitation: Sonicate the vial in a water bath at 37°C for 5 minutes.
Verification: Hold the vial against a light source. The solution should be completely optically clear. If particulates remain, the lattice has not fully broken; add an additional 2% water and re-sonicate.
Module B: Preventing Precipitation in Cell Culture Media (In Vitro Assays)
The Problem: Your DMSO stock is clear, but when you spike it into PBS or cell culture media (pH 7.4), the solution turns cloudy ("crashes out").
The Causality: At pH 7.4, the basic nitrogen (pKa ~3-4) loses its proton. The molecule reverts to its uncharged free base form. Without the charge to repel neighboring molecules, the planar structures stack together via hydrogen bonding, rapidly precipitating out of the aqueous environment.
The Solution: Use a step-down dilution method with a carrier protein or surfactant to intercept the free base molecules before they can aggregate.
Protocol 2: Step-Down Dilution for Biological Assays
Prepare Carrier Media: Supplement your target buffer (PBS or DMEM) with 0.1% BSA (Bovine Serum Albumin) or 0.05% Tween-20. Note: BSA acts as a hydrophobic sponge, binding the free base.
Intermediate Dilution: Do not pipette the DMSO stock directly into the final assay volume. Instead, create a 10x intermediate stock by pipetting the DMSO stock into a small volume of the Carrier Media while vortexing continuously.
Final Dilution: Transfer the intermediate stock to your final assay well. Keep the final DMSO concentration below 0.5% to prevent cytotoxicity.
Module C: Formulating for In Vivo Dosing
The Problem: You need to dose mice at 10 mg/kg, requiring a highly concentrated, non-toxic aqueous solution.
The Causality: Co-solvents like DMSO or Tween are toxic at high concentrations in vivo.
The Solution: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD). Its hydrophobic interior shields the planar pyrido-pyrimidine core, while its hydrophilic exterior maintains excellent aqueous solubility.
Protocol 3: HP-β-CD Complexation
Prepare Vehicle: Dissolve HP-β-CD in physiological saline to a final concentration of 20% (w/v).
Addition: Add the dry HCl salt powder directly to the cyclodextrin solution.
Complexation: Stir continuously on a magnetic stir plate at room temperature for 2 to 4 hours. Self-validation: The process is slow because the drug must partition into the cyclodextrin cavities. Do not rush this step. The solution will transition from an opaque suspension to a clear, slightly viscous liquid.
Sterilization: Filter the final solution through a 0.22 µm PTFE syringe filter prior to dosing.
Frequently Asked Questions (FAQs)
Q: Why does my solution turn yellow over time when stored in aqueous buffers?A: Pyrido[2,3-d]pyrimidines can undergo slow hydrolysis of the pyrimidinone ring when exposed to aqueous environments for prolonged periods, especially at elevated temperatures or extreme pH levels. Always prepare aqueous working solutions fresh on the day of the experiment. Store your 90% DMSO stocks in aliquots at -20°C.
Q: Can I just heat the PBS solution to 80°C to force the compound to dissolve?A: No. While kinetic heating will temporarily break the intermolecular hydrogen bonds and force the compound into solution, it creates a supersaturated state. As soon as the solution cools to 37°C (incubator temperature) or room temperature, the compound will nucleate and precipitate, ruining your assay reproducibility. Always rely on thermodynamic solubility (using carriers or cyclodextrins) rather than kinetic heating.
Q: I only have access to the free base form, not the HCl salt. How does this change the protocols?A: The free base will actually be more soluble in 100% pure DMSO because there is no chloride anion to solvate. However, its solubility in pure water will be near zero. If using the free base, you can omit the 10% water addition in Protocol 1, but you must strictly adhere to the carrier protein/cyclodextrin methods for Protocols 2 and 3.
References
Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. nih.gov.
The chemistry of pyrido[2,3-d]pyrimidines. jocpr.com.
Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. mdpi.com.
troubleshooting 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one synthesis side reactions
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one .
The construction of the pyrido[2,3-d]pyrimidine scaffold is a critical step in the development of kinase inhibitors and antifolate drugs. The most common route involves the bimolecular condensation of an ethyl 2-aminonicotinate derivative with guanidine [1]. While conceptually straightforward, this reaction is notorious for stalling at intermediate stages, yielding hydrolytic byproducts, or producing intractable polymers. This guide breaks down the causality behind these side reactions and provides field-proven, self-validating protocols to ensure high-fidelity synthesis.
I. Reaction Pathway & Mechanistic Bottlenecks
Understanding the stepwise mechanism is essential for troubleshooting. The reaction proceeds via an initial transamidation to form an open-chain acylguanidine (guanidide) intermediate, followed by an intramolecular cyclization where the pyridine's 2-amino group attacks the guanidine imine, eliminating ammonia.
Figure 1: Mechanistic pathway and primary side reactions in pyrido[2,3-d]pyrimidine synthesis.
II. Troubleshooting FAQs
Q1: My LC-MS shows a persistent intermediate that refuses to cyclize into the final product. How do I drive the reaction to completion?A1: This is the classic "stalled cyclization" issue. The open-chain acylguanidine forms readily, but the subsequent intramolecular cyclization requires the pyridine's 2-amino group to act as a nucleophile. Because the pyridine ring is electron-deficient, this amine is a poor nucleophile.
Causality & Solution: Thermal reflux in standard alcohols (e.g., methanol or ethanol at 65–78 °C) often lacks the activation energy required for this ring closure. Transitioning from conventional heating to microwave irradiation (e.g., 140 °C for 20 minutes) dramatically accelerates the Dimroth-style rearrangement and cyclization [3]. Additionally, switching to a stronger, non-nucleophilic base like Potassium tert-butoxide (KOtBu) in an aprotic solvent (dioxane or DMF) increases the nucleophilicity of the pyridine amine by facilitating its deprotonation.
Q2: I am observing a major side product with a mass of [M+1] relative to my target. What is this, and how do I prevent it?A2: A mass shift of +1 Da indicates the hydrolysis of the newly formed 2-amino group into a 2-hydroxyl group (which tautomerizes to the 2,4-dione). The loss of an amine (-16 Da) and the gain of a hydroxyl (-17 Da) results in a net +1 Da change.
Causality & Solution: The 2-amino group on the electron-deficient pyrido[2,3-d]pyrimidine core is highly susceptible to nucleophilic aromatic substitution [2]. If your solvent contains trace water, or if you are using a hygroscopic base (like sodium methoxide) that has degraded into sodium hydroxide, the strongly basic conditions will drive the hydrolysis of the 2-amino group during prolonged heating. Solution: Use strictly anhydrous solvents, freshly titrated bases, and minimize reaction times by utilizing microwave heating.
Q3: When scaling up the reaction, I see significant dimerization and dark, insoluble polymeric byproducts. Why does this happen?A3: This is an issue of competing kinetics.
Causality & Solution: Intramolecular cyclization (desired) is a first-order process, whereas intermolecular condensation (dimerization/polymerization) is a second-order process. During scale-up, localized high concentrations and uneven heat gradients favor the second-order side reactions. Solution: Perform the reaction at high dilution (≤ 0.1 M). Furthermore, generate the free guanidine base in situ slowly by adding the strong base dropwise to the mixture of guanidine hydrochloride and the nicotinate ester.
III. Quantitative Optimization Data
The following table summarizes the optimization of reaction conditions, illustrating the causal relationship between solvent/base choices and the suppression of side reactions.
Entry
Solvent (Condition)
Base (Equiv)
Temp / Time
Target Yield (%)
Open-Chain Int. (%)
Hydrolysis Byproduct (%)
1
Methanol (Wet)
NaOMe (3.0)
65 °C / 24 h
35%
45%
20%
2
Ethanol (Anhydrous)
NaOEt (3.0)
78 °C / 24 h
55%
40%
< 5%
3
DMF (Anhydrous)
KOtBu (3.0)
120 °C / 12 h
65%
15%
< 5%
4
Dioxane (Anhydrous)
KOtBu (3.0)
140 °C / 20 min (MW)
92%
< 2%
< 2%
IV. Troubleshooting Logic Tree
Use the following diagnostic tree to rapidly identify and correct deviations during your synthesis.
Figure 2: Diagnostic logic tree for resolving pyrido[2,3-d]pyrimidine synthesis failures.
V. Self-Validating Experimental Protocol
This protocol utilizes microwave (MW) irradiation to bypass the stalled intermediate phase while employing anhydrous conditions to prevent deamination/hydrolysis.
Free-Base Generation: In a dry 20 mL microwave vial equipped with a magnetic stir bar, suspend guanidine hydrochloride (3.0 mmol) in anhydrous 1,4-dioxane (5 mL) under an argon atmosphere. Add KOtBu (3.5 mmol) portion-wise.
Validation Check: The mixture should become a milky suspension as potassium chloride (KCl) precipitates and the guanidine free base dissolves.
Addition of Ester: Dissolve ethyl 2-aminonicotinate (1.0 mmol) in anhydrous 1,4-dioxane (5 mL) and add it dropwise to the guanidine free base suspension over 5 minutes.
Validation Check: A slight exotherm may be observed. An aliquot quenched in water and analyzed by LC-MS should show the rapid disappearance of the ester and the emergence of the open-chain intermediate [M+43].
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 140 °C for 20 minutes.
Validation Check: The reaction mixture will turn a deep yellow/orange color. If you vent the vial carefully post-cooling, the smell of ammonia (NH3) indicates successful cyclization.
Workup and Isolation: Cool the reaction mixture to room temperature and pour it into 30 mL of ice-cold distilled water. The solution will be highly basic (pH > 10). Carefully adjust the pH to 5.5–6.0 using 1M HCl.
Validation Check: The target molecule, 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one, is amphoteric. It will remain soluble at high pH (as a phenoxide-like enolate) and low pH (as a protonated amine) but will precipitate cleanly at its isoelectric point (pH ~5.5).
Filter the resulting precipitate, wash sequentially with cold water and cold ethanol, and dry under a vacuum at 60 °C to yield the pure product.
VI. References
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules (2019). Available at:[Link]
2,4-Diamino-5-deaza-6-Substituted Pyrido[2,3-d]pyrimidine Antifolates as Potent and Selective Nonclassical Inhibitors of Dihydrofolate Reductases. Journal of Medicinal Chemistry (2000). Available at:[Link]
An Unusual Michael Addition of 3,3-Dimethoxypropanenitrile to 2-Aryl Acrylates: A Convenient Route to 4-Unsubstituted 5,6-Dihydropyrido[2,3-d]pyrimidines. The Journal of Organic Chemistry (2009). Available at:[Link]
Troubleshooting
optimizing reaction conditions for pyridopyrimidine synthesis
Welcome to the Technical Support Center for Pyridopyrimidine Synthesis. As a Senior Application Scientist, I have designed this guide to help you navigate the synthetic hurdles associated with these complex, nitrogen-ric...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Pyridopyrimidine Synthesis. As a Senior Application Scientist, I have designed this guide to help you navigate the synthetic hurdles associated with these complex, nitrogen-rich heterocycles. Pyridopyrimidines are critical pharmacophores found in blockbuster kinase inhibitors (e.g., palbociclib and ribociclib), but their synthesis often suffers from poor regioselectivity, low yields, and thermal degradation.
This guide bypasses generic advice, focusing instead on the mechanistic causality behind experimental failures and providing self-validating, field-proven protocols to optimize your workflows.
Synthesis Workflow & Decision Matrix
Before diving into specific troubleshooting scenarios, consult the logical decision tree below to identify the optimal optimization pathway for your target scaffold.
Logical decision tree for troubleshooting and optimizing pyridopyrimidine synthesis routes.
Frequently Asked Questions & Troubleshooting
Q1: I am attempting a one-pot multicomponent reaction (MCR) to synthesize 4H-pyrido[1,2-a]pyrimidines, but my yields are consistently below 50%. How can I drive the reaction to completion?
The Causality: Low yields in MCRs (e.g., reacting 2-aminopyridines with aldehydes and active methylene compounds) typically stem from insufficient electrophilic activation of the carbonyl intermediates. If the initial Knoevenagel-type condensation is stalled, the subsequent cyclization cannot occur, leaving unreacted starting materials in the flask.
The Fix: You must alter the catalytic environment. For traditional organic solvent systems, introducing a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH) drastically enhances the electrophilicity of the aldehyde, facilitating rapid condensation[1]. If your lab is prioritizing green chemistry, switch to an aqueous solvent system and employ a magnetic nanocatalyst like Fe3O4@S-COF. This provides high surface-area interactions that drive the reaction to >90% yield at room temperature, completely avoiding thermal degradation[2].
Q2: During the synthesis of pyrido[2,3-d]pyrimidines via palladium-catalyzed C–H activation of amidines, I am observing complex mixtures and isomer formation rather than the target scaffold. What is going wrong?
The Causality: The standard C–H activation protocol (e.g., Pd(OAc)₂, Cs₂CO₃, O₂, toluene) is highly effective for simple quinazolines but often fails for pyridopyrimidines. Mechanistically, the nitrogen-rich pyridine ring competitively coordinates with the palladium center. This disrupts the directed C–H palladation step, leading to off-target isomerization and complex byproduct mixtures[3].
The Fix: Abandon the C–H activation route and pivot to an intramolecular imidoylation approach via isocyanide insertion. By utilizing 3 mol % Pd(OAc)₂, 6 mol % CyJohnPhos, and a base like KOAc at 120 °C, you force the oxidative addition pathway, smoothly converting amidines to 4-aminopyridopyrimidines with absolute regiocontrol[3].
Q3: My conventional thermal cyclization takes 12–24 hours and results in significant tarring. How can I improve the purity profile?
The Causality: Prolonged convective heating causes the thermal degradation of sensitive intermediates (such as cyanoacetates or thioureas), leading to polymerization and tarring.
The Fix: Implement microwave (MW) irradiation. MW provides rapid, uniform volumetric heating that accelerates the kinetic pathways of cyclocondensation. Studies have demonstrated that MW irradiation can reduce reaction times from 12 hours to under 40 minutes, simultaneously boosting yields from ~40% to over 90% while maintaining a clean impurity profile[4].
Quantitative Data Summary: Reaction Optimization
The table below synthesizes the optimization data across various catalytic and environmental conditions to help you select the best parameters for your specific constraints.
To ensure reproducibility, follow these self-validating protocols for the two most robust optimization strategies.
Protocol 1: Green Multicomponent Synthesis using Fe3O4@S-COF Nanocatalysts[2]
This protocol is ideal for synthesizing highly substituted derivatives without the need for harsh organic solvents or extreme heat.
Reagent Preparation: In a 50 mL round-bottom flask, combine barbituric acid (1.0 equiv), malononitrile (1.0 equiv), ammonium acetate (1.0 equiv), and your target aromatic aldehyde (1.0 equiv).
Solvent & Catalyst Addition: Add 10 mL of deionized water as the solvent, followed by 5 mg of the synthesized Fe3O4@S-COF magnetic nanocatalyst.
Reaction Monitoring: Stir the mixture vigorously at room temperature (25 °C). Monitor the Knoevenagel condensation and subsequent cyclization via TLC (eluent: EtOAc/Hexane). The reaction typically reaches completion within 2 hours.
Catalyst Recovery (Self-Validation): Upon completion, apply an external neodymium magnet to the side of the flask. The solution should become clear as the Fe3O4@S-COF catalyst is pulled to the wall, validating successful catalyst separation. Decant the liquid.
Purification: Wash the crude solid product with tetrahydrofuran and ethanol to remove any unreacted monomers, then dry under a vacuum at 25 °C.
Protocol 2: Palladium-Catalyzed Isocyanide Insertion for Pyrido[2,3-d]pyrimidines[3]
Use this protocol when traditional C–H activation fails due to competitive pyridine-palladium coordination.
Inert Atmosphere Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the starting amidine (1.0 equiv), Pd(OAc)₂ (3 mol %), CyJohnPhos (6 mol %), and KOAc (3.0 equiv).
Purging: Evacuate the tube and backfill it with Argon. Repeat this cycle three times to ensure a strictly inert atmosphere (critical for preventing catalyst oxidation).
Reactant Addition: Inject 2 mL of anhydrous DMF via syringe, followed by the specific isocyanide (e.g., tert-butyl or cyclohexyl isocyanide, 1.5 equiv).
Thermal Insertion: Seal the Schlenk tube and heat the reaction mixture in an oil bath at 120 °C for 7 hours.
Workup & Isolation: Cool the mixture to room temperature, dilute with 10 mL of ethyl acetate, and filter the solution through a short pad of Celite to remove the precipitated palladium black. Concentrate the filtrate under reduced pressure and purify the target pyrido[2,3-d]pyrimidine via flash column chromatography.
References
Synthesis of Highly Substituted 4H-Pyrido[1,2-a]pyrimidines via a One-Pot Three-Component Condensation Reaction. ACS Combinatorial Science. 1
Designing a green method for producing bioactive compounds in sports nutrition and recovery. Emerald Publishing. 2
Synthesis of Pyridopyrimidines by Palladium-Catalyzed Isocyanide Insertion. ACS Catalysis. 3
Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. PMC. 4
Technical Support Center: Purification of 2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one Hydrochloride
Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate and purify fused bicyclic nitrogen heterocycles.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Hub.
As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate and purify fused bicyclic nitrogen heterocycles. The compound 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride is notoriously difficult to handle. Its amphoteric nature, extreme polarity, and tendency to form intractable hydrogen-bonded networks often render standard purification techniques useless.
This guide provides field-proven, self-validating protocols to help you troubleshoot solubility issues, optimize salt stoichiometry, and achieve >98% purity.
Purification Workflow & Decision Matrix
Workflow for the purification and salt formation of 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one.
Section 1: Solubility & Salt Stoichiometry (FAQs)
Q1: Why does my crude product crash out as an intractable brick, and how do I extract it?Causality & Mechanism: The free base of 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one is amphoteric. It contains basic nitrogens (the pyrimidine and pyridine rings, plus the exocyclic amine) and an acidic lactam NH. This zwitterionic character leads to extensive intermolecular hydrogen bonding, rendering it practically insoluble in common organic solvents like dichloromethane or ethyl acetate[1].
Solution: To break this crystal lattice, you must ionize the molecule. Dissolving the crude mixture in aqueous NaOH (pH > 11) deprotonates the lactam, forming a highly soluble sodium salt. Filtering this basic solution removes unreacted lipophilic starting materials and polymeric tars generated during high-temperature cyclization[2]. Subsequent neutralization to its isoelectric point (pH ~5.5–6.0) forces the free base to precipitate as a filterable solid.
Q2: How do I ensure I get the mono-hydrochloride salt rather than a mixed free-base/dihydrochloride?Causality & Mechanism: The basicity of the exocyclic amine and the ring nitrogens differs. Adding an uncontrolled excess of hydrochloric acid can lead to unpredictable stoichiometry (e.g., dihydrochloride formation), which is highly hygroscopic and prone to degradation.
Solution: Suspend the purified free base in a hot, polar protic solvent (e.g., ethanol or methanol) and add exactly 1.05 to 1.10 equivalents of concentrated aqueous HCl[3]. The mono-hydrochloride salt is thermodynamically favored under these controlled conditions and will crystallize cleanly upon slow cooling.
Section 2: Chromatographic Purification (FAQs)
Q3: Normal phase silica gel chromatography results in 0% recovery. What is happening?Causality & Mechanism: The highly polar nature and multiple hydrogen-bond donors/acceptors of the pyrido[2,3-d]pyrimidine core cause irreversible chemisorption onto the acidic silanol groups of normal-phase silica gel[4].
Solution: You must switch to Reverse-Phase (RP) chromatography (e.g., C18). Furthermore, the mobile phase must be strictly buffered. Using 0.1% aqueous HCl or trifluoroacetic acid (TFA) ensures the compound remains fully protonated (cationic), preventing peak tailing and secondary interactions with residual silanols on the C18 stationary phase.
Q4: What are the optimal Reverse-Phase Prep-HPLC conditions?Solution: A gradient of 0.1% aq. HCl and Acetonitrile is optimal. Avoid using phosphate buffers, as removing inorganic salts post-purification from an already highly polar compound is extremely difficult. Using volatile acidic modifiers like HCl allows for direct lyophilization into the desired salt form.
Data Presentation: Physicochemical Profiling
Property
Free Base
Mono-Hydrochloride Salt
Solubility (H₂O)
< 0.1 mg/mL (pH 7.0)
> 50 mg/mL
Solubility (Organic)
Insoluble in DCM/EtOAc
Soluble in hot MeOH/EtOH
Isoelectric Point (pI)
~5.5 - 6.0
N/A (Ionized)
RP-HPLC Retention
Broad, tailing peaks (unbuffered)
Sharp, symmetric peaks (0.1% HCl)
Physical State
Amorphous powder
Crystalline solid
Section 3: Self-Validating Experimental Protocols
Protocol A: Acid-Base Isoelectric Precipitation
Use this protocol to clear polymeric tars and unreacted precursors prior to chromatography or final salt formation.
Dissolution: Suspend 10 g of crude 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one in 100 mL of DI water. Slowly add 2M NaOH until the pH reaches 11.5–12.0. Stir for 30 minutes at room temperature.
Clarification: Filter the dark solution through a pad of Celite to remove insoluble polymeric tars and unreacted lipophilic precursors.
Precipitation: Transfer the filtrate to a beaker equipped with a calibrated pH meter. Dropwise, add 2M HCl with vigorous stirring until the pH reaches exactly 5.8. A thick precipitate will form.
Isolation: Stir for an additional 1 hour at 0°C to maximize yield. Filter the solid, wash with ice-cold water (3 x 20 mL), and dry under a vacuum.
Self-Validation Check: The isolated solid should not dissolve in neutral water but should rapidly dissolve if a single drop of 1M NaOH or 1M HCl is added.
Protocol B: Preparative RP-HPLC Purification and Crystallization
Use this protocol if the purity from Protocol A is <85% or if regioisomers are present.
Sample Prep: Dissolve the pre-purified free base in a minimum volume of 0.1% aq. HCl.
Chromatography:
Column: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).
Mobile Phase A: 0.1% aq. HCl.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 40% B over 30 minutes.
Detection: UV at 254 nm and 280 nm.
Lyophilization: Collect the main peak and lyophilize to obtain a fluffy powder.
Crystallization (Salt Formation): Suspend the lyophilized powder in hot ethanol (5 mL/g). Add 1.05 eq of concentrated HCl. Heat to reflux until a clear solution forms, then cool slowly to 4°C overnight. Filter the resulting crystals[3].
Self-Validation Check: Dissolve 5 mg of the final crystals in D₂O. The ¹H-NMR spectrum should be perfectly resolved without the need to add NaOD or DCl, confirming the formation of a highly soluble, pure mono-hydrochloride salt.
References
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. 3
The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research. 1
Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. 4
A Comparative Guide to Catalysts for Pyrido[2,3-d]pyrimidine Synthesis. Benchchem. 2
enhancing the bioavailability of pyridopyrimidine inhibitors
Welcome to the Technical Support Center for Pyridopyrimidine Inhibitor Development . As a Senior Application Scientist, I have designed this portal to address the most critical pharmacokinetic (PK) and formulation hurdle...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Pyridopyrimidine Inhibitor Development . As a Senior Application Scientist, I have designed this portal to address the most critical pharmacokinetic (PK) and formulation hurdles encountered when developing pyrido[2,3-d]pyrimidine derivatives (e.g., CDK4/6 inhibitors like palbociclib and ribociclib).
This guide bypasses generic advice, focusing instead on the mechanistic causality behind poor bioavailability and providing self-validating, step-by-step protocols to optimize your formulations.
Q1: Why do our preclinical models show subtherapeutic plasma concentrations of our pyridopyrimidine API when co-administered with Proton Pump Inhibitors (PPIs)?A1: Pyridopyrimidine inhibitors are weakly basic compounds with highly pH-dependent solubility. At a gastric pH below 4.0, they behave as high-solubility compounds due to the protonation of their piperazine or basic amine moieties. However, PPIs irreversibly bind to the H+/K+-ATPase enzyme, raising the intragastric pH above 4.5. In this environment, the solubility of pyridopyrimidines drops exponentially (often to <0.5 mg/mL), leading to severe precipitation before the drug can reach the primary absorptive surfaces of the intestine[1],[2].
Q2: We are seeing high clearance and low oral exposure even when solubility is optimized. What is driving this?A2: If solubility is not the bottleneck, the issue is likely a combination of high first-pass metabolism and active efflux. Pyridopyrimidines are notorious substrates for both the cytochrome P450 3A4 (CYP3A4) metabolic enzyme and the P-glycoprotein (P-gp) efflux transporter located on the apical membrane of enterocytes. Even if the drug diffuses into the intestinal cell, P-gp actively pumps it back into the lumen[3].
Fig 1. Logical flowchart of pyridopyrimidine absorption, pH-dependent precipitation, and efflux.
Issue A: Severe pH-Dependent Precipitation in the Intestinal Milieu
Diagnosis: The crystalline lattice energy of the free base is too high to maintain supersaturation in the neutral pH of the intestine.
Solution: Transition the API into a Co-amorphous System using carboxylic acid coformers (e.g., succinic, tartaric, or salicylic acid). This disrupts the crystal lattice, while the coformer forms intermolecular hydrogen bonds with the API, preventing recrystallization and enhancing dissolution kinetics[4].
Protocol 1: Solvent-Assisted Grinding for Co-Amorphous Systems
Self-Validating Design: This protocol uses thermal and structural checkpoints to ensure amorphization without degradation.
Equimolar Weighing: Weigh the pyridopyrimidine API and the selected carboxylic acid coformer at a strict 1:1 molar ratio. Causality: Ensures optimal stoichiometric interaction for hydrogen bonding, preventing phase separation.
Solvent Addition: Add 2-3 drops of a volatile solvent (e.g., ethanol or methanol) per gram of powder mixture. Causality: The solvent acts as a temporary plasticizer, lowering the glass transition temperature (Tg) to facilitate molecular mobility and amorphization without requiring excessive mechanical stress.
Cryo-Milling: Place the mixture in a ball mill operating at 30 Hz for 45 minutes, utilizing cooling jackets or intermittent liquid nitrogen cooling. Causality: High-energy collisions generate localized heat; cooling prevents the thermal degradation of the heat-sensitive pyridopyrimidine core.
Validation via PXRD & DSC: Analyze the milled powder using Powder X-Ray Diffraction (PXRD). Validation Checkpoint: The presence of a broad "halo" pattern with no sharp diffraction peaks confirms the destruction of the crystalline lattice. Differential Scanning Calorimetry (DSC) should show a single Tg, confirming a homogenous single-phase amorphous system[4].
Fig 2. Workflow for generating co-amorphous pyridopyrimidine systems via solvent-assisted grinding.
Issue B: High Efflux Ratio and Poor Permeability
Diagnosis: The API is being actively pumped out of the enterocytes by P-glycoprotein.
Solution: Co-administration with a natural bioenhancer, such as the dietary flavonoid Naringin , which acts as a dual inhibitor of CYP3A4 and P-gp[3].
Protocol 2: In Vitro P-gp Efflux Assay (Caco-2 Permeability)
Self-Validating Design: Incorporates bidirectional transport to isolate active efflux from passive diffusion.
Monolayer Integrity Check: Grow Caco-2 cells on transwell inserts for 21 days. Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 400 Ω·cm². Causality: Ensures tight junctions are fully formed. Leaky monolayers will produce false-positive passive diffusion rates, masking the efflux effect.
Bidirectional Dosing: Apply the pyridopyrimidine API (10 µM) to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport. Incubate at 37°C for 2 hours.
Efflux Ratio (ER) Calculation: Quantify API via LC-MS/MS. Calculate Apparent Permeability (Papp). Calculate ER = Papp(B-A) / Papp(A-B). Validation Checkpoint: An ER > 2.0 confirms active efflux is occurring.
Bioenhancer Co-incubation: Repeat the assay, but pre-incubate both chambers with 100 µM Naringin for 30 minutes prior to API addition. Causality: Naringin competitively binds the P-gp binding pockets. A successful bioenhancement strategy will drop the ER close to 1.0, proving the inhibition of the efflux pump[3].
Issue C: Variable Fasting vs. Fed State Exposure
Diagnosis: Food stimulates gastric acid secretion, aiding dissolution. In a fasting state, basal pH fluctuations lead to erratic absorption.
Solution: Develop a Microenvironmental Acidifying Tablet . By utilizing succinic acid as a core excipient in the tablet matrix, the dissolving tablet creates its own localized acidic microenvironment, rendering the API's release independent of the bulk gastric pH[1].
Section 3: Quantitative Data Summary
To aid in selecting the appropriate formulation strategy, the following table synthesizes the expected pharmacokinetic improvements based on recent field data for pyridopyrimidine derivatives:
Formulation Strategy
Modification / Excipient
Solubility Enhancement (pH 6.8)
Relative Bioavailability (In Vivo)
Primary Mechanism of Action
Co-amorphous System
Succinic / Tartaric Acid
~5 to 10-fold increase
~1.5 to 2.0-fold
Disruption of crystalline lattice; enhanced dissolution kinetics[4]
Cocrystallization
Resorcinol / Orcinol
2 to 3-fold increase
~1.24-fold
Altered thermodynamic stability and hydration energy[5]
Bioenhancer Co-admin
Naringin (100 mg/kg)
N/A (Permeability focus)
~1.95 to 2.0-fold
Dual inhibition of CYP3A4 metabolism and P-gp efflux[3]
Acidifying Tablet
Succinic Acid (Excipient)
pH-independent release
Equivalent (Fasting/Fed)
Creates localized acidic microenvironment during dissolution[1]
Section 4: Target Pathway Visualization
Understanding the downstream effect of enhanced bioavailability is crucial. Once successfully absorbed, pyridopyrimidines must reach the intracellular space to competitively bind the ATP pocket of the CDK4/6 complex, halting the cell cycle.
Fig 4. Pyridopyrimidine-mediated inhibition of the Cyclin D-CDK4/6-Rb signaling pathway.
References
Frontiers in Pharmacology. Bioequivalence of a single dose of two palbociclib formulations in healthy Chinese subjects under fasting conditions: a two-period crossover study with rabeprazole pre-treatment. Available at:[Link]
The Oncologist. Real-world evaluation of CDK4/6 inhibitors in hormone receptor-positive metastatic breast cancer: prognostic effect of proton pump inhibitor use. Available at:[Link]
ScienceDirect / DOI. Enhancing solubility and cytotoxic activity of Palbociclib via carboxylic acid-based coamorphous formulations. Available at:[Link]
National Institutes of Health (PMC). Two Novel Palbociclib-Resorcinol and Palbociclib-Orcinol Cocrystals with Enhanced Solubility and Dissolution Rate. Available at:[Link]
ResearchGate / AAPS PharmSciTech. Strategy to Improve the Oral Pharmacokinetics of Cyclin-Dependent Kinase 4/6 Inhibitors: Enhancing Permeability and CYP450 Inhibition by a Natural Bioenhancer. Available at:[Link]
2-aminopyrido[2,3-d]pyrimidin-4(3H)-one stability and storage issues
Welcome to the Technical Support Center for Heterocyclic Stability As a Senior Application Scientist, I frequently encounter research programs where months of biological data are compromised by the silent, unmonitored de...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Heterocyclic Stability
As a Senior Application Scientist, I frequently encounter research programs where months of biological data are compromised by the silent, unmonitored degradation of chemical probes. The 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one core is a privileged pharmacophore widely utilized in kinase inhibitors and oncology drug development[1]. However, its fused bicyclic nature introduces specific vulnerabilities.
This guide is designed to move beyond basic handling instructions. Here, we decode the mechanistic causality behind compound instability and provide self-validating protocols to ensure absolute data integrity in your assays.
Part 1: The Causality of Instability (Mechanistic Insights)
To troubleshoot effectively, you must understand why this molecule degrades. The instability of the 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one scaffold is driven by three primary mechanisms:
Hydrolytic Susceptibility of the Pyrimidine Ring: The electron-withdrawing nature of the fused pyridine ring leaves the pyrimidine C2 and C4 positions highly electron-deficient. In aqueous environments (especially at pH < 4 or pH > 9), these positions are susceptible to nucleophilic attack by water or hydroxide ions, leading to irreversible ring-opening or deamination[2]. Extended incubation in aqueous media, even under mild heating, can induce complete hydrolysis[3].
Oxidative Vulnerability: The 2-amino group is an electron-rich center. Under ambient light (photo-oxidation) or in the presence of trace transition metals and dissolved oxygen, it can oxidize to form N-oxides. In oncology API development, monitoring these specific degradation pathways is a strict regulatory requirement, as these impurities obliterate target binding affinity[1].
Lactam-Lactim Tautomerism: The equilibrium between the 4(3H)-one (lactam) and 4-hydroxy (lactim) forms dictates the compound's solubility profile. While the lactam form dominates in anhydrous DMSO, moisture ingress shifts the thermodynamic equilibrium, often resulting in the sudden precipitation of insoluble hydrates.
Degradation pathways of 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one under stress.
Part 2: Troubleshooting & FAQs
Q1: My 10 mM stock solution in DMSO precipitated after three weeks at 4°C. Why did this happen, and can I heat it to redissolve it?Cause: DMSO is highly hygroscopic. Repeatedly opening the vial introduces atmospheric moisture. The water molecules interact with the carbonyl and amino groups, shifting the lactam-lactim equilibrium and forming a highly insoluble hydrate.
Solution: Do not heat the solution above 37°C, as thermal stress in the presence of water accelerates pyrimidine hydrolysis. Discard the precipitated stock. Prevent this by using anhydrous DMSO (<0.01% H₂O) and preparing single-use aliquots.
Q2: The IC₅₀ values in my biochemical kinase assays are drifting higher over time. What is happening?Cause: Assay drift is the hallmark of compound degradation. If your compound sits in an aqueous assay buffer (especially if the pH is slightly basic, e.g., pH 8.0 Tris buffer) at room temperature for hours before the assay is read, the pyrimidine ring is actively hydrolyzing[3]. The intact inhibitor is converting into an inactive ring-opened degradant.
Solution: Prepare aqueous dilutions immediately prior to addition to the assay plate. Never store the compound in aqueous buffers.
Q3: How sensitive is this scaffold to light?Cause: The 2-amino group is susceptible to photo-oxidation. Continuous exposure to fluorescent laboratory lighting over several days will generate N-oxide impurities[1].
Solution: Always store solid powders and solutions in amber vials.
Part 3: Quantitative Stability Profile
To guide your experimental design, refer to the established half-life (t½) metrics for the pyrido[2,3-d]pyrimidine core under various conditions. Maintaining the structural integrity of this scaffold is critical for retaining its potent inhibitory activity[4].
Storage Condition
Temperature
Approximate Half-Life (t½)
Primary Degradation Mechanism
Anhydrous DMSO (<0.01% H₂O)
-20°C
> 24 months
None (Stable)
Wet DMSO (>0.5% H₂O)
25°C
~3-4 weeks
Hydrate formation / Precipitation
Aqueous Buffer (pH 7.4)
37°C
~48-72 hours
Mild Hydrolysis
Aqueous Buffer (pH 2.0)
37°C
< 4 hours
Acid-catalyzed ring opening
Benchtop (Ambient Light)
25°C
~7 days
Photo-oxidation of 2-amino group
Part 4: Self-Validating Experimental Protocols
A robust scientific workflow does not rely on assumptions. The following protocol integrates a self-validating QC step to ensure you are never running assays with degraded material.
Protocol: High-Fidelity Stock Preparation and LC-MS Validation
Step 1: Inert Weighing
Equilibrate the lyophilized powder to room temperature inside a desiccator to prevent condensation.
Weigh the required mass under an Argon or Nitrogen atmosphere.
Step 2: Anhydrous Dissolution
Reconstitute the powder using strictly Anhydrous DMSO (packaged under argon, <0.01% water).
Vortex gently. If sonication is required, do not exceed 30 seconds, and keep the bath temperature below 30°C.
Step 3: Aliquoting and Storage
Dispense the master stock into single-use amber glass vials (e.g., 10 µL to 50 µL per vial).
Purge the headspace of each vial with Argon before sealing.
Flash-freeze in liquid nitrogen and transfer to -20°C or -80°C for long-term storage.
Step 4: The Self-Validation Step (Crucial)
Never assume a thawed aliquot is pristine. Before utilizing a stored aliquot for a critical dose-response assay:
Dilute 1 µL of the DMSO stock into 99 µL of LC-MS grade Acetonitrile.
Inject onto an LC-MS system (C18 column, 5-95% Water/MeCN gradient with 0.1% Formic Acid).
Data Interpretation:
Verify the primary peak matches the expected [M+H]⁺ mass of the intact core.
Red Flag: If you observe a mass shift of +16 Da , photo-oxidation has occurred (N-oxide formation).
Red Flag: If you observe a mass shift of +18 Da , hydrolytic ring-opening has occurred.
If purity is <95%, discard the aliquot.
Validated workflow for preparing and storing stable DMSO stock solutions.
References
US4526964A - 2,4-Diamino-6-(hydroxymethyl)
Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts
Source: RSC Advances
URL:[Link]
High-Purity Pyrido[2,3-d]Pyrimidine Intermediate for Advanced Oncology Research
Source: Pharmaffiliates
URL:[Link]
Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors
Source: ACS Medicinal Chemistry Letters
URL:[Link]
Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of 2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one Kinase Inhibitors
Introduction: The Promise and Peril of a Privileged Scaffold The 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one core is a versatile and privileged scaffold in medicinal chemistry.[1][2] Its structural similarity to natural puri...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Promise and Peril of a Privileged Scaffold
The 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one core is a versatile and privileged scaffold in medicinal chemistry.[1][2] Its structural similarity to natural purines allows it to effectively interact with the ATP-binding sites of numerous enzymes, particularly protein kinases.[1] This has led to the development of potent inhibitors targeting a range of kinases implicated in diseases like cancer, including EGFR, PDGFr, FGFr, and c-Src.[3][4][5]
However, the very feature that makes this scaffold so effective—its ability to bind the highly conserved ATP pocket—also presents its greatest challenge: the risk of off-target effects.[6][7] Most small molecule drugs interact with unintended biological targets, which can lead to toxicity, confounding experimental results, and potential failure in clinical development.[8][9][10] This guide, designed for researchers and drug development professionals, provides a structured approach to identifying, understanding, and minimizing these off-target effects to harness the full therapeutic potential of your 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one-based compounds.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the initial questions and concerns that typically arise during early-stage experiments.
Q1: I'm observing unexpected toxicity or phenotypes in my cell-based assays that don't align with the known function of my intended kinase target. Could these be off-target effects?
A: Yes, this is a classic indicator of potential off-target activity.[11] While the observed phenotype could be a novel downstream consequence of on-target inhibition, off-target effects are a highly probable cause, especially at higher compound concentrations. Kinase inhibitors can interact with dozens or even hundreds of other kinases, modulating unrelated signaling pathways that can lead to unexpected cellular responses such as apoptosis, changes in morphology, or reduced viability.[12][13]
Q2: What is the most critical first step to diagnose potential off-target activity?
A: A comprehensive dose-response analysis is the essential first step.[12] You must determine the precise concentration at which the unexpected phenotype (e.g., toxicity) occurs and compare it to the IC50 or EC50 for your intended target. A large window between the on-target potency and the concentration causing the unexpected effect suggests the latter may be off-target. Conversely, if these concentrations are very close, it complicates the interpretation and requires more advanced validation.[12]
Q3: How can I select an optimal working concentration for my compound to minimize off-target effects in cellular assays?
A: The guiding principle is to use the lowest concentration that provides effective inhibition of your primary target.[12] Ideally, this should be determined through a cellular target engagement assay to measure the compound's potency within an intact cell, which accounts for factors like cell permeability.[14] It is recommended to work within a concentration range of 1-3 times the cellular IC50 for your primary target. Using concentrations significantly higher (e.g., >10x IC50) dramatically increases the risk of engaging lower-affinity off-targets.[11]
Q4: What orthogonal methods can I use to quickly differentiate an on-target from an off-target effect?
A: Two widely accepted validation strategies are the use of a structurally unrelated inhibitor and genetic target modulation.[12]
Structurally Unrelated Inhibitor: Use a well-characterized inhibitor of the same target kinase but from a different chemical class. If this second compound reproduces the observed phenotype, it strengthens the evidence for an on-target effect.[12]
Genetic Modulation: Use techniques like siRNA/shRNA knockdown or CRISPR-mediated knockout to reduce the expression of the intended target protein.[12] If reducing the target protein level mimics the phenotype observed with your compound, it confirms the effect is on-target.
Part 2: In-Depth Troubleshooting Guides & Experimental Protocols
When initial troubleshooting suggests a complex off-target issue, a more systematic approach is required. This section provides detailed guides and validated protocols.
Guide 1: Building a Comprehensive Selectivity Profile
A selectivity profile is the cornerstone of understanding your compound's behavior. Relying solely on potency against a single target is insufficient; you must know what else it inhibits. It is crucial to assess selectivity using both biochemical and cell-based assays, as results can differ significantly between these platforms.[15]
Data Presentation: Comparing Kinase Assay Platforms
Assay Type
Principle
Advantages
Disadvantages
Recommended Use Case
Biochemical Assays
Measures direct inhibition of purified, isolated kinase enzymes. Common formats include radiometric ([32P]-ATP), luminescence (ADP-Glo), and mobility shift assays.[13][16][17][18]
High-throughput, sensitive, allows for direct measurement of enzyme inhibition (IC50).[16][19]
Lacks physiological context (no cell membrane, non-physiological ATP concentrations), may not reflect cellular potency.[6][20]
Primary screening, broad kinome-wide selectivity profiling, SAR studies.
Cell-Based Assays
Measures compound activity in intact, living cells.[14]
Physiologically relevant (accounts for permeability, intracellular ATP competition, protein interactions), provides a better prediction of in vivo efficacy.[14][20]
Lower throughput, more complex data deconvolution (phenotype may result from multiple targets).
This protocol describes a generic method for determining IC50 values against a panel of kinases using a luminescence-based assay like ADP-Glo™, which measures kinase activity by quantifying ADP production.[18]
Reagent Preparation:
Prepare kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
Prepare serial dilutions of your 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one compound in DMSO, then dilute further in kinase buffer. Final DMSO concentration should be <1%.[17]
Prepare a solution containing the specific kinase, its substrate peptide, and ATP at its Km value for that enzyme.[13][18]
Kinase Reaction:
In a 384-well plate, add 5 µL of the compound dilution.
Add 5 µL of the kinase/substrate/ATP solution to initiate the reaction.
Incubate at 30°C for 60 minutes.
Signal Generation (ADP-Glo™ Workflow):
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase reaction. Incubate for 30 minutes at room temperature.[18]
Data Acquisition and Analysis:
Measure luminescence using a plate reader.
Calculate the percentage of inhibition relative to DMSO-only controls.
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualization: Workflow for Investigating Off-Target Effects
Caption: A systematic workflow for diagnosing and mitigating off-target effects.
Guide 2: Validating On-Target Engagement and Phenotype
Even if a compound is selective, you must confirm that it engages the intended target in cells and that this engagement leads to the expected downstream biological consequences.
Experimental Protocol 2: Western Blot for Downstream Signaling
This protocol verifies that your compound inhibits the phosphorylation of a known downstream substrate of your target kinase, providing functional evidence of on-target activity.
Cell Treatment and Lysis:
Plate cells (e.g., 1 x 10^6 cells/well in a 6-well plate) and allow them to adhere overnight.[12]
Treat cells with your compound at 1x, 3x, and 10x its cellular IC50 for 2-4 hours. Include a DMSO vehicle control.
If the pathway is not basally active, stimulate cells with the appropriate growth factor or ligand for 15-30 minutes before lysis.
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification and SDS-PAGE:
Determine the protein concentration of each lysate using a BCA assay.
Normalize all samples to the same protein concentration (e.g., 20 µg).
Separate proteins by size using SDS-PAGE.
Immunoblotting:
Transfer proteins to a PVDF membrane.
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., p-AKT, p-ERK).
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection and Analysis:
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Strip the membrane and re-probe with an antibody for the total protein of the downstream substrate and a loading control (e.g., GAPDH, β-actin) to confirm equal loading.
Quantify the band intensities to determine the reduction in phosphorylation relative to the total protein.
Visualization: Logic of On-Target vs. Off-Target Effects
Technical Support Portal: Synthesis of 2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one. This scaffold is a cornerstone in medicinal chemistry, forming the c...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] However, its synthesis can be challenging, with poor yields often hindering research and development efforts.
This guide is designed to provide direct, actionable solutions to common problems encountered during the synthesis. It is structured as a series of troubleshooting questions and FAQs, grounded in established chemical principles and supported by peer-reviewed literature.
Troubleshooting Guide: Addressing Poor Yield
This section addresses specific experimental failures in a question-and-answer format. We will dissect the common synthetic pathway, which typically involves two key stages:
Formation of the 2-amino-3-cyanopyridine precursor.
Cyclization to form the pyridopyrimidine ring system.
Poor yield in the final product is almost always a result of issues in one or both of these stages.
Caption: A typical two-stage synthesis route for the target compound.
Q1: My overall yield is consistently low. Where should I start troubleshooting?
A: Start by isolating and analyzing the intermediate: 2-amino-3-cyanopyridine . The final yield is critically dependent on the yield and purity of this precursor. Do not proceed to the cyclization step with crude or impure intermediate.
Causality & Logic: The most prevalent synthesis is a one-pot, four-component reaction to create the substituted 2-amino-3-cyanopyridine precursor, followed by its cyclization with a C1 source like formamide.[4] This is a convergent synthesis, but an impurity in the first stage can inhibit or complicate the second.
Troubleshooting Workflow:
Caption: A decision tree for diagnosing the source of low yield.
Run the precursor synthesis step alone.
Purify the product (typically by recrystallization from ethanol).[5]
Characterize the precursor using ¹H NMR, IR, and melting point to confirm its identity and purity against literature values.[6][7]
If the precursor yield is low (<80%) or it is impure, focus your efforts there (see Q2). If the precursor is clean and obtained in good yield, the problem lies in the cyclization step (see Q3).
Q2: I'm having trouble with the first step: the synthesis of the 2-amino-3-cyanopyridine precursor. What are the key parameters to optimize?
A: The one-pot synthesis of 2-amino-3-cyanopyridines is robust but sensitive to catalyst choice, temperature, and reaction time. Solvent-free and microwave-assisted conditions are often reported to give the highest yields.
Mechanistic Insight: This reaction proceeds through a series of equilibria, including a Knoevenagel condensation between the aldehyde and malononitrile, and a Michael addition of the enolate from the ketone. Ammonium acetate serves as both a catalyst and the nitrogen source for the pyridine ring. The efficiency of these steps determines the final yield.
Key Optimization Parameters:
Parameter
Conventional Heating
Microwave Irradiation
Rationale & Key Insights
Catalyst
Various catalysts like TBBDA, PBBS, or Na₂CaP₂O₇ are effective.[4][5]
Often requires no catalyst, but heterogeneous catalysts can be used.[6]
Catalysts facilitate the initial condensation steps. For solvent-free reactions, a solid, recyclable catalyst is advantageous.
Microwave heating dramatically reduces reaction times by enabling rapid, uniform heating.[6] Over-heating can lead to tar formation.
Stoichiometry
A slight excess of ammonium acetate (e.g., 1.5 mmol per 1 mmol of other reactants) is common.[4]
Equimolar or slight excess of ammonium acetate.
Ensures sufficient ammonia is available for incorporation into the pyridine ring.
Troubleshooting Steps:
Solvent-Free First: Attempt the reaction under solvent-free conditions at 100°C.[5][8] This simplifies workup and is often highly efficient.
Introduce a Catalyst: If the solvent-free reaction is sluggish, introduce a catalyst such as N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA).[5]
Consider Microwave Synthesis: If available, microwave irradiation is a superior method for this transformation, offering excellent yields in very short reaction times.[6]
Monitor by TLC: The reaction progress can be easily monitored by Thin Layer Chromatography (TLC) using a hexane/acetone mobile phase.[5] This prevents over-running the reaction, which can decrease yield due to side-product formation.
Q3: The final cyclization of 2-amino-3-cyanopyridine with formamide is inefficient. How can I improve this step?
A: This is a classical thermal cyclization that requires high temperatures to proceed. The primary issues are often incomplete reaction or thermal degradation. The choice of reagent and reaction conditions is critical.
Mechanistic Insight: The reaction involves the nucleophilic attack of the 2-amino group on the carbon of formamide (or formic acid), followed by an intramolecular attack of the newly formed formamidine nitrogen onto the nitrile carbon. A final tautomerization yields the stable 4(3H)-one product.
2-aminopyrido[2,3-d]pyrimidin-4(3H)-one vs doxorubicin in breast cancer cells
Comprehensive Comparison Guide: 2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one Derivatives vs. Doxorubicin in Breast Cancer Models Executive Summary & Mechanistic Paradigm The development of targeted therapeutics for breast can...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Comparison Guide: 2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one Derivatives vs. Doxorubicin in Breast Cancer Models
Executive Summary & Mechanistic Paradigm
The development of targeted therapeutics for breast cancer (such as MCF-7 and MDA-MB-231 cell lines) requires balancing potent cytotoxicity with an acceptable safety profile. Historically, 1, an anthracycline antibiotic, has served as a frontline chemotherapeutic and a universal reference standard in in vitro assays[1]. DOX operates via a non-selective mechanism: it intercalates into DNA, inhibits topoisomerase II, and generates massive amounts of reactive oxygen species (ROS). While highly effective at inducing apoptosis, this indiscriminate DNA damage and ROS generation directly cause severe, cumulative cardiotoxicity and drive chemoresistance.
In contrast, the2 scaffold represents a highly privileged, synthetic pharmacophore designed for targeted therapy[2]. By mimicking the adenine ring of ATP, 2-APP derivatives act as competitive inhibitors for specific kinase domains—most notably Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases 4/6 (CDK4/6), and Phosphodiesterase 3 (PDE3)[1][3]. This targeted blockade halts downstream signaling (e.g., PI3K/AKT or Rb/E2F pathways), inducing cell cycle arrest and apoptosis without the widespread genomic destruction and cardiotoxicity associated with DOX.
Pharmacological Profiles & Efficacy Comparison
When evaluating these compounds in breast cancer models, causality dictates the observed efficacy and toxicity. DOX achieves sub-micromolar IC50 values because it attacks the fundamental replication machinery of all rapidly dividing cells. Conversely, 2-APP derivatives exhibit slightly higher IC50 values (typically in the low micromolar range) but offer a vastly superior therapeutic window by selectively starving cancer cells of specific oncogenic survival signals.
Parameter
Doxorubicin (Reference Standard)
2-APP Derivatives (Novel Scaffold)
Primary Mechanism
DNA Intercalation, Topo II inhibition
ATP-competitive Kinase Inhibition (EGFR, CDK4/6)
IC50 (MCF-7 Cells)
0.5 - 2.0 µM
7.0 - 26.0 µM (Substituent-dependent)
Apoptotic Pathway
p53-dependent, ROS-mediated
Caspase-3 activation, PI3K/AKT blockade
Primary Toxicity
Cumulative Cardiotoxicity
Generally lower off-target toxicity
Resistance Mechanism
P-gp efflux pump overexpression
Kinase domain mutations (e.g., EGFR T790M)
Mechanistic Pathways
Mechanistic divergence: Non-selective DOX vs. targeted 2-APP derivatives in breast cancer cells.
To objectively compare a novel 2-APP derivative against DOX, the experimental design must be a self-validating system. This means incorporating internal controls that prove not only that the cells died, but how and why they died.
Cell Viability & Proliferation (MTT Assay)
Causality: The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye (MTT) into insoluble purple formazan. Because these enzymes are only active in metabolically intact mitochondria, the colorimetric readout is directly proportional to the number of viable cells, allowing for precise IC50 calculation.
Protocol:
Seeding: Seed MCF-7 or MDA-MB-231 cells at
5×103
cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO2.
Treatment: Treat cells with serial dilutions of the 2-APP derivative (e.g., 1–100 µM). Include DOX (0.1–10 µM) as a positive control and 0.1% DMSO as a vehicle (negative) control.
Incubation: Incubate for 48h to allow sufficient time for target engagement and subsequent cell death.
Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h in the dark.
Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals.
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate viability relative to the vehicle control.
Causality: To prove the IC50 drop is due to programmed cell death rather than non-specific necrosis, we exploit membrane asymmetry. During early apoptosis, cells translocate phosphatidylserine (PS) from the inner to the outer plasma membrane leaflet, which is detected by fluorescently tagged Annexin V. Propidium Iodide (PI) is membrane-impermeant and only stains the DNA of late apoptotic/necrotic cells with compromised membranes.
Protocol:
Harvesting: Collect both floating (dead) and adherent cells post-treatment (using enzyme-free dissociation to preserve membrane PS).
Washing: Wash the cell pellet twice with cold PBS and resuspend in 1X Annexin V Binding Buffer at
1×106
cells/mL.
Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI to 100 µL of the cell suspension. Incubate for 15 minutes at room temperature in the dark.
Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Quadrant analysis will separate live (Q4), early apoptotic (Q3), late apoptotic (Q2), and necrotic (Q1) populations.
Target Engagement (Western Blotting)
Causality: Phenotypic death is insufficient to claim targeted therapy. Western blotting validates the specific mechanism of action. DOX treatment should yield high levels of γH2AX (a marker of DNA double-strand breaks), whereas 2-APP treatment should show dose-dependent suppression of phosphorylated target kinases (e.g., p-EGFR, p-AKT) without massive initial DNA damage.
Protocol:
Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving phosphorylation states).
Separation: Resolve 30 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.
Probing: Block with 5% BSA, then incubate overnight with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, γH2AX, and GAPDH (loading control).
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL).
Experimental Workflow
In vitro screening workflow for evaluating 2-APP derivatives against DOX reference.
References
REVIEW ARTICLE SYNTHESIS AND ANTICANCER PERSPECTIVE OF PYRIDOPYRIMIDINE SCAFFOLD
Source: Amazon AWS
URL
Design Synthesis and Anti-cancer Evaluation of New Pyrido[2,3-d]Pyrimidin-4(3H)
Chemical Structures of 2-Pyridone or 3-Cyano-2-pyridone Containing PDE3 Inhibitors, Namely
Source: ResearchGate
URL
Comparative Guide: 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one vs. Erlotinib in Non-Small Cell Lung Cancer (NSCLC)
Executive Summary The targeted treatment of Non-Small Cell Lung Cancer (NSCLC) was revolutionized by first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) like Erlotinib . However, th...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The targeted treatment of Non-Small Cell Lung Cancer (NSCLC) was revolutionized by first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) like Erlotinib . However, the inevitable emergence of acquired resistance—most notably via the T790M "gatekeeper" mutation—has necessitated the development of novel molecular scaffolds.
The 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one core has recently emerged as a highly versatile, privileged pharmacophore capable of overcoming these resistance mechanisms. As a Senior Application Scientist, I have structured this guide to provide a rigorous, data-driven comparison of this novel scaffold against Erlotinib. We will explore the mechanistic causality of its superior efficacy and outline self-validating experimental protocols for preclinical evaluation.
Mechanistic Causality: Overcoming the Gatekeeper Mutation
To understand why Erlotinib fails and why pyrido-pyrimidine derivatives succeed, we must examine the physical causality within the EGFR ATP-binding pocket.
Erlotinib (a 4-anilinoquinazoline) functions as an ATP-competitive inhibitor, binding reversibly to the kinase domain of wild-type EGFR (EGFR-WT). However, in approximately 50-60% of patients, a point mutation substitutes a threonine residue with a bulkier methionine at position 790 (T790M) [1]. This mutation induces resistance through two distinct causal mechanisms:
Steric Hindrance: The bulky methionine side chain physically occludes the deep hydrophobic pocket required for the binding of Erlotinib's quinazoline core.
ATP Affinity Shift: The T790M mutation significantly increases the kinase's affinity for endogenous ATP, allowing ATP to effectively outcompete first-generation inhibitors.
Conversely, the 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one scaffold circumvents both issues. The bicyclic pyrido-pyrimidine core is an isostere of quinazoline but offers superior synthetic tractability at the 2-amino and N-3/C-4 positions [3]. This allows for the strategic incorporation of flexible, electron-donating substituents that adapt to the altered conformational landscape of the T790M active site without clashing with the methionine residue. Furthermore, the 4-carbonyl group and the 2-amino group establish a robust hydrogen-bonding network with the hinge region (e.g., Met793), anchoring the molecule so tightly that it overcomes the mutant's increased ATP affinity [2].
EGFR signaling modulation by Erlotinib vs. Pyrido[2,3-d]pyrimidin-4(3H)-one in NSCLC.
Quantitative Performance Comparison
To objectively evaluate the therapeutic potential of the 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one scaffold, we compare the in vitro performance of a representative optimized derivative (Compound 8a) against Erlotinib [2]. The data demonstrates that while Erlotinib is highly potent against EGFR-WT, it completely loses efficacy against the T790M mutant. In contrast, the pyrido-pyrimidine derivative maintains sub-micromolar potency across both wild-type and mutant kinases.
A single assay is never sufficient to validate a kinase inhibitor's mechanism of action. The following protocol represents a self-validating, orthogonal workflow. We move from isolated biochemical target engagement to cellular phenotypic response, ensuring that the observed cell death is causally linked to EGFR inhibition rather than off-target toxicity.
Step-by-step self-validating workflow for evaluating novel EGFR inhibitors.
Phase 1: Biochemical Target Engagement (In Vitro Kinase Assay)
Causality & Rationale: Before testing in cells, we must prove direct target engagement. By running parallel assays on recombinant EGFR-WT and EGFR-T790M, we isolate the variable of the gatekeeper mutation, removing cellular permeability and efflux pumps as confounding factors.
Reagent Preparation: Prepare serial dilutions (0.01 nM to 100 µM) of Erlotinib and the pyrido-pyrimidine compound in DMSO. Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced enzyme denaturation.
Enzyme Incubation: Incubate the compounds with recombinant EGFR-WT or EGFR-T790M, an optimized peptide substrate, and ATP for 60 minutes at 30°C. Critical Step: The ATP concentration must match the
Km
for each specific mutant to ensure fair competition.
Detection: Utilize a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or ADP-Glo™ Kinase Assay to quantify the amount of ADP produced (inversely proportional to kinase inhibition).
Validation Check: Erlotinib must show an IC₅₀ < 50 nM for WT and > 5 µM for T790M. If this internal control fails, the ATP concentration or enzyme activity is compromised, and the assay must be repeated.
Phase 2: Cellular Efficacy and Mechanistic Confirmation
Causality & Rationale: Biochemical affinity must translate to cellular efficacy. We utilize A549 cells (expressing wild-type EGFR) and H1975 cells (harboring the L858R/T790M double mutation). To prove that cell death is due to targeted apoptosis rather than non-specific necrosis, we quantify Caspase-3 cleavage.
Cell Culturing & Seeding: Seed A549 and H1975 cells at
5×103
cells/well in 96-well plates. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for adherence.
Compound Treatment: Treat cells with the established IC₅₀ concentrations of both compounds for 48 hours. Include a vehicle control (0.1% DMSO).
Viability Assessment (MTT Assay): Add MTT reagent (5 mg/mL) for 4 hours. The mitochondrial reductase in living cells will convert MTT to purple formazan. Solubilize with DMSO and read absorbance at 570 nm.
Apoptosis Validation (Flow Cytometry): Harvest treated cells, fix, and permeabilize. Stain with FITC-conjugated Annexin V (to detect externalized phosphatidylserine, an early apoptosis marker) and Propidium Iodide (PI, to exclude necrotic cells). Analyze via flow cytometry to confirm that the pyrido-pyrimidine derivative arrests the cell cycle at the pre-G1 phase and induces Caspase-3 dependent apoptosis.
Conclusion
The 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one scaffold represents a significant structural evolution over the first-generation quinazoline core of Erlotinib. By accommodating the steric bulk of the T790M mutation while maintaining critical hinge-region hydrogen bonds, this scaffold restores therapeutic efficacy in resistant NSCLC models. The self-validating experimental framework provided ensures that researchers can rigorously benchmark these derivatives, accelerating the development of next-generation targeted therapies.
References
Title: Acquired Resistance of Lung Adenocarcinomas to Gefitinib or Erlotinib Is Associated with a Second Mutation in the EGFR Kinase Domain
Source: PLoS Medicine (2005)
URL: [Link]
Title: Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers
Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2022)
URL: [Link]
Title: Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents
Source: RSC Advances (2023)
URL: [Link]
Validation
Validating 2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one as a Kinase Inhibitor: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey of validating a novel kinase inhibitor is a meticulous process of empirical evidence and comparative analysis. This guide provides an in-depth...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the journey of validating a novel kinase inhibitor is a meticulous process of empirical evidence and comparative analysis. This guide provides an in-depth technical comparison of a representative 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one derivative, PD173074, against a panel of established kinase inhibitors. By presenting supporting experimental data and detailed protocols, this document aims to serve as a practical resource for the validation and characterization of this promising class of compounds.
The pyrido[2,3-d]pyrimidine scaffold has garnered significant attention in medicinal chemistry due to its structural analogy to purine bases, allowing it to interact with the ATP-binding site of numerous kinases.[1] This guide will objectively evaluate the performance of PD173074, a selective inhibitor of Fibroblast Growth Factor Receptors (FGFR), in comparison to the broad-spectrum inhibitor Staurosporine, the multi-targeted inhibitor Sunitinib, and the dual Src/Abl inhibitor Dasatinib.
Biochemical Validation: Determining Potency and Selectivity
The initial and most critical step in validating a kinase inhibitor is to determine its biochemical potency and selectivity against a panel of purified kinases. This is typically achieved through in vitro kinase assays that measure the inhibitor's ability to block the phosphorylation of a substrate. The half-maximal inhibitory concentration (IC50) is the standard metric for potency, with lower values indicating a more potent inhibitor.
Comparative Kinase Inhibition Profile
The following table summarizes the IC50 values of PD173074 and our selected comparator inhibitors against a panel of relevant kinases. This direct comparison highlights the distinct selectivity profiles of each compound.
This data clearly positions PD173074 as a potent and selective inhibitor of FGFR1 and FGFR3, with significantly less activity against other tested kinases. In contrast, Staurosporine demonstrates broad-spectrum activity, while Sunitinib and Dasatinib exhibit potent inhibition against their respective target families. This level of selectivity is a crucial attribute for a targeted therapeutic, as it can minimize off-target effects and associated toxicities.
Experimental Workflow: Biochemical Kinase Assay
The following diagram illustrates a typical workflow for determining the biochemical potency of a kinase inhibitor.
Biochemical kinase assay workflow.
Detailed Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[6] This protocol is designed for a 384-well plate format.
Materials:
Kinase of interest (e.g., FGFR1)
Kinase substrate (e.g., poly(Glu,Tyr) 4:1)
PD173074 and comparator inhibitors
ADP-Glo™ Kinase Assay Kit (Promega)
Ultra-Pure ATP (Promega)
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
384-well white, opaque assay plates
Multichannel pipette or liquid handler
Plate reader with luminescence detection capabilities
Procedure:
Reagent Preparation:
Prepare serial dilutions of the inhibitors in DMSO. The final DMSO concentration in the assay should be ≤1%.
Prepare the kinase solution in Kinase Reaction Buffer to the desired concentration.
Prepare the Substrate/ATP mixture in Kinase Reaction Buffer. The final concentrations should be at the Km for ATP and an optimal concentration for the substrate.
Assay Plate Setup:
To the wells of a 384-well plate, add 1 µL of the serially diluted inhibitors or DMSO vehicle control.
Add 2 µL of the diluted kinase to each well.
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
Kinase Reaction Initiation and Incubation:
Initiate the kinase reaction by adding 2 µL of the 2X Substrate/ATP mix to each well, bringing the total reaction volume to 5 µL.
Mix the plate gently.
Incubate the plate at room temperature for 60 minutes.[7]
Reaction Termination and ADP Detection:
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
Incubate the plate at room temperature for 40 minutes.[8]
Signal Generation and Luminescence Measurement:
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
Incubate the plate at room temperature for 30-60 minutes.[8]
Measure the luminescence using a plate reader.
Data Analysis:
Subtract the background luminescence (no enzyme control) from all experimental wells.
Plot the luminescence signal against the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic curve to determine the IC50 value.
Cellular Validation: Assessing On-Target Effects and Cytotoxicity
While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays provide crucial information about a compound's activity in a more physiologically relevant context. These assays can confirm on-target engagement and assess the compound's effect on cell viability and proliferation.
Comparative Cellular Proliferation Assay
The following table presents the half-maximal inhibitory concentration (IC50) values for cell viability in different cancer cell lines. This data demonstrates the cytotoxic potential of the inhibitors and can provide initial insights into their therapeutic window.
The data indicates that PD173074 effectively inhibits the growth of small cell lung cancer (SCLC) cell lines, which are often dependent on FGFR signaling. The comparator inhibitors show varying degrees of potency against different cancer cell lines, reflecting their distinct target profiles.
Experimental Workflow: Cellular Viability Assay
The following diagram outlines the workflow for assessing the effect of a kinase inhibitor on cancer cell viability.
Cellular viability assay workflow.
Detailed Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
Cancer cell lines of interest
Complete cell culture medium
PD173074 and comparator inhibitors
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)
96-well clear, flat-bottom cell culture plates
Spectrophotometer (plate reader)
Procedure:
Cell Seeding:
Harvest and count the cells.
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
Inhibitor Treatment:
Prepare serial dilutions of the inhibitors in complete culture medium.
Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of inhibitors or vehicle control (e.g., 0.1% DMSO).
Incubate the plate for 48-72 hours.
MTT Assay:
Add 10 µL of MTT solution to each well.
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[13]
Carefully aspirate the medium containing MTT.
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.
Absorbance Measurement:
Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can also be used.[12]
Data Analysis:
Subtract the absorbance of the blank (medium only) from all readings.
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Validation: Assessing Anti-Tumor Efficacy
The final stage of preclinical validation involves assessing the inhibitor's efficacy in a living organism. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard method for evaluating the anti-tumor activity of a compound.
Conceptual In Vivo Efficacy Comparison
PD173074: Has been shown to block tumor growth in H510 and H69 SCLC xenograft models.[2]
Sunitinib: Demonstrates tumor growth inhibition in a variety of xenograft models, including renal cell carcinoma and gastrointestinal stromal tumors.[13]
Dasatinib: Inhibits tumor growth and the development of metastases in prostate cancer xenograft models.[4]
A direct comparative study would be necessary to definitively rank the in vivo efficacy of these inhibitors against a specific tumor type.
Experimental Workflow: In Vivo Xenograft Study
The following diagram illustrates the key stages of an in vivo xenograft study to evaluate a kinase inhibitor.
In vivo xenograft study workflow.
Detailed Protocol: Subcutaneous Xenograft Tumor Model
This protocol provides a general framework for establishing and utilizing a subcutaneous xenograft model in mice.
Materials:
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
Cancer cell line of interest
Sterile PBS and Matrigel
Kinase inhibitor and vehicle control
Calipers for tumor measurement
Appropriate animal housing and care facilities
Procedure:
Cell Preparation and Implantation:
Culture cancer cells to 80-90% confluency.
Harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-10 x 10⁶ cells per 100 µL.
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[14]
Tumor Growth and Randomization:
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
Calculate tumor volume using the formula: (Length x Width²) / 2.[15]
Once tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.
Drug Administration and Monitoring:
Prepare the kinase inhibitor in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
Administer the inhibitor and vehicle control to the respective groups according to the predetermined dosing schedule and duration.
Continue to monitor tumor volume and body weight throughout the study.
Endpoint Analysis:
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
Excise the tumors and measure their final weight.
A portion of the tumor tissue can be processed for pharmacodynamic analysis (e.g., Western blotting to assess target inhibition) or histopathology.
Data Analysis:
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
Analyze the statistical significance of the observed differences in tumor growth.
Conclusion
The validation of a novel kinase inhibitor is a multi-faceted process that requires rigorous biochemical, cellular, and in vivo characterization. This guide has provided a comparative framework for evaluating 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one derivatives, using PD173074 as a case study. The data presented demonstrates that this class of compounds holds significant promise as potent and selective kinase inhibitors. By following the detailed protocols and experimental workflows outlined herein, researchers can effectively validate and characterize their own kinase inhibitor candidates, contributing to the advancement of targeted cancer therapies.
References
Cell Viability Assays - Assay Guidance Manual. (2013). In NCBI Bookshelf. National Center for Biotechnology Information. [Link]
Sunitinib. (n.d.). In Wikipedia. Retrieved March 28, 2026, from [Link]
Dasatinib. (n.d.). In Wikipedia. Retrieved March 28, 2026, from [Link]
The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [Link]
Summary of cell line IC 50 values and responses to dasatinib. (n.d.). ResearchGate. [Link]
DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. (n.d.). PMC. [Link]
Tumor Drug Concentration and Phosphoproteomic Profiles After Two Weeks of Treatment With Sunitinib in Patients with Newly Diagnosed Glioblastoma. (n.d.). AACR Journals. [Link]
Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin. (2014). PMC. [Link]
iC50 of sunitinib for different tyrosine kinase receptors. (n.d.). ResearchGate. [Link]
Synergistic interaction between sunitinib and docetaxel is sequence dependent in human non–small lung cancer with EGFR TKIs-resistant mutation. (n.d.). PMC. [Link]
IC 50 to evaluate the growth inhibitory effect of sunitinib in... (n.d.). ResearchGate. [Link]
Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. (n.d.). Nature Chemical Biology. [Link]
PD173074 inhibits the signal pathway downstream of FGFR1 in ESCC.... (2016). ResearchGate. [Link]
Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (n.d.). PMC. [Link]
IC50 values of compound 4c (A) and staurosporine (B) over EphB3 kinase. (n.d.). ResearchGate. [Link]
Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. (n.d.). PMC. [Link]
IC 50 values (µM) exhibited by compound 6j and staurosporine on EGFR and HER2. (n.d.). ResearchGate. [Link]
Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. (2025). Frontiers in Oncology. [Link]
PD173074, a selective FGFR inhibitor, reverses ABCB1-mediated drug resistance in cancer cells. (2013). PubMed. [Link]
Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. (n.d.). PMC. [Link]
Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2025). MDPI. [Link]
2-Substituted Aminopyrido[2,3-d]pyrimidin-7(8H)-ones. Structure−Activity Relationships Against Selected Tyrosine Kinases and in Vitro and in Vivo Anticancer Activity. (n.d.). Journal of Medicinal Chemistry. [Link]
pyrido[2,3-d]pyrimidine derivatives: synthesis and in vitro study of their activity against platelet aggregation. (n.d.). PubMed. [Link]
cross-validation of 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one activity in different assays
As a Senior Application Scientist, I frequently encounter drug development programs derailed by a failure to properly cross-validate hit compounds. The 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one scaffold is a textbook examp...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter drug development programs derailed by a failure to properly cross-validate hit compounds. The 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one scaffold is a textbook example of this challenge. Widely recognized as a privileged pharmacophore for targeting the ATP-binding site of kinases, this template has yielded potent inhibitors against ERK5 (BMK1)[1], PLK1[2], and PAK1[3].
The Necessity of Orthogonal Cross-Validation
The ATP-binding pockets of the kinome share high structural homology. Furthermore, the pyrido-pyrimidine hinge-binding motif can unexpectedly mimic acetyl-lysine, leading to cross-reactivity with epigenetic readers like the bromodomain-containing protein BRD4[5]. To prevent false attribution of biological activity, compounds must be passed through a self-validating system of biochemical, cellular, and phenotypic assays.
Workflow for cross-validating 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one derivatives.
Comparative Performance Data
When evaluating 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one derivatives (such as XMD8-92 and the Afraxis series) against alternative scaffolds, it is critical to compare their biochemical potency alongside their cellular and phenotypic liabilities.
Causality: Enzymatic activity assays rely heavily on ATP concentration and substrate turnover kinetics, which can mask the true thermodynamic binding affinity of an inhibitor. To bypass these kinetic artifacts, we utilize an active-site directed competition binding assay that measures the direct displacement of an immobilized ligand, yielding a highly accurate dissociation constant (
Kd
)[9].
Kinase Preparation: Express DNA-tagged kinase (e.g., ERK5/MAPK7) in HEK-293 cells or E. coli and prepare clarified cellular extracts.
Ligand Immobilization: Bind a known broad-spectrum kinase ligand to magnetic beads.
Equilibration: Combine the DNA-tagged kinase, immobilized ligand, and the 2-aminopyrido[2,3-d]pyrimidine test compound in a binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT). Incubate at room temperature for 1 hour.
Washing & Elution: Isolate the magnetic beads, wash extensively to remove unbound kinase, and elute the remaining bound kinase using a denaturing buffer.
Quantification: Quantify the eluted DNA-tagged kinase using quantitative PCR (qPCR). Calculate the
Kd
based on the dose-response curve of the test compound[6].
Protocol 2: Cellular Target Engagement via Electrophoretic Mobility Shift
Causality: Because activated ERK5 undergoes a massive electrophoretic mobility shift due to hyperphosphorylation, we utilize standard SDS-PAGE to directly quantify intracellular target engagement. This provides a direct, endogenous readout of kinase inhibition, avoiding the signal amplification artifacts common in exogenous reporter gene assays[5].
Cell Seeding: Seed HeLa cells in 6-well plates and culture until 80% confluent.
Starvation & Treatment: Serum-starve the cells for 16 hours. Treat with the 2-aminopyrido[2,3-d]pyrimidine compound (0.1 µM to 5 µM) for 1 hour. Critical Step: Use fresh, anhydrous DMSO to prepare the compound stock; moisture contamination rapidly degrades the solubility of pyrido-pyrimidine derivatives, leading to artificially inflated cellular
IC50
values[7].
Stimulation: Stimulate the cells with Epidermal Growth Factor (EGF, 50 ng/mL) for 15 minutes to induce BMK1/ERK5 autophosphorylation[1].
Lysis & SDS-PAGE: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve 30 µg of total protein lysate on a 6% SDS-PAGE gel. The low percentage gel is crucial for resolving the high-molecular-weight mobility shift of ERK5.
Immunoblotting: Transfer to a nitrocellulose membrane and probe with an anti-ERK5 primary antibody. Quantify the ratio of the slower-migrating hyperphosphorylated band to the unphosphorylated band to determine the cellular
IC50
[5].
Phenotypic Deconvolution: The BRD4 Off-Target Paradigm
The ultimate test of a compound's utility is phenotypic deconvolution. XMD8-92 was initially hailed as a selective ERK5 inhibitor that blocked cancer cell proliferation. However, rigorous cross-validation using an E-selectin phenotypic assay revealed that compounds potent against ERK5 but inactive against BRD4 failed to halt proliferation[5].
The 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one scaffold acts as an acetyl-lysine mimic, allowing it to wedge into the hydrophobic pocket of the BRD4 epigenetic reader[5]. Consequently, substantially all of the reported anti-proliferative biological activity for XMD8-92 derives from BET inhibition, not from ERK5 inhibition[4].
Dual inhibition mechanism of pyrido-pyrimidine derivatives targeting ERK5 and BRD4.
References
Targeting P21-Activated Kinase-1 for Metastatic Prostate Cancer - MDPI. mdpi.com.[Link]
Discovery of a benzo[e]pyrimido-[5,4-b][1,4]diazepin-6(11H)-one as a Potent and Selective Inhibitor of Big MAP Kinase 1 - ACS Publications. acs.org.[Link]
Development of ERK5 inhibitor (XMD8-92) and LRRK2 inhibitor... - ResearchGate. researchgate.net.[Link]
ERK5 kinase activity is dispensable for cellular immune response and proliferation - PNAS. pnas.org.[Link]
XMD8-92 - the Chemical Probes Portal. chemicalprobes.org.[Link]
Structural determinants for ERK5 (MAPK7) and leucine rich repeat kinase 2 activities of benzo[e]pyrimido-[5,4-b]diazepine-6(11H) - Semantic Scholar. semanticscholar.org.[Link]
Benchmarking 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one Against Known EGFR Inhibitors
Executive Summary The development of targeted therapies for non-small cell lung cancer (NSCLC) has been revolutionized by Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the emergence...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of targeted therapies for non-small cell lung cancer (NSCLC) has been revolutionized by Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the emergence of the "gatekeeper" T790M mutation and subsequent C797S mutations has necessitated the continuous evolution of novel chemical scaffolds[1]. The 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one scaffold has emerged as a highly privileged pharmacophore, demonstrating potent ATP-competitive inhibition against both wild-type (WT) and mutant EGFR[2].
This guide provides an objective, data-driven comparison of recent pyrido[2,3-d]pyrimidin-4(3H)-one derivatives against established clinical benchmarks (Erlotinib and Osimertinib). It outlines the mechanistic rationale, comparative efficacy data, and self-validating experimental workflows required to evaluate these compounds in preclinical drug discovery.
Mechanistic Rationale: The Pyrido-Pyrimidine Scaffold
The efficacy of the 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one scaffold lies in its structural homology to the adenine ring of ATP. By occupying the adenine-binding pocket of the EGFR kinase domain, these derivatives prevent ATP binding and subsequent auto-phosphorylation of the receptor[3].
Causality of Structural Design:
Pyrimidine Ring: Mimics the purine core of ATP, anchoring the molecule within the hydrophobic cleft (Domains I and II) of the kinase.
4(3H)-one Moiety: Acts as a critical hydrogen bond acceptor/donor. It establishes a highly stable hydrogen bond with the backbone amide of Met793 in the hinge region of the kinase, a hallmark interaction for potent EGFR inhibition.
C-6 and C-7 Substitutions: Modifications at these positions (e.g., introducing N-methylpyrazole or thieno-fusions) are strategically used to exploit the expanded hydrophobic pocket created by the L858R/T790M mutations, driving mutant selectivity over WT EGFR[4].
Mechanism of action for pyrido[2,3-d]pyrimidin-4(3H)-one derivatives blocking EGFR signaling.
Benchmarking Data: Comparative Efficacy
To objectively evaluate the performance of this scaffold, we benchmark two recently synthesized derivatives from the literature—Compound B1 [5] and Compound 8a [6]—against first-generation (Erlotinib) and third-generation (Osimertinib/AZD9291) EGFR inhibitors.
Data represents cellular viability inhibition in NSCLC cell lines.
Inhibitor Class
Compound
A549 Cells (EGFR WT) IC₅₀ (µM)
H1975 Cells (L858R/T790M) IC₅₀ (µM)
Pyrido-Pyrimidine
Compound B1
0.612
0.087
Pyrido-Pyrimidine
Compound 8a
13.40
Not Reported
1st Gen Benchmark
Erlotinib
16.20
> 50.00
3rd Gen Benchmark
Osimertinib
1.34
0.011
Data Synthesis: Compound B1 demonstrates that targeted substitutions on the pyrido[2,3-d]pyrimidine scaffold can yield exceptional mutant selectivity (>76-fold), outperforming the selectivity window of Osimertinib[7]. Conversely, Compound 8a acts as a potent dual inhibitor but lacks the mutant-specific selectivity required to spare WT-EGFR driven toxicities (e.g., skin rash, diarrhea)[2].
To reproduce these benchmarking metrics, laboratories must employ rigorous, self-validating assays. Below are the standardized protocols for evaluating novel EGFR inhibitors.
Step-by-step experimental workflow for benchmarking novel EGFR inhibitors.
Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Methodology)
This assay measures the enzymatic activity of EGFR by quantifying the amount of ADP produced during the kinase reaction. It is preferred over radiometric assays due to its high-throughput compatibility and lack of radioactive waste.
Reagent Preparation: Prepare kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT). Causality: MgCl₂ is an essential cofactor for ATP binding, while DTT prevents the oxidation of critical cysteine residues (e.g., Cys797) in the active site.
Compound Dilution: Serially dilute the pyrido[2,3-d]pyrimidin-4(3H)-one derivative in 100% DMSO, then dilute 1:100 in kinase buffer. Causality: Maintaining a final DMSO concentration of ≤1% prevents solvent-induced denaturation of the kinase.
Enzyme-Inhibitor Pre-incubation: Incubate recombinant EGFR (WT or L858R/T790M) with the compound for 30 minutes at room temperature. Causality: Allows the inhibitor to reach binding equilibrium in the ATP pocket before the substrate is introduced.
Reaction Initiation: Add 10 µM ATP and 0.2 µg/µL Poly(Glu,Tyr) peptide substrate. Incubate for 60 minutes.
Detection: Add ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP. After 40 minutes, add Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase/luciferin reaction. Read luminescence.
Self-Validating Checkpoint: Calculate the Z'-factor for the assay plate. The assay is only valid if Z' > 0.5. Furthermore, the IC₅₀ of the positive control (Osimertinib) must fall within half a log of its historical reference value (e.g., 3–15 nM) to confirm enzyme integrity.
To confirm that the biochemical inhibition translates to cellular efficacy, compounds must be tested in natively mutated cell lines.
Cell Seeding: Seed H1975 cells (harboring native L858R/T790M mutations) and A549 cells (WT EGFR) at 5 × 10³ cells/well in 96-well plates. Incubate for 24 hours. Causality: Ensures cells are in the logarithmic growth phase and fully adhered, making them maximally sensitive to anti-proliferative agents.
Compound Treatment: Treat cells with varying concentrations of the inhibitor (0.01 µM to 50 µM) for 48 hours.
Apoptosis Staining: Harvest cells, wash with cold PBS, and resuspend in Annexin V Binding Buffer. Add FITC-Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes. Causality: Annexin V binds to externalized phosphatidylserine (an early apoptosis marker), while PI intercalates into the DNA of cells with compromised membranes (a late apoptosis/necrosis marker).
Flow Cytometry Analysis: Analyze using a flow cytometer, gating for FITC⁺/PI⁻ (early apoptosis) and FITC⁺/PI⁺ (late apoptosis).
Self-Validating Checkpoint: The vehicle control (0.1% DMSO) must exhibit <5% spontaneous apoptosis. If baseline apoptosis exceeds this threshold, the data must be discarded due to potential solvent toxicity or poor cell culture health.
References
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors.
Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2023).
URL:[Link]
Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers.
Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2022).
URL:[Link]
validating the target engagement of 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one in cells
Validating Target Engagement of 2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one Derivatives in Live Cells: A Comparative Guide Executive Summary The 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one scaffold is a highly privileged pharmac...
Author: BenchChem Technical Support Team. Date: April 2026
Validating Target Engagement of 2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one Derivatives in Live Cells: A Comparative Guide
Executive Summary
The 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one scaffold is a highly privileged pharmacophore in medicinal chemistry, serving as the structural core for several FDA-approved and experimental kinase inhibitors. Notable examples include the CDK4/6 inhibitor Palbociclib[1] and the potent BCR-ABL inhibitor PD180970[2]. While biochemical assays are useful for initial screening, these compounds are typically ATP-competitive[3]. Because physiological ATP concentrations in live cells (1–5 mM) are vastly higher than those used in cell-free lysates (10–100 µM), biochemical assays frequently overestimate compound potency. To ensure that phenotypic observations (e.g., cell cycle arrest or apoptosis) are driven by on-target mechanisms rather than off-target toxicity, researchers must validate Target Engagement (TE) in intact, living cells.
This guide provides a comprehensive comparison of live-cell TE assays for 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one derivatives, detailing the causality behind experimental choices and providing self-validating protocols.
The Biological Context & Mechanistic Rationale
To validate target engagement, one must first understand the biological pathway being modulated. For instance, when 2-aminopyrido[2,3-d]pyrimidin-4(3H)-ones are designed to target CDK4/6, their primary function is to block the ATP-binding pocket of the kinase[4]. This prevents the Cyclin D-CDK4/6 complex from phosphorylating the Retinoblastoma (Rb) protein[4]. Unphosphorylated Rb remains active and sequesters the E2F transcription factor, thereby preventing the transcription of genes required for the G1 to S phase transition[4].
Figure 1: Mechanism of action for CDK4/6 inhibition by 2-aminopyrido[2,3-d]pyrimidin-4(3H)-ones.
Comparative Analysis of Target Engagement Assays
When evaluating the intracellular binding of pyrido[2,3-d]pyrimidine derivatives[5], researchers typically choose between physical engagement assays (CETSA, NanoBRET) and functional readouts (Phospho-Rb Western Blot). The table below summarizes their comparative performance:
Requires transfection of a NanoLuc-kinase fusion protein.
CETSA
Thermal stabilization of target protein
Medium
High (Intact cells, endpoint)
Label-free; uses endogenous kinase.
Lower throughput; thermal shift doesn't always correlate perfectly with Kd.
Phospho-Rb Blot
Downstream substrate phosphorylation
Low
High (Functional consequence)
Validates functional efficacy of the inhibitor.
Susceptible to pathway cross-talk and compensatory mechanisms.
Experimental Protocols: Self-Validating Systems
Protocol 1: NanoBRET Live-Cell Target Engagement
NanoBRET relies on Bioluminescence Resonance Energy Transfer between a NanoLuc-tagged kinase and a cell-permeable fluorescent tracer. When the 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one compound enters the cell, it competes with the tracer for the ATP-binding pocket, causing a dose-dependent decrease in the BRET signal.
Causality & Logic: The assay is a self-validating system because it requires an initial tracer titration. The apparent
Kd
of the tracer must be established first to ensure the assay operates within a sensitive dynamic range (typically using the tracer at its
EC50
to
EC80
concentration). If the tracer concentration is too high, the test compound will appear artificially weak.
Step-by-Step Workflow:
Transfection: Plate HEK293T cells in a 96-well or 384-well plate. Transfect with a plasmid encoding the target kinase (e.g., CDK4 or BCR-ABL) fused to NanoLuc. Rationale: NanoLuc is exceptionally bright and small (19 kDa), minimizing steric hindrance compared to older luciferase tags.
Tracer Addition: After 24 hours, add the appropriate fluorescent kinase tracer at the pre-determined
EC50
concentration.
Compound Treatment: Add the 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one derivative in a 10-point dose-response series. Incubate for 2 hours at 37°C. Rationale: This allows the compound to reach equilibrium with the tracer and the physiological intracellular ATP pool.
Substrate Addition: Add the NanoLuc substrate (Furimazine) and extracellular NanoLuc inhibitor. Rationale: The extracellular inhibitor quenches any signal from dead cells, ensuring the BRET signal originates exclusively from live, intact cells.
Measurement: Read the BRET ratio (Acceptor emission / Donor emission) on a microplate reader.
Figure 2: Step-by-step workflow for NanoBRET live-cell target engagement.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA evaluates target engagement without the need for genetic tags or fluorescent tracers. It relies on the biophysical principle that ligand binding (such as a pyrido[2,3-d]pyrimidine derivative binding to a kinase[3]) thermodynamically stabilizes the folded protein, increasing its melting temperature (
Tm
).
Causality & Logic: Intact cells are heated before lysis. This is the critical step that differentiates CETSA from traditional thermal shift assays. By heating intact cells, the compound stabilizes the kinase in the presence of physiological 1-5 mM ATP. If cells were lysed first, the ATP would be diluted, and the ATP-competitive inhibitor would show an artificially high thermal shift.
Step-by-Step Workflow:
Cell Treatment: Incubate target cells (e.g., K562 cells for BCR-ABL[2] or MCF-7 for CDK4/6) with the 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one compound (e.g., 1-10 µM) or DMSO control for 1-2 hours.
Aliquoting & Heating: Harvest the cells, wash with PBS, and divide them into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
Lysis: Add a mild lysis buffer (e.g., containing NP-40 and protease inhibitors) and subject the cells to three freeze-thaw cycles using liquid nitrogen. Rationale: Freeze-thawing ensures complete disruption of the cell membrane without using harsh denaturing detergents that would artificially unfold the protein.
Centrifugation: Spin the lysates at 20,000 x g for 20 minutes at 4°C. Rationale: This step pellets the thermally denatured, aggregated proteins. Only the folded, stabilized kinase remains in the soluble supernatant.
Detection: Analyze the soluble supernatant via Western Blot or AlphaScreen to quantify the remaining target protein. Plot the melting curve to determine the
ΔTm
.
Data Interpretation & Troubleshooting
Shift in Apparent Affinity: If a 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one derivative shows an
IC50
of 5 nM in a biochemical assay[2] but an
IC50
of 500 nM in NanoBRET, this is likely due to ATP competition in the live cell. This highlights the necessity of the live-cell assay for accurate dosing predictions.
Hook Effect in NanoBRET: At very high compound concentrations, some lipophilic derivatives may form micelles or aggregate, causing a sudden drop or spike in the BRET signal. Always verify solubility limits.
Lack of Thermal Shift in CETSA: Not all binding events result in a significant thermal shift. If a compound shows no
ΔTm
in CETSA but demonstrates strong NanoBRET displacement and downstream functional inhibition (e.g., loss of Phospho-Rb), the compound is engaged; it simply does not thermodynamically stabilize the specific domain being probed.
Standard Operating Procedure: Handling and Disposal of 2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one Hydrochloride Operational Context & Chemical Profile 2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride is a highly specia...
Author: BenchChem Technical Support Team. Date: April 2026
Standard Operating Procedure: Handling and Disposal of 2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one Hydrochloride
Operational Context & Chemical Profile
2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride is a highly specialized fused heterocyclic intermediate utilized extensively in drug discovery. Its core scaffold is a privileged structure in the development of ATP-competitive kinase inhibitors, frequently investigated for targeting CDK4/6, BCR-ABL, and DYRK1B in oncology and antimicrobial research [1][2].
While its pharmacological potential is vast, its physicochemical nature—a nitrogen-dense heterocycle formulated as a hydrochloride salt—demands strict, specialized disposal protocols. Standard organic waste procedures are insufficient and potentially hazardous. This guide provides a self-validating, step-by-step protocol for the safe handling, spill remediation, and environmental disposal of this compound, ensuring full compliance with laboratory safety standards.
Hazard Causality & Physicochemical Properties
To safely manage this compound, researchers must understand the causality behind its hazard profile. We do not simply follow rules; we engineer safety based on molecular behavior.
The Nitrogen-Rich Core: The pyrido[2,3-d]pyrimidine ring system contains four nitrogen atoms. Upon thermal decomposition or improper incineration, the molecule undergoes rapid oxidation, generating highly toxic nitrogen oxides (NOx).
The Hydrochloride Salt: Formulating the base as an HCl salt improves aqueous solubility for biological assays but renders the bulk powder hygroscopic. More critically, combustion of the salt provides stoichiometric amounts of chlorine, releasing highly corrosive hydrogen chloride (HCl) gas [3].
Unknown Chronic Toxicity: As an experimental research chemical, its long-term mutagenic and carcinogenic profiles are often fully uncharacterized. It must be treated with conservative "highly hazardous" controls [4].
Table 1: Physicochemical and Hazard Summary
Property / Hazard
Data / Classification
Operational Implication
Physical State
Solid (Powder)
High risk of aerosolization; requires dry cleanup methods.
Hygroscopicity
High (due to HCl salt)
Absorbs ambient moisture; must be stored under inert gas (Argon/N2).
Combustion Byproducts
NOx, COx, HCl gas
Critical: Dictates the absolute requirement for an alkaline scrubber during incineration.
GHS Hazard Statements
H315, H319, H335
Causes skin/eye irritation and respiratory distress. Fume hood required.
Environmental Controls & PPE
Before handling the dry powder, the following self-validating safety systems must be in place:
Engineering Controls: All weighing and transfer operations must occur within a certified Class II biological safety cabinet or a chemical fume hood.
Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended during waste handling), chemical splash goggles, and a standard laboratory coat. If handling large quantities outside a hood, an N95 or P100 particulate respirator is mandatory to prevent inhalation of the irritating dust.
Step-by-Step Disposal Protocols
The standard EPA-compliant disposal method for halogenated and nitrogenous organic salts is solubilization followed by specialized incineration [4].
Fig 1: Required disposal pathway utilizing an afterburner and alkaline scrubber.
Protocol A: Routine Chemical Waste Disposal
Segregation: Do not mix this compound with general non-halogenated organic waste. Place all contaminated consumables (weigh boats, pipette tips) into a dedicated "Halogenated/Nitrogenous Solid Waste" container.
Solubilization (The Combustible Solvent Method): To ensure complete destruction during incineration, dissolve or suspend the bulk solid material in a highly combustible, EPA-approved solvent (e.g., ethanol, methanol, or acetone) [4].
Causality: Solid powders can aerosolize in the updrafts of an incinerator, leading to incomplete combustion and environmental release. Solubilization ensures uniform thermal destruction.
Specialized Incineration: Transfer the solution to your institutional hazardous waste facility. Ensure the waste manifest explicitly notes the presence of chlorides and nitrogen. The facility must utilize a chemical incinerator equipped with an afterburner (to ensure complete combustion of the aromatic rings and manage NOx) and a wet alkaline scrubber (to neutralize the evolved HCl gas) [3][4].
Fig 2: Step-by-step spill response and self-validating surface decontamination workflow.
Isolation: Immediately halt work and evacuate non-essential personnel from the immediate area to prevent tracking the powder.
Containment (Dry Cleanup): Do NOT use a water jet or wet paper towels initially. The hygroscopic salt will rapidly dissolve, spreading the contamination deeper into benchtop pores. Gently scoop the solid using non-sparking tools or stiff cardboard.
Causality: Minimizing dust formation prevents inhalation and cross-contamination of laboratory surfaces.
Surface Decontamination: Once the bulk powder is removed, wash the affected area with copious amounts of water and a mild, non-abrasive laboratory detergent.
Self-Validation Step: Swab the cleaned surface with a damp cotton swab and test it against pH indicator paper.
Causality: Because the compound is a hydrochloride salt, residual microscopic dust will create an acidic micro-environment. A neutral pH reading (pH 6.5-7.5) on the swab validates that all residual chemical has been successfully removed.
References
Title: The Pyrido[2,3-d]pyrimidine Derivative PD180970 Inhibits p210Bcr-Abl Tyrosine Kinase and Induces Apoptosis of K562 Leukemic Cells.
Source: AACR Journals (Cancer Research)
URL: [Link]
Title: Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases.
Source: ACS Publications (Journal of Medicinal Chemistry)
URL: [Link]
Handling
Personal protective equipment for handling 2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride
As a Senior Application Scientist, I have designed this protocol to move beyond baseline compliance, addressing the specific physicochemical and biological realities of handling 2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one hy...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I have designed this protocol to move beyond baseline compliance, addressing the specific physicochemical and biological realities of handling 2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride .
This compound is a foundational heterocyclic scaffold utilized in the synthesis of highly potent kinase inhibitors, notably those targeting 1[1] and2[2]. Because it interacts with critical cellular signaling pathways (regulating cytoskeletal motility, apoptosis, and cell cycle progression), accidental systemic exposure poses significant biological risks.
Furthermore, handling this compound as a hydrochloride (HCl) salt introduces unique mechanical and chemical hazards. The salt form is highly crystalline and prone to static charge, increasing the risk of aerosolization. It is also hygroscopic; if the micro-powder contacts ambient moisture or sweat on the skin, it forms a localized acidic micro-environment. This not only causes dermal irritation but can accelerate the transdermal penetration of the biologically active pharmacophore[3].
To ensure absolute safety and experimental integrity, the following protocols operate as a self-validating system, mapping specific hazards to precise engineering controls and Personal Protective Equipment (PPE).
Quantitative PPE & Engineering Control Framework
The selection of PPE must dynamically shift based on the physical state of the compound. The table below summarizes the mandatory requirements for handling the solid powder versus the solvated active pharmaceutical ingredient (API)[4][5].
Causality Note: A standard chemical fume hood should never be used for weighing this powder. The turbulent, high-velocity airflow (80-120 fpm) will blow the fine HCl salt out of the weigh boat, ruining quantitative accuracy and causing immediate aerosol exposure. A VBE provides a gentle, sweeping airflow that protects the operator without disturbing the microbalance[6].
Operational Plan: Step-by-Step Methodology
This workflow is designed to prevent cross-contamination and ensure that every action verifies the safety of the next.
Step 1: Pre-Operation & Self-Validation
Verify Engineering Controls: Check the magnehelic gauge on the VBE. Ensure the face velocity is reading within the safe operating zone (60-80 fpm). Validation: If the gauge is out of specification, abort the procedure.
Don PPE in Sequence: Wash hands
→
Don lab coat
→
Don inner nitrile gloves
→
Don N95 respirator (perform seal check)
→
Don safety goggles
→
Don outer nitrile gloves. Inspect gloves for micro-tears by trapping air and applying slight pressure.
Step 2: Powder Handling & Weighing
Static Neutralization: Place an anti-static weigh boat on the microbalance inside the VBE. Use an anti-static gun (Zerostat) on the boat and the spatula. Causality: The HCl salt is prone to static buildup; neutralizing the environment prevents the powder from "jumping" and aerosolizing.
Transfer: Carefully transfer the required mass of 2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride into the weigh boat.
Containment: Transfer the powder from the weigh boat into a sealable glass vial (e.g., amber glass to prevent potential photo-degradation). Cap the vial tightly while still inside the VBE. Validation: The vial must be sealed before crossing the plane of the VBE sash to ensure zero powder escapes into the general lab environment.
Step 3: Solution Preparation
Relocation: Move the sealed vial to a certified chemical fume hood[7].
PPE Adjustment: Swap your outer nitrile gloves for butyl rubber gloves (or a solvent-compatible equivalent) and don a face shield[5].
Solvation: Open the vial inside the fume hood and slowly add your solvent (e.g., DMSO or Methanol). Agitate gently. The compound is now in solution, neutralizing the aerosolization risk but introducing a splash/dermal absorption risk.
Step 4: Doffing & Decontamination
Surface Decontamination: Wipe down the VBE and fume hood surfaces with a solvent that dissolves the compound (e.g., 70% Isopropyl Alcohol), followed by a secondary wipe with mild detergent and water to remove any residual acidic salts.
Doffing Sequence: Remove outer gloves inside the hood (turning them inside out)
→
Remove face shield/goggles from the back
→
Remove respirator from the back
→
Remove inner gloves
→
Wash hands thoroughly with soap and water[5].
Disposal Plan
Proper disposal is critical to prevent environmental contamination and protect downstream waste-management personnel[5].
Solid Waste: All contaminated weigh boats, spatulas, pipette tips, and disposable Tyvek sleeves must be placed in a 4-mil polyethylene bag. Seal the bag and place it into a rigid, clearly labeled "Hazardous Solid Waste - Toxic API" container.
Liquid Waste: Segregate liquid waste based on the solvent used. Do not mix DMSO/Methanol solutions with halogenated waste streams. Collect in a sealed, secondary-contained high-density polyethylene (HDPE) carboy.
Sharps/Glassware: Any contaminated glass vials that cannot be fully decontaminated must be disposed of in a puncture-proof, dedicated hazardous sharps container.
Hazard & Containment Workflow Visualization
Workflow mapping hazards to engineering controls and PPE for pyrido-pyrimidine handling.
Comprehensive References
P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer. Theranostics. [Link]
Discovery of a benzo[e]pyrimido-[5,4-b][1,4]diazepin-6(11H)-one as a Potent and Selective Inhibitor of Big MAP Kinase 1. ACS Publications.[Link]
Pharmaceutical Process Safety. OH Consultant. [Link]
Handling APIs Advanced Containment System Options For Pharmaceutical Processes. Scribd.[Link]